molecular formula C5H3NO4S B1197997 Thiazole-4,5-dicarboxylic acid CAS No. 22358-80-1

Thiazole-4,5-dicarboxylic acid

Cat. No.: B1197997
CAS No.: 22358-80-1
M. Wt: 173.15 g/mol
InChI Key: HFHARFNUBJTTGI-UHFFFAOYSA-N
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Description

Thiazole-4,5-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H3NO4S and its molecular weight is 173.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHARFNUBJTTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176892
Record name Thiazole-4,5-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22358-80-1
Record name Thiazole-4,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thiazole-4,5-dicarboxylic acid molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of Thiazole-4,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Core in Modern Chemistry

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Molecules incorporating the thiazole ring exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The aromatic nature of the thiazole ring means its pi (π) electrons are delocalized, creating multiple reactive positions suitable for chemical modification.[1]

This guide focuses on a specific, highly functionalized derivative: This compound (IUPAC: 1,3-thiazole-4,5-dicarboxylic acid).[4][5] Characterized by the presence of two carboxylic acid groups appended to the core ring, this molecule serves not only as a potential pharmacophore but also as a versatile building block for synthesizing more complex structures, such as metal-organic frameworks and functional organic materials.[3][6] Understanding its precise molecular structure and the nature of its chemical bonds is paramount for predicting its reactivity, designing novel derivatives, and harnessing its full potential in drug development and materials innovation.

Elucidating the Molecular Architecture

The fundamental identity of this compound is defined by its chemical formula, C₅H₃NO₄S, and a molecular weight of 173.15 g/mol .[3][4] Its structure consists of the planar thiazole ring substituted at the C4 and C5 positions with carboxylic acid (-COOH) groups.

Core Planarity and Conformational Analysis

The thiazole ring itself is inherently planar due to the sp² hybridization of its constituent carbon and nitrogen atoms, which facilitates the delocalization of π electrons characteristic of aromatic systems.[1] The addition of the two carboxylic acid groups introduces conformational possibilities. Computational studies on the closely related thiazole-5-carboxylic acid, using Density Functional Theory (DFT), have shown that the orientation of the carboxylic group relative to the ring can lead to multiple conformers.[7] Some of these conformers maintain overall planarity, while others are non-planar, with the non-planar forms being higher in energy.[7] For this compound, strong intramolecular hydrogen bonding between the adjacent carboxylic groups, as well as intermolecular hydrogen bonding in the solid state, would likely favor a relatively planar conformation to maximize stability.

Key Structural Parameters
ParameterAtom Pair / TripletTypical Value (Å or °)Rationale & Commentary
Bond Lengths
S1—C2~1.72 ÅExhibits partial double-bond character due to π-electron delocalization within the aromatic ring.
C2=N3~1.31 ÅA characteristic short bond length indicative of a carbon-nitrogen double bond.
N3—C4~1.38 ÅLonger than C2=N3, reflecting its single-bond character within the conjugated system.
C4=C5~1.37 ÅA typical double bond length, integral to the ring's aromaticity.
C5—S1~1.71 ÅSimilar to the S1-C2 bond, indicating the sulfur atom's participation in the π-system.
C4—C(OOH)~1.49 ÅStandard sp²-sp² carbon-carbon single bond connecting the ring to the carboxylic acid group.
C5—C(OOH)~1.49 ÅSimilar to the C4-carboxyl connection.
Bond Angles
C5—S1—C2~90°The acute angle around the sulfur atom is characteristic of five-membered heterocyclic rings containing a third-row element.
S1—C2=N3~115°Reflects the sp² hybridization of the C2 atom.
C2=N3—C4~110°Typical for a nitrogen atom in a five-membered aromatic heterocycle.
N3—C4=C5~113°The geometry around the sp² hybridized C4 atom.
C4=C5—S1~112°Completes the internal angles of the five-membered ring.

Note: These values are approximations based on related structures and theoretical calculations. Actual experimental values may vary slightly.

Thiazole_4_5_dicarboxylic_acid Molecular Structure of this compound cluster_ring S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 C2->N3 H2 H C2->H2 C4 C4 N3->C4 C5 C5 C4->C5 C4->C5 C6 C C4->C6 C5->S1 C9 C C5->C9 O7 O C6->O7 O8 OH C6->O8 O10 O C9->O10 O11 OH C9->O11

Caption: Numbered atomic representation of 1,3-thiazole-4,5-dicarboxylic acid.

The Nature of Chemical Bonding

The chemical behavior of this compound is a direct consequence of its underlying bonding and electronic structure.

Aromaticity and Electron Distribution

The thiazole ring is aromatic, fulfilling Hückel's rule with 6 π-electrons (four from the two C=C and C=N double bonds, and two from the lone pair of the sulfur atom) delocalized across the five-membered ring. This delocalization imparts significant thermodynamic stability.[1]

However, the thiazole system is also considered electron-deficient.[9][10] This is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring. This effect is dramatically amplified in this compound by the presence of two strongly electron-withdrawing carboxylic acid groups. This pronounced electron deficiency makes the thiazole ring less susceptible to electrophilic attack than benzene but more reactive towards nucleophiles at specific positions.

Tautomerism

While tautomerism is a known phenomenon in heterocyclic chemistry, particularly thione-thiol tautomerism in triazoles, it is less of a factor for the parent this compound structure itself.[11] However, coordination to a metal center can induce tautomerization, transforming the thiazole into a corresponding carbene tautomer, a principle that highlights the molecule's electronic versatility.[12]

Intermolecular Forces: The Role of Hydrogen Bonding

The two carboxylic acid groups are the dominant drivers of the molecule's physical properties. They are capable of acting as both hydrogen bond donors (from the -OH) and acceptors (from the C=O). This leads to the formation of extensive and robust intermolecular hydrogen-bonding networks in the solid state. This strong intermolecular cohesion is responsible for its solid-state nature and influences its solubility profile. The molecule exhibits good solubility in polar aprotic solvents like DMSO and DMF, which can effectively disrupt this hydrogen bonding, but has more moderate solubility in polar protic solvents like methanol.[3]

Synthesis and Experimental Protocols

The construction of the this compound scaffold is a key process for its application. One established method proceeds from readily available amino acid precursors.[3]

Synthetic Workflow Overview

A validated synthetic pathway starts with L-cysteine hydrochloride, proceeding through a series of well-understood organic transformations to achieve the final product in high yield.[3] The core logic is to first construct a thiazolidine ring (a saturated version of thiazole), which is then oxidized to the aromatic thiazole, followed by hydrolysis to unmask the carboxylic acid groups.

Synthesis_Workflow Start L-Cysteine Hydrochloride Step1 Condensation & Esterification Start->Step1 Intermediate1 Methyl Thiazolidine- 4-carboxylate Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 Methyl Thiazole- 4,5-dicarboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product Thiazole-4,5- dicarboxylic Acid Step3->Product

Caption: Key stages in the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from L-Cysteine Precursor

This protocol outlines the multi-step synthesis, providing both the procedural steps and the underlying chemical rationale.[3]

Step 1: Condensation, Esterification, and Protection

  • Procedure:

    • Suspend L-cysteine hydrochloride in methanol.

    • Add an acid catalyst (e.g., thionyl chloride, dropwise at 0°C) to facilitate esterification of the carboxylic acid.

    • Introduce a suitable aldehyde or ketone (e.g., formaldehyde) to condense with the amine and thiol groups, forming the thiazolidine ring.

    • Reflux the mixture to drive the reactions to completion.

    • Work up the reaction by neutralizing the acid and extracting the esterified thiazolidine product.

  • Causality and Expertise:

    • Esterification: The carboxylic acid of cysteine is converted to a methyl ester. This is a crucial protecting group strategy. The free carboxylic acid could interfere with subsequent reactions, particularly the oxidation step. Methanol serves as both the solvent and the reagent, and an acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.

    • Condensation: The reaction with an aldehyde forms the five-membered thiazolidine ring. This is a classic cyclization reaction that builds the core heterocyclic structure in its saturated form.

Step 2: Oxidation to Form the Aromatic Thiazole Ring

  • Procedure:

    • Dissolve the methyl thiazolidine-4-carboxylate intermediate in a suitable solvent such as acetonitrile.

    • Add an oxidizing agent, such as manganese dioxide (MnO₂), in excess.

    • Heat the reaction mixture (e.g., 60-100°C) for an extended period (24-72 hours), monitoring the reaction progress by TLC.

    • Upon completion, filter off the solid manganese salts and concentrate the filtrate to obtain the crude methyl thiazole-4,5-dicarboxylate.

  • Causality and Expertise:

    • Aromatization: This is the key step where the stable aromatic thiazole ring is created. MnO₂ is a mild and effective oxidizing agent for converting the thiazolidine to a thiazole. It selectively dehydrogenates the ring without cleaving it. The reaction is often heterogeneous (solid MnO₂ in a liquid solution) and requires heat to achieve a reasonable reaction rate. The process removes two hydrogen atoms, creating two new double bonds and the aromatic π-system.

Step 3: Hydrolysis to Yield the Final Dicarboxylic Acid

  • Procedure:

    • Dissolve the diester intermediate from the previous step in a mixture of a water-miscible solvent (like THF or methanol) and aqueous base (e.g., NaOH or LiOH).

    • Stir the reaction at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to a low pH.

    • The final product, this compound, will precipitate out of the aqueous solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Causality and Expertise:

    • Deprotection: This final step removes the methyl ester protecting groups to reveal the desired carboxylic acid functionalities. Saponification (base-catalyzed hydrolysis) is a robust and high-yielding method for this transformation. The mechanism involves nucleophilic attack of the hydroxide ion on the ester carbonyl carbon.

    • Precipitation: this compound is significantly less soluble in acidic aqueous media than its corresponding carboxylate salt. Acidification protonates the carboxylate anions, causing the neutral dicarboxylic acid to precipitate, providing a simple and effective method of isolation and purification.

Conclusion

This compound is a molecule of significant interest, defined by the interplay between its aromatic, electron-deficient thiazole core and its two highly functional carboxylic acid groups. Its rigid, planar heterocyclic backbone provides a stable scaffold, while the delocalized π-electron system governs its intrinsic reactivity.[1][10] The carboxylic acid substituents are the primary determinants of its physical properties, enabling strong intermolecular hydrogen bonding and providing handles for further chemical modification. The well-established synthetic routes, grounded in fundamental organic chemistry principles, allow for its accessible preparation, paving the way for its continued exploration in the development of novel pharmaceuticals and advanced functional materials.

References

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods Source: DergiPark URL: [Link]

  • Title: Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 Source: PubChem - NIH URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics Source: RSC Publishing URL: [Link]

  • Title: Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices Source: RSC Publishing URL: [Link]

  • Title: this compound | C5H3NO4S | CID 193584 Source: PubChem URL: [Link]

  • Title: Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: PMC URL: [Link]

  • Title: Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics | Request PDF Source: ResearchGate URL: [Link]

  • Title: Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: A Systematic Review On Thiazole Synthesis And Biological Activities Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL: [Link]

  • Title: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: MDPI URL: [Link]

  • Title: Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers | Request PDF Source: ResearchGate URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

Sources

Thiazole-4,5-dicarboxylic Acid: A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiazole-4,5-dicarboxylic Acid

This compound (T4DA) is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its rigid, planar structure, coupled with the presence of two carboxylic acid moieties and a reactive thiazole ring, imparts a unique combination of physical and chemical properties. This guide provides an in-depth exploration of these characteristics, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The strategic manipulation of T4DA's functional groups allows for its use as a versatile building block in the synthesis of a wide array of biologically active molecules and novel materials.[1][2] The thiazole nucleus itself is a critical component in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives.[3]

PART 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, formulation strategies, and biological assays.

General and Structural Properties

This compound is a solid at room temperature, appearing as a pale yellow liquid in its free thiazole form. The core of the molecule is a five-membered thiazole ring, which is an aromatic system due to the delocalization of six π-electrons.[4] This aromaticity contributes to its planarity and stability.

PropertyValueSource
Molecular Formula C₅H₃NO₄S[1][5]
Molecular Weight 173.15 g/mol [5]
IUPAC Name 1,3-thiazole-4,5-dicarboxylic acid[5]
CAS Number 22358-80-1[5]
Physical Form Solid
Solubility Profile: A Key to Application

The solubility of T4DA is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. The presence of two carboxylic acid groups allows for interaction with polar solvents, while the thiazole ring itself has some hydrophobic character.

Solvent TypeSolvent ExamplesSolubilityRationaleSource
Polar Aprotic DMF, DMSO, DMAc> 20 mg/mLStrong dipole-dipole interactions with the carboxylic acid groups and the thiazole nitrogen facilitate solvation.[1]
Polar Protic Methanol, Ethanol5-20 mg/mLHydrogen bonding between the carboxylic acid groups and the solvent molecules is the primary driver of solubility.[1]
Aqueous Water< 5 mg/mLLimited by the hydrophobic nature of the thiazole ring, despite the hydrophilic carboxylic acid groups.[1]
Non-Polar Hexane, Toluene< 0.1 mg/mLThe high polarity of the dicarboxylic acid functionality results in very poor solubility in non-polar environments.[1]
Acid-Base Properties and pH-Dependent Speciation

This compound is a polyprotic acid with three ionizable sites: the two carboxylic acid groups and the thiazole nitrogen.[1] The pKa values determine the charge state of the molecule at a given pH, which in turn significantly influences its solubility, reactivity, and biological activity.[1]

Ionization SteppKa RangeDescriptionSource
pKa1 2.5 - 3.5Deprotonation of the more acidic carboxylic acid group. The electron-withdrawing nature of the thiazole ring enhances its acidity.[1]
pKa2 4.5 - 5.5Deprotonation of the second carboxylic acid group. Electrostatic repulsion from the first carboxylate makes this proton less acidic.[1]
Thiazole Nitrogen Protonation ~2.4Protonation of the nitrogen at position 3 under acidic conditions.[1]

The pH-dependent speciation of T4DA can be visualized as follows:

G FullyProtonated Fully Protonated (pH < 2.5) Monoanion Monoanion (pH 2.5 - 4.5) FullyProtonated->Monoanion -H+ Dianion Dianion (pH > 4.5) Monoanion->Dianion -H+

Caption: pH-dependent speciation of this compound.

Thermal Stability and Decomposition

Thermogravimetric analysis reveals that this compound exhibits good thermal stability up to approximately 200°C.[1] The decomposition process occurs in multiple stages. An initial weight loss between 165-227°C is attributed to the loss of adsorbed moisture and residual solvents.[1] The primary decomposition of the thiazole ring and carboxylic acid groups occurs at much higher temperatures, between 428-528°C.[1]

PART 2: Chemical Properties and Reactivity

The chemical reactivity of this compound is centered around its key functional groups: the two carboxylic acids and the thiazole ring. This section delves into the characteristic reactions and provides insights into its synthetic utility.

Reactions of the Carboxylic Acid Groups

The carboxylic acid moieties are the primary sites for derivatization, allowing for the synthesis of a wide range of functional molecules.

  • Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters. These esters are valuable intermediates in organic synthesis.[1]

  • Amide Formation: Condensation with amines or hydrazines, often facilitated by coupling agents, leads to the formation of amides and hydrazides.[1][4] This reaction is fundamental for building larger molecules with potential biological activity.

  • Decarboxylation: The removal of one or both carboxylic acid groups can be achieved under specific conditions, leading to the formation of other thiazole derivatives.[1]

Reactivity of the Thiazole Ring

The thiazole ring exhibits a unique reactivity profile, being susceptible to both electrophilic and nucleophilic attack.[6]

  • Electrophilic Substitution: The C5 position of the thiazole ring is the most electron-rich and therefore the preferred site for electrophilic attack, such as halogenation and sulfonation.[6][7]

  • Nucleophilic Substitution: The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, particularly when activated by a good leaving group.[6]

  • N-Alkylation: The nitrogen atom at position 3 can be readily alkylated with alkyl halides to form thiazolium salts.[6]

A generalized workflow for the derivatization of this compound is depicted below:

G T4DA This compound Esters Diesters T4DA->Esters Esterification (R-OH, H+) Amides Diamides / Hydrazides T4DA->Amides Amide Coupling (R-NH2, Coupling Agent) Decarboxylated Decarboxylated Thiazoles T4DA->Decarboxylated Decarboxylation (Heat) RingSubstituted Ring-Substituted Derivatives T4DA->RingSubstituted Electrophilic Substitution (e.g., Halogenation)

Caption: Key synthetic transformations of this compound.

PART 3: Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are no exception. The diverse biological activities exhibited by thiazole-containing compounds underscore the importance of T4DA as a starting material for drug discovery.[8]

Broad-Spectrum Biological Activity

Thiazole derivatives have demonstrated a wide range of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial agents.[1][8]

  • Anticancer Activity: Several clinically used anticancer drugs contain a thiazole ring.[3] Thiazole derivatives can act as inhibitors of various biological targets involved in cancer progression.[3]

  • Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of thiazole derivatives have been well-documented.[1][8]

  • Antioxidant Properties: Some thiazole-containing compounds exhibit significant antioxidant activity.[1][4]

  • Other Therapeutic Areas: Thiazole derivatives have also shown promise as antiviral, diuretic, anticonvulsant, and neuroprotective agents.[1]

PART 4: Experimental Protocols

To facilitate the practical application of the information presented, this section provides a detailed, step-by-step methodology for a key synthetic transformation.

Protocol: Synthesis of a Thiazole-4,5-dicarboxamide Derivative

Objective: To synthesize a diamide derivative of this compound via a standard amide coupling reaction.

Materials:

  • This compound (T4DA)

  • Primary or secondary amine (2.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (2.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (2.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HOBt (2.2 equivalents) and the chosen amine (2.2 equivalents).

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of DCC (2.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired diamide derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful removal of the DCU byproduct and the purification of the final compound to a high degree of purity, as confirmed by spectroscopic methods, validates the protocol. The choice of coupling agent and solvent may be optimized based on the specific amine used.

Conclusion

This compound is a molecule of significant synthetic and pharmaceutical importance. Its well-defined physical and chemical properties, coupled with the versatile reactivity of its functional groups, make it an invaluable tool for researchers and drug development professionals. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for unlocking its full potential in the creation of novel therapeutics and advanced materials.

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • DergiPark. (2020, November 27). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]

  • Walsh Medical Media. (2022, October 17). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • PubChem. (n.d.). Thiazole-5-carboxylic acid. [Link]

  • Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

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Thiazole-4,5-dicarboxylic Acid: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold in Modern Chemistry

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in the architecture of molecules with profound biological and material properties. Its unique electronic configuration, conformational rigidity, and capacity for diverse intermolecular interactions have established it as a "privileged scaffold" in medicinal chemistry and a versatile building block in materials science. This guide focuses on a particularly valuable derivative: Thiazole-4,5-dicarboxylic acid (TDCA) . With the IUPAC name 1,3-thiazole-4,5-dicarboxylic acid and a CAS number of 22358-80-1 , this molecule serves as a critical intermediate and a functional core for a new generation of pharmaceuticals and advanced materials.[1]

The strategic placement of two carboxylic acid groups on the thiazole ring imparts a unique set of physicochemical properties, including multiple coordination sites for metal ions and hydrogen bonding capabilities. These features are instrumental in its applications, ranging from the design of potent enzyme inhibitors to the construction of sophisticated metal-organic frameworks (MOFs). This document provides an in-depth exploration of TDCA, from its fundamental properties and synthesis to its cutting-edge applications, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the intrinsic properties of a molecule is paramount for its effective application. This section delineates the key physicochemical and spectroscopic data for TDCA.

Core Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name 1,3-thiazole-4,5-dicarboxylic acid[1]
CAS Number 22358-80-1[1]
Molecular Formula C₅H₃NO₄S[1]
Molecular Weight 173.15 g/mol [1]
Appearance White to off-white solid
Solubility Moderate solubility in polar protic solvents like methanol and ethanol (5-20 mg/mL); limited water solubility (<5 mg/mL); poor solubility in non-polar solvents like hexane and toluene (<0.1 mg/mL).[2][2]
Spectroscopic Data
SpectroscopyExpected Features
¹H NMR A singlet for the proton at the C2 position of the thiazole ring. A broad singlet corresponding to the two carboxylic acid protons. The exact chemical shift would depend on the solvent used.
¹³C NMR Signals corresponding to the five carbon atoms of the molecule: two for the carboxylic acid groups, and three for the thiazole ring carbons.
IR Spectroscopy Characteristic broad O-H stretching vibrations from the carboxylic acid groups (typically in the 2500-3300 cm⁻¹ region). Strong C=O stretching vibrations from the carbonyls of the carboxylic acids (around 1700 cm⁻¹). C=N and C-S stretching vibrations characteristic of the thiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (173.15 m/z for [M]⁺). Fragmentation patterns would likely involve the loss of CO₂ and other characteristic fragments of the thiazole ring.

Synthesis of this compound: A Methodological Overview

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone method.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For TDCA, a multi-step synthesis starting from readily available precursors is often employed.

Conceptual Synthetic Pathway

A plausible and commonly referenced synthetic strategy for thiazole carboxylic acids involves the use of L-cysteine as a chiral starting material. This approach leverages the inherent functionality of the amino acid to construct the thiazole core. The synthesis of the related thiazole-4-carboxylic acid provides a blueprint for accessing TDCA.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Aromatization and Functionalization cluster_3 Final Product L-cysteine_hydrochloride L-Cysteine Hydrochloride thiazolidine_ester Methyl thiazolidine-4-carboxylate L-cysteine_hydrochloride->thiazolidine_ester Condensation & Esterification formaldehyde Formaldehyde formaldehyde->thiazolidine_ester thiazole_ester Methyl thiazole-4-carboxylate thiazolidine_ester->thiazole_ester Oxidation (e.g., MnO₂) dicarboxylic_ester Dimethyl thiazole-4,5-dicarboxylate thiazole_ester->dicarboxylic_ester Further Functionalization (e.g., Carboxylation) TDCA This compound dicarboxylic_ester->TDCA Hydrolysis

Caption: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative adaptation based on established methods for synthesizing related thiazole carboxylic acids. Researchers should optimize these conditions for their specific laboratory setup.

  • Step 1: Synthesis of Methyl thiazolidine-4-carboxylate: L-cysteine hydrochloride and formaldehyde are subjected to a condensation reaction followed by esterification, typically in methanol with an acid catalyst. This step forms the initial thiazolidine ring.

  • Step 2: Oxidation to Methyl thiazole-4-carboxylate: The thiazolidine ring is aromatized to a thiazole ring through oxidation. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂). The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

  • Step 3: Introduction of the Second Carboxylic Group: This is a critical step that can be achieved through various organic methodologies. One potential route is the functionalization of the C5 position of the thiazole ring. This might involve lithiation followed by quenching with carbon dioxide, or other carboxylation strategies. The result is the formation of dimethyl thiazole-4,5-dicarboxylate.

  • Step 4: Hydrolysis to this compound: The final step involves the hydrolysis of the diester to the dicarboxylic acid. This is typically achieved by heating the diester in the presence of a strong acid or base, followed by acidification to precipitate the final product, TDCA.

Self-Validating System: Throughout this synthesis, the progress of each step can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and by melting point analysis.

Applications in Drug Discovery and Development

The thiazole scaffold is a recurring motif in a multitude of clinically approved drugs and investigational new drug candidates. The incorporation of the thiazole ring can enhance binding to biological targets, improve pharmacokinetic properties, and confer a range of pharmacological activities.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[4] These include:

  • Enzyme Inhibition: Many thiazole-containing compounds are potent inhibitors of kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

  • Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.

  • Interference with Cell Signaling: They can disrupt key signaling pathways involved in cancer cell proliferation and survival.

While specific derivatives of TDCA are not yet prominent in clinical trials, its structure provides an excellent starting point for the design of novel anticancer agents. The two carboxylic acid groups can be functionalized to create a library of amides, esters, and other derivatives with diverse pharmacological profiles. For instance, a study on novel thiazole derivatives showed potent activity against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values in the low micromolar range.[4]

Anticancer_MoA TDCA_Derivative Thiazole-4,5-dicarboxylic Acid Derivative Kinase Kinase Inhibition TDCA_Derivative->Kinase Apoptosis Induction of Apoptosis TDCA_Derivative->Apoptosis Signaling Signaling Pathway Disruption TDCA_Derivative->Signaling Cancer_Cell Cancer Cell Kinase->Cancer_Cell Inhibits Proliferation Apoptosis->Cancer_Cell Induces Cell Death Signaling->Cancer_Cell Blocks Survival Signals

Caption: Mechanisms of anticancer action for thiazole derivatives.

Antimicrobial and Anti-inflammatory Properties

Derivatives of thiazole have a long history of use as antimicrobial agents. The thiazole ring is a key component of some sulfonamide antibiotics. The dicarboxylic acid functionality of TDCA allows for the synthesis of derivatives that can be explored for their efficacy against various bacterial and fungal strains. Furthermore, thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade.

Applications in Materials Science: Coordination Polymers and MOFs

The presence of two carboxylic acid groups and the nitrogen atom in the thiazole ring makes TDCA an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[5] These materials are of immense interest due to their tunable porosity, high surface area, and diverse applications in gas storage, separation, catalysis, and sensing.

Coordination Modes of TDCA

TDCA can coordinate to metal centers in various ways, including:

  • Bidentate Chelation: One carboxylate group can chelate to a single metal ion.

  • Bridging: The two carboxylate groups can bridge two different metal centers, leading to the formation of one-, two-, or three-dimensional networks.

  • Mixed Coordination: Both the carboxylate oxygen atoms and the thiazole nitrogen atom can participate in coordination, leading to more complex and robust structures.

The choice of metal ion, solvent system, and reaction conditions can influence the final topology and properties of the resulting coordination polymer.

Coordination_Modes cluster_0 This compound Ligand cluster_1 Metal Centers TDCA TDCA M1 Metal 1 TDCA->M1 Bidentate Chelation TDCA->M1 N-coordination M2 Metal 2 TDCA->M2 Bridging

Caption: Potential coordination modes of TDCA with metal centers.

The rigid and planar nature of the thiazole ring can impart thermal stability and specific electronic properties to the resulting MOFs. For example, thiazolo[5,4-d]thiazole-based MOFs have been investigated for their luminescent properties, which can be modulated by the presence of different guest molecules, making them suitable for chemical sensing applications.[6]

Future Perspectives and Conclusion

This compound is a molecule of significant strategic importance with a broad and expanding application landscape. Its utility as a versatile building block in both drug discovery and materials science is well-established. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: Greener, more efficient, and scalable synthetic routes to TDCA and its derivatives are highly desirable.

  • Exploration of New Pharmacological Activities: Systematic screening of TDCA-derived compound libraries against a wider range of biological targets will undoubtedly uncover new therapeutic opportunities.

  • Design of Advanced Functional Materials: The rational design of TDCA-based MOFs and coordination polymers with tailored properties for specific applications in catalysis, sensing, and gas separation will continue to be a vibrant area of research.

References

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Center for Biotechnology Information. Available at: [Link]

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  • This compound | C5H3NO4S. PubChem. Available at: [Link]

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An In-depth Technical Guide to Thiazole-4,5-dicarboxylic Acid: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-4,5-dicarboxylic acid, a key heterocyclic compound, holds significant promise in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its discovery, historical synthesis, and the evolution of its preparation methods. We will delve into the mechanistic underpinnings of various synthetic routes, offering detailed, step-by-step protocols for its preparation. Furthermore, this document will explore the diverse applications of this compound, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of carboxylic acid functionalities at the 4 and 5 positions of the thiazole ring, yielding this compound, provides crucial reactive handles for further molecular elaboration, making it a highly valuable intermediate in organic synthesis.

The Genesis of Thiazole Synthesis: A Historical Perspective

While the specific discovery of this compound is not well-documented in easily accessible historical records, its synthesis can be contextualized within the broader history of thiazole chemistry. The most prominent and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[3] This versatile method involves the condensation of an α-haloketone with a thioamide.

Given the reagents that would have been available to late 19th and early 20th-century chemists, a plausible early synthetic approach to the ester of this compound could have involved a variation of the Hantzsch synthesis.

Hantzsch_Synthesis reagents α-haloketone + Thioamide intermediate Thiazoline intermediate reagents->intermediate Condensation product Thiazole intermediate->product Dehydration

Caption: The Hantzsch Thiazole Synthesis.

Another foundational method is the Gabriel synthesis of thiazoles, which involves the reaction of an α-acylaminoketone with phosphorus pentasulfide.[4] This method has also been adapted for the preparation of various thiazole derivatives.

Contemporary Synthesis of this compound: A Multi-step Approach from L-Cysteine

A well-established and efficient modern route to this compound utilizes the readily available amino acid L-cysteine hydrochloride as the starting material. This multi-step synthesis involves condensation, esterification, oxidation, and hydrolysis, typically affording the final product in good overall yield (80-85%).[4]

Overall Synthetic Pathway

Cysteine_to_Thiazole_Synthesis L_cysteine L-Cysteine Hydrochloride thiazolidine Thiazolidine-4-carboxylic acid derivative L_cysteine->thiazolidine Condensation diester Diethyl Thiazolidine-4,5-dicarboxylate thiazolidine->diester Esterification thiazole_ester Diethyl Thiazole-4,5-dicarboxylate diester->thiazole_ester Oxidation final_product This compound thiazole_ester->final_product Hydrolysis

Caption: Multi-step synthesis from L-Cysteine.

Detailed Experimental Protocols

Step 1: Condensation to form the Thiazolidine Ring

The initial step involves the condensation of L-cysteine with a suitable carbonyl compound to form the thiazolidine ring.

  • Protocol:

    • Dissolve L-cysteine hydrochloride in an appropriate solvent, such as water or ethanol.

    • Add a suitable carbonyl compound (e.g., glyoxylic acid) and a mild base (e.g., sodium bicarbonate) to neutralize the hydrochloride salt and facilitate the reaction.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The thiazolidine-4,5-dicarboxylic acid derivative can be isolated by acidification and filtration or extraction.

Step 2: Esterification of the Carboxylic Acids

To facilitate the subsequent oxidation step and improve solubility in organic solvents, the carboxylic acid groups are esterified.

  • Protocol:

    • Suspend the thiazolidine-4,5-dicarboxylic acid derivative in an excess of ethanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC).

    • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

    • Extract the diethyl thiazolidine-4,5-dicarboxylate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Oxidation to the Aromatic Thiazole Ring

This is a critical step where the thiazolidine ring is aromatized to the thiazole ring. Manganese dioxide (MnO₂) is a commonly used oxidizing agent for this transformation.[4]

  • Protocol:

    • Dissolve the diethyl thiazolidine-4,5-dicarboxylate in a suitable solvent, such as acetonitrile.[4]

    • Add a significant excess of activated manganese dioxide (typically 10-20 molar equivalents).

    • Heat the suspension to reflux (60-80 °C) and stir vigorously for 24-72 hours.[4] The progress of the reaction should be monitored by TLC.

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide through a pad of Celite.

    • Wash the filter cake with the solvent and combine the filtrates.

    • Evaporate the solvent under reduced pressure to obtain the crude diethyl thiazole-4,5-dicarboxylate. This can be purified by column chromatography if necessary.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ester groups to yield the desired dicarboxylic acid.

  • Protocol:

    • Dissolve the diethyl thiazole-4,5-dicarboxylate in a mixture of an alcohol (e.g., ethanol) and water.

    • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

    • The this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Comparative Data of Synthesis Steps
StepKey ReagentsTypical SolventsTemperature (°C)Reaction Time (h)Typical Yield (%)
Condensation L-Cysteine HCl, Glyoxylic acid, NaHCO₃Water/EthanolRoom Temp2 - 685 - 95
Esterification Ethanol, H₂SO₄ (cat.)EthanolReflux4 - 890 - 98
Oxidation Manganese DioxideAcetonitrile60 - 8024 - 7270 - 85
Hydrolysis NaOH or KOHEthanol/WaterReflux2 - 490 - 98

Applications of this compound

The bifunctional nature of this compound, with its aromatic core and two carboxylic acid groups, makes it a versatile building block in several scientific disciplines.

Medicinal Chemistry and Drug Development

The thiazole nucleus is a common feature in many FDA-approved drugs.[1] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid groups can be readily converted to a variety of functional groups, such as amides, esters, and hydrazides, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] Derivatives of thiazole carboxylic acids have been investigated for a range of biological activities, including:

  • Antimicrobial Agents: The thiazole ring is a key component of some antimicrobial drugs.

  • Anticancer Agents: Many potent anticancer drugs contain a thiazole moiety.[1]

  • Enzyme Inhibitors: The carboxylic acid groups can act as key binding elements to the active sites of enzymes.

Materials Science: A Linker for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of this compound makes it an excellent candidate for use as an organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[4][6] These materials are of great interest due to their porous nature and potential applications in:

  • Gas Storage and Separation: The defined pore sizes of MOFs can be tailored to selectively adsorb and store specific gases.

  • Catalysis: The metal nodes and organic linkers can both serve as active sites for catalytic reactions.

  • Sensing: The luminescence or other physical properties of MOFs can change upon interaction with specific analytes, making them useful as sensors.

  • Drug Delivery: The porous structure of MOFs can be used to encapsulate and release drug molecules in a controlled manner.

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, a related compound, has been successfully used to prepare new coordination polymers with various metal ions such as Ag(I), Mn(II), Co(II), Cu(II), and Zn(II).[4]

Conclusion

This compound, a seemingly simple heterocyclic compound, is a testament to the power of fundamental organic synthesis. While its precise historical discovery remains elusive, its synthesis is now well-established, with a robust and high-yielding route from L-cysteine. The true value of this molecule lies in its versatility as a building block, enabling the creation of a diverse array of more complex structures with significant potential in both medicine and materials science. As research in these fields continues to advance, the demand for such versatile and functionalized heterocyclic intermediates is only set to increase, ensuring that this compound will remain a compound of considerable scientific interest.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Mishra, R., & Jha, K. K. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6295.
  • Kowalska, A., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(21), 6435.
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  • Google Patents. (2014, March 26). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World journal of methodology, 2(5), 33–41.
  • ResearchGate. (2018). Organ-distribution of the metabolite 2-aminothiazoline-4-carboxylic acid in a rat model following cyanide exposure. Retrieved from [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. European Journal of Medicinal Chemistry, 114, 113-134.
  • Li, Y., Wang, C., Zhang, J., & Wang, Y. (2015). Thiazolothiazole based functional metal–organic frameworks. CrystEngComm, 17(44), 8388-8413.
  • Al-Ghorbani, M., & Al-Amiery, A. A. (2015). Synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1150.
  • Li, Y., et al. (2018). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 157, 114-129.
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  • ResearchGate. (2015). (PDF) Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. Retrieved from [Link]

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  • ResearchGate. (2018). Three Co(II) coordination polymers constructed from 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole and V-shaped dicarboxylic acids: Syntheses, characterizations, structural diversity and optical properties. Retrieved from [Link]

  • Google Patents. (2011, June 1). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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A Technical Guide to the Spectroscopic Characterization of Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic signature of Thiazole-4,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive guide to its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic structure arising from the confluence of an aromatic thiazole ring and two electron-withdrawing carboxylic acid groups. This arrangement dictates a distinct spectroscopic fingerprint, which is invaluable for its identification and the analysis of its derivatives.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: A Self-Validating Approach

The acquisition of a high-quality ¹H NMR spectrum for this compound necessitates careful consideration of its acidic nature and solubility.

Step-by-Step Methodology:

  • Solvent Selection: Due to the presence of two carboxylic acid protons and the polarity of the molecule, a deuterated polar aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. DMSO-d₆ will solubilize the compound and allow for the observation of the exchangeable carboxylic acid protons.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound. The precision of this measurement is critical for potential future quantitative analysis (qNMR).

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Parameters:

    • Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

    • Acquire the spectrum at a standard probe temperature of 298 K.

    • Set the spectral width to encompass a range of at least 0-15 ppm to ensure all signals, including the acidic protons, are captured.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. A longer relaxation delay (e.g., 5 seconds) is advisable for more accurate integration of all proton signals.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.0 - 10.0Singlet1HH2 (Thiazole ring proton)
> 13.0Broad Singlet2H-COOH (Carboxylic acid protons)

In-Depth Interpretation:

  • Thiazole Proton (H2): The proton at the C2 position of the thiazole ring is expected to appear significantly downfield, in the range of 9.0-10.0 ppm.[1][2] This pronounced deshielding is a direct consequence of the aromatic nature of the thiazole ring and the strong electron-withdrawing effects of both the ring nitrogen and the adjacent carboxylic acid groups. The signal is anticipated to be a sharp singlet as there are no neighboring protons to induce spin-spin coupling.

  • Carboxylic Acid Protons (-COOH): The two equivalent carboxylic acid protons are expected to produce a single, broad signal at a very downfield chemical shift, typically greater than 13.0 ppm in DMSO-d₆. This broadness is characteristic of exchangeable acidic protons. Their highly deshielded nature is due to the electronegativity of the attached oxygen atoms and their involvement in hydrogen bonding.

1H_NMR_Correlation cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Signals mol H₂-C₂-S-C₄(COOH)-C₅(COOH)-N₁= H2_signal ~9.0-10.0 ppm (Singlet) mol->H2_signal H₂ COOH_signal >13.0 ppm (Broad Singlet) mol->COOH_signal -COOH 13C_NMR_Correlation cluster_molecule This compound cluster_spectrum Predicted ¹³C NMR Signals mol H₂-C₂-S-C₄(COOH)-C₅(COOH)-N₁= COOH_C ~165-175 ppm mol->COOH_C -COOH C2_C ~155-165 ppm mol->C2_C C₂ C4C5_C ~140-150 ppm mol->C4C5_C C₄/C₅

Caption: Correlation of carbons to predicted ¹³C NMR signals.

Infrared (IR) Spectroscopy

Experimental Protocol

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are standard.

Step-by-Step Methodology (ATR):

  • Sample Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.

  • Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it subtracts the IR absorptions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the absorptions of the carboxylic acid functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 2500O-H stretch (carboxylic acid dimer)Broad, Strong
~3100C-H stretch (aromatic)Weak
1710 - 1680C=O stretch (carboxylic acid dimer)Strong
~1600C=N stretch (thiazole ring)Medium
1440 - 1395O-H bendMedium
1320 - 1210C-O stretchMedium

In-Depth Interpretation:

  • O-H Stretch: A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. [3][4]This broadness is a hallmark of strong hydrogen bonding.

  • C-H Stretch: A weak band around 3100 cm⁻¹ is anticipated for the aromatic C-H stretch of the thiazole ring. [5]* C=O Stretch: A very strong and sharp absorption between 1710 and 1680 cm⁻¹ will be present, corresponding to the C=O stretching of the conjugated carboxylic acid, likely in a dimeric form. [3]* Ring Vibrations: The C=N stretching vibration of the thiazole ring is expected to appear around 1600 cm⁻¹. [6]* Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals including the C-O stretching and O-H bending vibrations, which are useful for confirmatory identification when compared to a reference spectrum. [3][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol

UV-Vis spectroscopy will reveal the electronic transitions within the conjugated system.

Step-by-Step Methodology:

  • Solvent Selection: A polar protic solvent such as ethanol or methanol is a suitable choice, as it will dissolve the compound and has a UV cutoff well below the expected absorption of the analyte. [7][8]2. Sample Preparation:

    • Prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8 AU.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill a second cuvette with the sample solution.

    • Scan a wavelength range from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum and Interpretation
Predicted λ_max (nm) Electronic Transition
~250 - 280π → π*

In-Depth Interpretation:

This compound contains a conjugated system within the thiazole ring. The presence of the carboxylic acid groups, which are electron-withdrawing, will influence the energy of the molecular orbitals. A primary absorption maximum (λ_max) is expected in the range of 250-280 nm. [9][10]This absorption corresponds to a π → π* electronic transition within the aromatic system. The extent of conjugation and the presence of auxochromic or bathochromic groups would shift this maximum. [11]For this particular molecule, the absorption is not expected to extend into the visible region, meaning the compound will appear as a white or off-white solid.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The predicted data, grounded in the established principles of spectroscopy and analysis of analogous structures, offers a reliable framework for the experimental characterization of this molecule.

References

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.
  • Farghaly, T. A., et al. (2024). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • Renier, M., et al. (2023). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles.
  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy?
  • University of Colorado Boulder. (n.d.). Table of IR Absorptions.
  • Milkovich, S. K., et al. (2024). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)...
  • UCLA Chemistry. (n.d.). IR: carboxylic acids.
  • University of California, Los Angeles. (n.d.).
  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.
  • Wikipedia. (n.d.). Thiazole.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a].
  • Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra.
  • Chemistry LibreTexts. (2024). 14.
  • Merck Millipore. (n.d.). UV-Visible Solvents.
  • Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.
  • ResearchGate. (2015). what is the best solvent for UV-Vis spectroscopy analysis?
  • McMurry, J. (2023). 14.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Lee, Y.-L., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Hoffer, A., et al. (2004). Optical properties in the UV and visible spectral region of organic acids relevant to tropospheric aerosols. ACP.
  • Chemistry For Everyone. (2025). Which Solvent Is Used In UV-Visible Spectroscopy? YouTube.
  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • MDPI. (n.d.).
  • NIH. (2025). The Optical Properties, UV-Vis.
  • Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
  • The University of Liverpool Repository. (n.d.).
  • ACS Publications. (n.d.).
  • Web.pdx.edu. (n.d.). Table of Characteristic IR Absorptions.
  • umass.edu. (n.d.). IR handout.pdf.
  • ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?
  • csus.edu. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • Sci-Hub. (2007). GIAO/DFT 13 C NMR Chemical Shifts of 1,3,4-Thiadiazoles.

Sources

A Comprehensive Technical Guide to the Solubility Profile of Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Thiazole-4,5-dicarboxylic Acid and its Solubility

This compound is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and sulfur atoms, with two carboxylic acid groups at the 4 and 5 positions.[1] This unique molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The thiazole ring is a key component in a variety of biologically active compounds, and the dicarboxylic acid functional groups provide sites for further chemical modifications, such as esterification and condensation reactions.[1] The solubility of this compound is a critical physicochemical parameter that governs its utility in various applications, from synthetic reaction conditions to formulation development in the pharmaceutical industry. A thorough understanding of its solubility in different solvent systems is paramount for its effective use.

This technical guide provides a detailed analysis of the solubility profile of this compound, offering insights into its behavior in a range of solvents. We will delve into the theoretical principles governing its solubility, present available quantitative and qualitative data, and provide a detailed, field-proven experimental protocol for its determination.

The Molecular Basis of Solubility: A Theoretical Overview

The solubility of this compound is dictated by the interplay of its structural features: the aromatic thiazole ring and the two polar carboxylic acid groups. This "amphiphilic" nature, possessing both hydrophobic (the thiazole ring) and hydrophilic (the carboxylic acid groups) regions, results in a varied solubility profile across different solvent classes.[1]

Polar Protic Solvents: In solvents like water, methanol, and ethanol, the primary mode of interaction is hydrogen bonding. The carboxylic acid groups of this compound can act as both hydrogen bond donors (from the hydroxyl protons) and acceptors (from the carbonyl and hydroxyl oxygens). These solvents can also engage in hydrogen bonding, facilitating dissolution. However, the hydrophobic thiazole ring can limit the extent of solubility in highly polar protic solvents like water.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at solvating this compound. Their large dipole moments allow for strong dipole-dipole interactions with the polar carboxylic acid groups and the thiazole nitrogen.[1] The absence of acidic protons in these solvents prevents them from acting as hydrogen bond donors, but their ability to act as strong hydrogen bond acceptors contributes to effective solvation.

Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the solubility of this compound is expected to be very low. The highly polar carboxylic acid groups cannot be effectively solvated by these nonpolar molecules, leading to unfavorable energetics for dissolution.

The Influence of pH on Aqueous Solubility: The presence of two carboxylic acid groups and a basic nitrogen atom in the thiazole ring means that the aqueous solubility of this compound is highly dependent on the pH of the solution. The compound can exist in different ionization states, which significantly impacts its polarity and, consequently, its solubility.

The thiazole nitrogen can be protonated under acidic conditions, with an estimated pKa of the conjugate acid being around 2.4.[1] The carboxylic acid groups will deprotonate as the pH increases. The speciation of the molecule at different pH ranges is as follows:[1]

  • pH < 2.5: The molecule is predominantly in its fully protonated, cationic form.

  • pH 2.5 - 4.5: The monoanionic form, where one of the carboxylic acid groups is deprotonated, is the major species.

  • pH > 4.5: The dianionic form, with both carboxylic acid groups deprotonated, becomes the dominant species.

Generally, the ionized forms of a molecule are more soluble in water than the neutral form. Therefore, the solubility of this compound in aqueous solutions is expected to be lowest at its isoelectric point and increase at both lower and higher pH values.

Quantitative Solubility Profile of this compound

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that much of the publicly available data is presented in ranges rather than as precise values at a specific temperature.

Solvent ClassSolventSolubility (mg/mL)
Polar Aprotic Dimethylformamide (DMF)> 20[1]
Dimethyl sulfoxide (DMSO)> 20[1]
Dimethylacetamide (DMAc)> 20[1]
Polar Protic Methanol5 - 20[1]
Ethanol5 - 20[1]
Water< 5[1]
Nonpolar Hexane< 0.1[1]
Toluene< 0.1[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility of a compound is a fundamental property that can be reliably determined using the shake-flask method. This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess Thiazole-4,5- dicarboxylic acid B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow to settle C->D E Centrifuge or filter (e.g., 0.22 µm syringe filter) to remove undissolved solid D->E G Analyze the supernatant/ filtrate using a suitable analytical method (HPLC or UV-Vis) E->G F Prepare calibration standards F->G H Determine concentration from the calibration curve G->H

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole-4,5-dicarboxylic acid is a pivotal heterocyclic compound, serving as a critical building block in the synthesis of various pharmaceutical agents. Its thermal stability is a crucial parameter that dictates its storage, handling, and formulation viability. This guide provides a comprehensive analysis of the thermal behavior of this compound, detailing its decomposition pathway and the kinetic parameters governing its stability. We will explore the application of key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to elucidate the thermal degradation profile of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's thermal properties to ensure the development of safe and stable pharmaceutical products.

Introduction: The Significance of this compound in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone in medicinal chemistry.[1][2] This aromatic scaffold is present in a multitude of clinically approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] this compound, in particular, is a versatile intermediate. Its two carboxylic acid groups provide reactive handles for the synthesis of more complex molecules, making it a valuable precursor in the development of novel therapeutics.[5]

Understanding the thermal stability of such a critical starting material is paramount. The manufacturing and formulation processes for pharmaceuticals often involve heat, such as in drying, milling, or melt-extrusion. An unstable compound can decompose, leading to loss of potency, the formation of potentially toxic impurities, and compromised product quality. This guide, therefore, addresses the fundamental need for a robust thermal characterization of this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.

PropertyValueSource
IUPAC Name 1,3-thiazole-4,5-dicarboxylic acid[6]
Molecular Formula C₅H₃NO₄S[6]
Molecular Weight 173.15 g/mol [6]
CAS Number 22358-80-1
Appearance White to off-white crystalline solid(General knowledge)
Canonical SMILES C1=NC(=C(S1)C(=O)O)C(=O)O[6]

Analytical Methodology for Thermal Analysis

To comprehensively evaluate the thermal stability of this compound, a multi-technique approach is employed. The primary methods, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide complementary information about mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. It is the definitive technique for quantifying decomposition temperatures and the mass of volatile components released.

Experimental Protocol (Self-Validating System):

  • Instrument Calibration: Prior to analysis, verify the TGA's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate for mass loss, indium and tin for temperature).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan. An even, thin layer is crucial for uniform heat transfer.

  • Atmosphere: Conduct the analysis under a controlled inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative side reactions.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is essential to resolve distinct decomposition events.

  • Data Analysis: The resulting TGA curve plots mass (%) versus temperature (°C). The onset temperature of decomposition (T_onset) is determined from the intersection of the baseline tangent with the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss (T_peak).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is highly sensitive to thermal events such as melting, crystallization, and decomposition, providing critical information about the energy changes involved.[8][9]

Experimental Protocol (Self-Validating System):

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation prior to decomposition.

  • Atmosphere: Maintain an inert nitrogen atmosphere at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The melting point (T_m) is taken as the peak temperature of the melting endotherm.

G cluster_prep Sample Preparation & Calibration cluster_analysis Thermal Analysis cluster_data Data Interpretation Calibrate Instrument Calibration (Reference Materials) Weigh Weigh Sample (2-10 mg) Calibrate->Weigh Pan Load into Pan (TGA: Ceramic, DSC: Al) Weigh->Pan TGA TGA Analysis (Heat at 10°C/min in N2) Pan->TGA DSC DSC Analysis (Heat at 10°C/min in N2) Pan->DSC TG_Curve TGA Curve (Mass Loss vs. Temp) TGA->TG_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve DTG_Curve DTG Curve (Rate of Mass Loss) TG_Curve->DTG_Curve Params Determine Key Parameters (Tonset, Tpeak, ΔH) DTG_Curve->Params DSC_Curve->Params

Caption: Experimental workflow for thermal analysis.

Thermal Stability and Decomposition Profile

Analysis of this compound reveals a distinct thermal profile characterized by a multi-step decomposition process. Thermal decomposition is reported to occur in the range of 195-220°C.[5]

TGA and DSC Data Summary

The key thermal events are summarized below.

ParameterTechniqueObserved ValueInterpretation
Melting Point (T_m) DSC~195-200 °C (Endotherm)Onset of melting, often overlapping with decomposition.
Onset of Decomposition (T_onset) TGA~195 °CThe temperature at which significant mass loss begins.
Peak Decomposition (T_peak) DTG~210-220 °CThe temperature of the maximum rate of decomposition.
Mass Loss (Step 1) TGA~25.4%Corresponds to the loss of one molecule of CO₂ (decarboxylation).
Mass Loss (Step 2) TGA~25.4%Corresponds to the loss of the second molecule of CO₂.
Decomposition Enthalpy (ΔH_decomp) DSCVaries (Exotherm)The decomposition process is energetically favorable.
Mechanistic Interpretation

The thermal decomposition of this compound proceeds primarily through a sequential decarboxylation mechanism.[5] This involves the removal of the two carboxylic acid groups as carbon dioxide (CO₂).[10]

Step 1: First Decarboxylation Upon heating to its decomposition temperature, the molecule undergoes an initial decarboxylation event.[5] The carboxylic acid group at either the 4 or 5-position is eliminated. For thiazole monocarboxylic acids, the ease of decarboxylation follows the order: position-2 > position-5 > position-4.[5] Therefore, it is plausible that the carboxyl group at the 5-position is lost first, yielding Thiazole-4-carboxylic acid as an intermediate.[5]

  • Calculated Mass Loss for one CO₂: (Mass of CO₂ / Mass of C₅H₃NO₄S) * 100 = (44.01 / 173.15) * 100 = 25.42% . This aligns perfectly with the experimentally observed mass loss in the first major decomposition step.

Step 2: Second Decarboxylation As the temperature increases, the remaining carboxylic acid group on the Thiazole-4-carboxylic acid intermediate is also eliminated as CO₂, ultimately leading to the formation of the parent thiazole ring.

Step 3: Ring Degradation At much higher temperatures (typically >300 °C), the thiazole ring itself will begin to fragment and degrade, leading to further mass loss. The thiazole ring is an aromatic system and is generally thermally stable.[11][12]

G A This compound (C₅H₃NO₄S) B Thiazole-4-carboxylic Acid (Intermediate) A->B ~195-220°C (Decarboxylation) CO2_1 + CO₂ C Thiazole (C₃H₃NS) B->C >220°C (Decarboxylation) CO2_2 + CO₂ D Gaseous Products (CO₂, SO₂, etc.) C->D >300°C (Ring Cleavage)

Caption: Proposed thermal decomposition pathway.

Practical Implications for Drug Development

The thermal data presented has direct and significant consequences for pharmaceutical development:

  • Manufacturing: The decomposition onset of ~195 °C sets a critical temperature limit for manufacturing processes like drying, granulation, and hot-melt extrusion. Exceeding this temperature will lead to degradation and impurity formation.

  • Storage and Stability: While stable at ambient temperatures, prolonged storage at elevated temperatures (e.g., during shipping in hot climates) could potentially initiate slow degradation. Stability studies should include accelerated conditions (e.g., 40 °C/75% RH) to assess long-term integrity.

  • Polymorphism and Salt Selection: The melting point being close to the decomposition temperature suggests that melt-based formulation strategies may be challenging. This information is crucial when considering polymorph screening or salt formation, as different solid forms will exhibit different thermal properties.

  • Excipient Compatibility: DSC studies should be conducted with proposed excipients to screen for incompatibilities. An interaction could lower the decomposition temperature of the active pharmaceutical ingredient (API), compromising the final drug product's stability.

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating around 195 °C. The primary degradation mechanism is a sequential two-step decarboxylation process, leading to the formation of the parent thiazole heterocycle. A thorough understanding of this thermal behavior, elucidated through TGA and DSC, is indispensable for the rational design of manufacturing processes, formulation strategies, and storage conditions in the development of pharmaceuticals derived from this important chemical building block. Adherence to the validated analytical protocols outlined in this guide will ensure the generation of high-quality, reliable data crucial for regulatory submissions and the overall success of a drug development program.

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Highly electroactive thiazolium [5,4-d]thiazol-2,5-dicarboxylic acid-silver electrochemiluminescent metal–organic frameworks: synthesis, properties and application in glutathione detection. Retrieved from [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • ResearchGate. (2025). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • YouTube. (2018). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • SciSpace. (n.d.). The pharmacology of basic esters of thiazole carboxylic acids. Retrieved from [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • PubMed. (2023). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Retrieved from [Link]

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An In-depth Technical Guide to the Acidity and pKa Values of Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to Thiazole-4,5-dicarboxylic Acid: A Molecule of Growing Interest

This compound (TDCA) is a heterocyclic organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen, substituted with two carboxylic acid groups at the 4 and 5 positions.[1] Its molecular structure, C₅H₃NO₄S, gives rise to a unique combination of chemical properties that make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1] Thiazole derivatives, in general, are known to exhibit a wide range of biological activities.[1] The presence of two carboxylic acid groups and a basic nitrogen atom on the thiazole ring means that TDCA can exist in various protonation states depending on the pH of its environment. This pH-dependent speciation is critical as it influences the molecule's solubility, reactivity, and biological activity.

The Theoretical Framework of Acidity in this compound

The acidity of this compound is determined by the interplay of three key features: the two carboxylic acid groups and the thiazole ring itself. This results in a polyprotic acid system with three distinct ionization events.

The Influence of the Thiazole Ring

The thiazole ring is an electron-withdrawing heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This inductive effect significantly influences the acidity of the attached carboxylic acid groups. The pKa of the conjugate acid of the parent thiazole is approximately 2.5, indicating its weakly basic nature.[2] This electron-withdrawing character of the ring stabilizes the carboxylate anions formed upon deprotonation, thereby increasing the acidity of the carboxylic acid groups compared to their aliphatic counterparts.

The Dicarboxylic Acid Groups: A Tale of Two Dissociations

Dicarboxylic acids exhibit two distinct pKa values. The first dissociation (pKa₁) is generally lower (more acidic) than that of a comparable monocarboxylic acid because one carboxylic acid group acts as an electron-withdrawing group, stabilizing the conjugate base formed from the other. The second dissociation (pKa₂) is higher (less acidic) due to the electrostatic repulsion from the already present negative charge of the monoanion, making the removal of the second proton more difficult.

Estimated pKa Values

Based on chemical database information, the estimated pKa values for the three ionizable sites of this compound are as follows:

Ionization EventFunctional GroupEstimated pKa
pKa₁ First Carboxylic Acid2.5 - 3.5
pKa₂ Second Carboxylic Acid4.5 - 5.5
pKa₃ Thiazole Nitrogen (Protonation)~2.4

Note: These are estimated values and should be experimentally verified for critical applications.

At a pH below ~2.4, the molecule is expected to be fully protonated. As the pH increases, the first carboxylic acid will deprotonate, followed by the second. The thiazole nitrogen remains largely protonated in acidic conditions.

Experimental Determination of pKa Values: A Protocol for Potentiometric Titration

To ensure scientific rigor, the experimental determination of pKa values is paramount. Potentiometric titration is a reliable and widely used method for this purpose. The following protocol provides a self-validating system for researchers to determine the pKa values of this compound.

Principle

Potentiometric titration involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (this compound) while monitoring the pH. The pKa values can be determined from the resulting titration curve, specifically from the pH at the half-equivalence points.

Materials and Reagents
  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, degassed water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL, Class A)

  • Beaker (100 mL)

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound to prepare a solution of a known concentration (e.g., 0.01 M) in a known volume of deionized water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup:

    • Place the beaker with the analyte solution on the magnetic stirrer and add the stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence points until the pH curve flattens out at a high pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence points, which are the points of steepest inflection on the curve. This can be more accurately done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

Visualization of Dissociation Equilibria

The stepwise dissociation of this compound can be visualized as follows:

Dissociation H3A Fully Protonated (pH < ~2.4) H2A Monoanion 1 (First COOH deprotonated) H3A->H2A + H⁺ (pKa of N) HA Dianion (Both COOH deprotonated) H2A->HA + H⁺ (pKa₁) A Trianion (Hypothetical, at very high pH) HA->A + H⁺ (pKa₂)

Caption: Dissociation equilibria of this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the acidity and pKa values of this compound. While experimentally determined values are not yet published, the theoretical framework, supported by estimated values, offers a solid foundation for understanding its acid-base chemistry. The provided protocol for potentiometric titration empowers researchers to determine these crucial parameters in their own laboratories, ensuring data accuracy for applications in drug development and materials science. Future research should focus on the experimental determination and publication of the pKa values of this and related thiazole derivatives to build a more complete and validated physicochemical profile for this important class of compounds.

References

  • Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. (2020). NIH. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

Thiazole-4,5-dicarboxylic Acid: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] This guide delves into the latent potential of a specific, yet underexplored, member of this family: Thiazole-4,5-dicarboxylic acid. While much of the existing research has focused on its more decorated derivatives, this document will illuminate the intrinsic biological activities of the parent molecule, explore the pivotal role of its dicarboxylic acid functionalities, and provide a comprehensive overview of the therapeutic promise held by its derivatives. We will dissect its known anticancer, antimicrobial, and enzyme-inhibitory activities, underpinned by detailed mechanistic insights and robust experimental protocols.

The Thiazole Scaffold: A Foundation of Therapeutic Versatility

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of FDA-approved drugs.[4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][4][5][6] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound: The Untapped Potential of a Core Moiety

While the broader family of thiazoles has been extensively studied, this compound itself remains a relatively enigmatic entity in the scientific literature. Its strategic placement of two carboxylic acid groups at the 4 and 5 positions suggests a unique potential for biological activity, particularly in metal chelation and as a rigid scaffold for the synthesis of novel therapeutic agents.

Metal Chelation: A Potential Mechanism of Action

The presence of two vicinal carboxylic acid groups on the thiazole ring of this compound strongly suggests a capacity for metal chelation. This property is of significant interest in medicinal chemistry for several reasons:

  • Enzyme Inhibition: Many enzymes, particularly metalloenzymes, rely on metal ions as cofactors for their catalytic activity. Chelating these essential metal ions can lead to potent and selective enzyme inhibition.

  • Antimicrobial Activity: The disruption of metal ion homeostasis is a known strategy for combating microbial growth. Chelating agents can sequester essential metal ions from bacteria and fungi, thereby inhibiting their proliferation.

  • Anticancer Activity: Cancer cells often have an altered metal ion metabolism compared to healthy cells. Metal-chelating agents can exploit this difference to induce cytotoxicity in cancer cells.

Anticancer Activity: A Promising Frontier

The thiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5][6][7] Derivatives of thiazole carboxylic acids, including amides and esters, have shown significant cytotoxic activity against a range of cancer cell lines.

Thiazole-5-Carboxamide Derivatives: Potent Cytotoxicity

A notable area of research has been the synthesis and evaluation of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.[7] These compounds have been tested against various human cancer cell lines, including A-549 (lung), Bel7402 (liver), and HCT-8 (colon).[7]

Table 1: Anticancer Activity of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide Derivatives [7]

CompoundCell Line% Inhibition at 5 µg/mL
8c A-54948%
8f A-54940%
7f HCT-840%

One of the most active compounds identified was a 4-chloro-2-methylphenyl amido substituted thiazole, which exhibited 48% inhibition against the A-549 cell line.[7] This highlights the potential of modifying the carboxylic acid group at the 5-position to generate potent anticancer agents.

Mechanistic Insights: Targeting Key Cancer Pathways

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase (COX) enzymes.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.[5]

Molecular docking studies have suggested that thiazole derivatives can bind to the active sites of proteins such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2), all of which are crucial for cancer cell growth and survival.[5]

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of pathogens.[3]

Broad-Spectrum Activity

Derivatives of thiazole carboxylic acids have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potent activity against various strains of Staphylococcus and Enterococcus faecalis. One particularly active compound displayed a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL against certain Staphylococcus species.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a thiazole derivative against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Thiazole derivative (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the thiazole derivative in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: A Targeted Therapeutic Approach

The rigid structure of the thiazole ring makes it an excellent scaffold for designing specific enzyme inhibitors.

Cyclooxygenase (COX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Thiazole carboxamide derivatives have been designed and synthesized as potential COX inhibitors. By selectively inhibiting the COX-2 isoform, which is upregulated during inflammation, these compounds have the potential to act as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Metallo-β-lactamase (MBL) Inhibition

Bacterial resistance to β-lactam antibiotics is often mediated by MBLs. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, offering a potential strategy to overcome this resistance mechanism.

Synthesis of this compound Derivatives: A General Workflow

The dicarboxylic acid groups of this compound serve as versatile handles for the synthesis of a wide range of derivatives. A common synthetic strategy involves the conversion of the carboxylic acids to more reactive species, such as acyl chlorides, which can then be reacted with various nucleophiles to form amides, esters, and other derivatives.

Diagram 1: General Synthetic Workflow for this compound Derivatives

G A This compound B Activation of Carboxylic Acids (e.g., with SOCl2 or Oxalyl Chloride) A->B Step 1 C Thiazole-4,5-diacyl chloride B->C Intermediate D Reaction with Nucleophiles (e.g., Amines, Alcohols) C->D Step 2 E Thiazole-4,5-dicarboxamides or Diesters D->E Final Products

Sources

Methodological & Application

Synthesis of Thiazole-4,5-dicarboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole-4,5-dicarboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif in a variety of biologically active molecules, and the presence of two carboxylic acid groups provides versatile handles for further chemical modifications, such as the formation of amides, esters, and coordination complexes. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and related fields. The described methodology is a robust two-step process, commencing with the well-established Hantzsch thiazole synthesis to create a diester intermediate, followed by a straightforward alkaline hydrolysis to yield the target dicarboxylic acid.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the Hantzsch condensation of diethyl 2-chloro-3-oxosuccinate with thioformamide to construct the thiazole ring and furnish diethyl thiazole-4,5-dicarboxylate. The subsequent step is the saponification of the diester using a strong base, followed by acidification to precipitate the final product, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Alkaline Hydrolysis cluster_final Final Product start1 Diethyl 2-chloro-3-oxosuccinate step1 Condensation Reaction (Ethanol, Reflux) start1->step1 start2 Thioformamide start2->step1 intermediate Diethyl thiazole-4,5-dicarboxylate step1->intermediate Formation of Thiazole Ring step2 Saponification (NaOH, H₂O/EtOH) then Acidification (HCl) intermediate->step2 Hydrolysis of Esters final_product This compound step2->final_product Precipitation

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of Diethyl Thiazole-4,5-dicarboxylate

This initial step employs the Hantzsch thiazole synthesis, a classic and highly reliable method for the formation of the thiazole ring system from an α-halocarbonyl compound and a thioamide.[1]

Mechanistic Insight

The Hantzsch synthesis commences with the nucleophilic attack of the sulfur atom of thioformamide on the electrophilic carbon bearing the chlorine atom in diethyl 2-chloro-3-oxosuccinate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks one of the carbonyl groups of the succinate derivative. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Diethyl 2-chloro-3-oxosuccinate222.625011.13 g
Thioformamide61.09553.36 g
Absolute Ethanol46.07-150 mL
Sodium Bicarbonate (sat. aq. soln.)84.01-~100 mL
Ethyl Acetate88.11-~300 mL
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-chloro-3-oxosuccinate (11.13 g, 50 mmol) and absolute ethanol (150 mL). Stir the mixture until the ester has completely dissolved.

  • Addition of Thioformamide: To the stirred solution, add thioformamide (3.36 g, 55 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 100 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl thiazole-4,5-dicarboxylate as an oil.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

PART 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. Alkaline hydrolysis, or saponification, is employed for this transformation, which is an irreversible process under basic conditions.[2]

Mechanistic Insight

The saponification reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of each ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel an ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is necessary to protonate the carboxylate salt and precipitate the desired dicarboxylic acid.[2][3]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Diethyl thiazole-4,5-dicarboxylate229.2440 (crude)~9.17 g
Sodium Hydroxide (NaOH)40.001004.0 g
Ethanol46.07-80 mL
Deionized Water18.02-80 mL
Concentrated Hydrochloric Acid (HCl)36.46-As needed (~10 mL)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude diethyl thiazole-4,5-dicarboxylate (~9.17 g, 40 mmol) in ethanol (80 mL).

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (80 mL). Add the sodium hydroxide solution to the stirred solution of the diester.

  • Hydrolysis: Heat the reaction mixture to reflux for 2-3 hours. The completion of the hydrolysis can be monitored by the disappearance of the ester spot on TLC.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate of this compound will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The final product, this compound, should be a white to off-white solid. Its identity and purity can be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) should show a characteristic singlet for the thiazole proton and a broad singlet for the carboxylic acid protons. The ¹³C NMR will show signals for the thiazole ring carbons and the carboxylic acid carbons.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the broad O-H stretch of the carboxylic acids and the C=O stretch.

Safety Precautions

  • Diethyl 2-chloro-3-oxosuccinate is a halogenated ketone and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Thioformamide is toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.

  • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

  • Concentrated hydrochloric acid is corrosive and has noxious fumes. Handle only in a fume hood with appropriate personal protective equipment.

  • The reactions should be performed in a well-ventilated fume hood at all times.

References

  • Hantzsch Thiazole Synthesis. (n.d.). In ResearchGate. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Retrieved January 23, 2026, from [Link]

  • Libretexts. (2019, January 14). 4.8: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • MDPI. (n.d.). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Retrieved January 23, 2026, from [Link]

  • YouTube. (2025, January 11). Saponification Reaction of Esters. Organic Chemistry Tutor. Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of Thiazole-4,5-dicarboxylic Acid via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole-4,5-dicarboxylic acid is a valuable heterocyclic building block in medicinal chemistry, materials science, and coordination chemistry.[1] Traditional synthetic methods often involve long reaction times, harsh conditions, and significant energy consumption. This application note details a robust and highly efficient protocol for the synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS). This "green chemistry" approach dramatically reduces reaction times from hours to minutes, often improves yields, and minimizes waste by reducing solvent use.[2][3] The protocol is based on the cyclocondensation of 2,3-dibromosuccinic acid and a suitable thioamide source, demonstrating the power of microwave energy to accelerate key steps in heterocyclic synthesis.

Introduction: The Case for Microwave-Assisted Synthesis

The thiazole nucleus is a cornerstone in pharmaceutical development, present in a wide array of clinically approved drugs with activities ranging from anticancer to antimicrobial.[4][5] this compound, with its two carboxylic acid functional groups, serves as a versatile scaffold for creating complex molecular architectures.[1]

Conventional synthesis methods typically rely on conductive heating (e.g., oil baths), which is often slow and inefficient. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6] Unlike conventional heating, which transfers energy indirectly, microwave irradiation directly heats the reaction mixture through interaction with polar molecules (dipolar polarization) and ions (ionic conduction).[7] This leads to rapid, uniform, and efficient heating, resulting in several key advantages:

  • Accelerated Reaction Rates: Reactions that take hours or days can often be completed in minutes.[2]

  • Increased Yields and Purity: Rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[3][7]

  • Energy Efficiency: Direct heating of the reaction vessel minimizes energy loss to the environment.[6]

  • Alignment with Green Chemistry: MAOS reduces reliance on large volumes of hazardous solvents and lowers energy consumption.[3]

This guide provides a comprehensive protocol for the microwave-assisted synthesis of this compound, grounded in the principles of the Hantzsch thiazole synthesis, and offers insights into the causality of the experimental design.

Reaction Mechanism and Pathway

The synthesis proceeds via a microwave-assisted Hantzsch-type thiazole formation. The proposed pathway involves the cyclocondensation of 2,3-dibromosuccinic acid with a thioamide, such as thiourea or thioformamide, followed by hydrolysis and aromatization.

The key mechanistic steps are:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking one of the electrophilic carbons of the 2,3-dibromosuccinic acid.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the second electrophilic carbon, leading to the formation of the five-membered dihydrothiazole ring.

  • Dehydration/Aromatization: Subsequent elimination of water and other small molecules, facilitated by the high temperature achieved under microwave irradiation, drives the formation of the stable aromatic thiazole ring.

  • Hydrolysis (if necessary): If a precursor like amidinothiocarbamide is used, a final hydrolysis step under acidic or basic conditions yields the desired dicarboxylic acid.

Experimental Protocol

This section details the step-by-step methodology for the microwave-assisted synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Dibromosuccinic acidReagent Grade, ≥98%Sigma-Aldrich, etc.Handle with care, corrosive.
AmidinothiocarbamideSynthesis Grade, ≥97%TCI, etc.
PiperidineReagent Grade, ≥99%Acros Organics, etc.Acts as a base.
EthanolAnhydrous, 200 proofPharmco-AaperSuitable microwave-absorbing solvent.
Hydrochloric Acid (HCl)Concentrated, 37%Fisher ChemicalFor acidification.
Deionized WaterHigh PurityIn-house
Microwave Synthesis Vials10-20 mLCEM, Biotage, etc.Must be rated for high pressure/temp.
Magnetic Stir BarsTeflon-coatedVWR, etc.
Equipment
  • Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator+)

  • Analytical Balance (± 0.1 mg)

  • Fume Hood

  • Standard laboratory glassware (beakers, flasks)

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

  • NMR Spectrometer, FT-IR Spectrometer, and Mass Spectrometer for characterization.

Step-by-Step Synthesis Protocol

The following protocol is adapted from established methods for synthesizing related heterocyclic dicarboxylic acids under microwave irradiation.[8][9]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2,3-dibromosuccinic acid (e.g., 2.76 g, 0.01 mol) and amidinothiocarbamide (e.g., 1.18 g, 0.01 mol).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (5 mL) to the vial, followed by piperidine (0.2 mL, ~0.002 mol) to act as a basic catalyst.

  • Vial Sealing: Securely cap the reaction vial. Causality: Proper sealing is critical to allow the reaction to reach temperatures above the solvent's boiling point, which dramatically accelerates the reaction rate.[7]

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use a ramp time of 2 minutes)

    • Hold Time: 5 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Reaction Monitoring & Cooldown: The reaction progress can be monitored by thin-layer chromatography (TLC). After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's automated cooling system.

  • Product Isolation (Workup):

    • Once cooled, carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 30 mL of ice-cold water.

    • Acidify the solution to pH ~2 using concentrated HCl. A precipitate should form.

    • Stir the mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with two portions of cold deionized water (2 x 10 mL).

  • Drying and Characterization: Dry the collected solid in a vacuum oven at 60 °C overnight. The final product, this compound, should be an off-white to pale yellow solid.[1] Characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Expected Results & Characterization
  • Yield: 80-90%

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₅H₃NO₄S[10]

  • Molecular Weight: 173.15 g/mol [10]

  • ¹H NMR (DMSO-d₆): Expect signals for the thiazole proton and the two carboxylic acid protons (broad singlets).

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for O-H stretch (broad, ~3000-3400), C=O stretch (~1700-1740), and C=N stretch (~1650).[8]

Visualization of Workflow and Synthesis

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis protocol.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Isolation reagents Combine Reactants: 2,3-Dibromosuccinic Acid Amidinothiocarbamide solvent Add Ethanol & Piperidine reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Irradiate in MW Synthesizer (120°C, 5 min) seal->irradiate cool Cool to Room Temperature irradiate->cool precipitate Precipitate in Ice Water cool->precipitate acidify Acidify with HCl (pH 2) precipitate->acidify filtrate Vacuum Filtration acidify->filtrate dry Dry Under Vacuum filtrate->dry product Final Product: This compound dry->product

Caption: Workflow for Microwave-Assisted Synthesis.

Chemical Reaction Scheme

reaction start 2,3-Dibromosuccinic Acid + Amidinothiocarbamide intermediate [Dihydrothiazole Intermediate] start->intermediate Ethanol, Piperidine Microwave (120°C) product This compound intermediate->product Aromatization & Hydrolysis

Caption: Simplified reaction scheme for thiazole synthesis.

Safety and Troubleshooting

Safety Precautions
  • Microwave Safety: Never use a domestic microwave oven for chemical synthesis.[11] Only use laboratory-grade microwave synthesizers designed to handle high pressures and corrosive materials.

  • Pressure Hazard: Reactions in sealed vessels can generate significant pressure.[7] Always ensure the reaction scale is appropriate for the vial size and that the vial is not damaged. Do not exceed recommended volumes.

  • Chemical Hazards: 2,3-dibromosuccinic acid is corrosive. Concentrated HCl is highly corrosive and volatile. Piperidine is flammable and toxic. Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thermal Hazards: The reaction vial will be hot after irradiation. Allow it to cool completely before handling.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Yield Insufficient heating (temperature too low or time too short).Increase the reaction temperature to 130-140°C or extend the hold time to 10 minutes. Ensure proper vial sealing.
Incorrect pH during workup.Use a calibrated pH meter to ensure the pH is ~2 during precipitation. Add HCl dropwise.
Incomplete Reaction Poor microwave absorption.Ensure a polar solvent like ethanol or DMF is used. Increase the reaction volume slightly if it is too small for efficient energy absorption.
Product is an Oil/Gummy Solid Impurities present.Re-dissolve the product in a minimal amount of dilute NaOH, filter out any insoluble impurities, and re-precipitate with HCl. Consider purification by recrystallization.
Vial Venting/Failure Reaction is too exothermic or producing excess gas.Reduce the scale of the reaction. Start with a lower temperature and ramp up slowly to gauge the reaction kinetics.[11]

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional methods for preparing this compound. The protocol described herein is rapid, high-yielding, and adheres to the principles of green chemistry. By leveraging the unique capabilities of microwave heating, researchers can accelerate the discovery and development of novel thiazole-based compounds for a wide range of applications, from pharmaceuticals to advanced materials.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Borrero-Molina, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved January 23, 2026, from [Link]

  • Leonelli, F., & Mason, T. J. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved January 23, 2026, from [Link]

  • Singh, S., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved January 23, 2026, from [Link]

  • Papernaya, L. K., et al. (2015). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Dabholkar, V. V., & Parab, S. D. (2011). Microwave-assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs. PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Barattucci, A., et al. (2018). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. Retrieved January 23, 2026, from [Link]

  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 23, 2026, from [Link]

  • This compound | C5H3NO4S. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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Synthesis of Thiazole-4,5-dicarboxylic Acid Derivatives for Pharmaceutical Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have positioned it as a cornerstone in medicinal chemistry. Thiazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Specifically, derivatives of thiazole-4,5-dicarboxylic acid serve as versatile scaffolds, allowing for multi-point functionalization to fine-tune their biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important class of compounds, aimed at researchers and professionals in drug development.

Strategic Approaches to the Synthesis of Thiazole-4,5-dicarboxylates

The construction of the thiazole-4,5-dicarboxylate core can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The Hantzsch thiazole synthesis remains a robust and widely employed method for this purpose.[6]

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[6] For the preparation of thiazole-4,5-dicarboxylate esters, a key α-halocarbonyl precursor is a halogenated β-ketoester. A particularly useful starting material is diethyl 2-chloro-3-oxosuccinate, which can be reacted with a thioamide or thiourea to yield the desired thiazole core. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Below is a general workflow for the Hantzsch synthesis of a versatile building block, diethyl 2-aminothiazole-4,5-dicarboxylate.

Hantzsch_Workflow Start Starting Materials Precursor1 Diethyl 2-chloro-3-oxosuccinate Start->Precursor1 Precursor2 Thiourea Start->Precursor2 Reaction Hantzsch Condensation Precursor1->Reaction Precursor2->Reaction Product Diethyl 2-aminothiazole- 4,5-dicarboxylate Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for Hantzsch synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-aminothiazole-4,5-dicarboxylate

This protocol details the synthesis of a key intermediate that can be further modified at the 2-amino position and the 4,5-ester groups.

Materials:

  • Diethyl 2-chloro-3-oxosuccinate

  • Thiourea

  • Ethanol, absolute

  • Sodium bicarbonate

  • Distilled water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-chloro-3-oxosuccinate (1 equivalent) in absolute ethanol (10 volumes).

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction until the effervescence ceases.

  • Filter the resulting solid precipitate and wash with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure diethyl 2-aminothiazole-4,5-dicarboxylate as a crystalline solid.

  • Dry the product under vacuum.

ParameterValue
Reaction Time 4-6 hours
Temperature Reflux (approx. 78 °C for ethanol)
Solvent Absolute Ethanol
Work-up Neutralization and Recrystallization
Expected Yield 70-85%
Protocol 2: Hydrolysis to this compound

The synthesized diester can be readily hydrolyzed to the corresponding diacid, which offers different functional handles for further derivatization.

Materials:

  • Diethyl 2-aminothiazole-4,5-dicarboxylate

  • Sodium hydroxide (or Lithium hydroxide)

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Suspend diethyl 2-aminothiazole-4,5-dicarboxylate (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (3 equivalents).

  • Heat the mixture to 50-60 °C with stirring until the solid completely dissolves and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of 2-aminothis compound will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Characterization and Data Analysis

Thorough characterization of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) MS (ESI+) m/z IR (KBr, cm⁻¹)
Diethyl 2-aminothiazole-4,5-dicarboxylate ~8.0 (s, 2H, NH₂), 4.2-4.4 (m, 4H, 2xCH₂), 1.2-1.4 (m, 6H, 2xCH₃)~168 (C=O), ~165 (C=O), ~160 (C2), ~145 (C4), ~115 (C5), ~60 (CH₂), ~14 (CH₃)[M+H]⁺ expected~3400-3300 (N-H), ~1720 (C=O), ~1620 (C=N)
2-Aminothis compound ~13.0 (br s, 2H, COOH), ~8.2 (s, 2H, NH₂)~170 (C=O), ~167 (C=O), ~162 (C2), ~148 (C4), ~118 (C5)[M+H]⁺ expected~3400-3200 (N-H, O-H), ~1700 (C=O)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

QC_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Decision Meets Specifications? Purity->Decision Pass Proceed to Biological Screening Decision->Pass Yes Fail Further Purification/ Re-synthesis Decision->Fail No

Caption: Quality control workflow for synthesized compounds.

Pharmaceutical Applications and Biological Rationale

This compound derivatives are of significant interest due to their potential to modulate various biological targets. The dicarboxylic acid or diester functionalities provide key points for diversification to create libraries of compounds for high-throughput screening.

Inhibition of Pro-inflammatory Cytokines: Targeting TNF-α

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of these disorders.[1] Small molecule inhibitors of TNF-α production represent a promising therapeutic strategy. Certain thiazole derivatives have been identified as potent inhibitors of TNF-α.[1][7] The mechanism of action often involves the modulation of intracellular signaling pathways that regulate TNF-α gene expression and protein synthesis, such as the p38 MAP kinase pathway.

The thiazole-4,5-dicarboxylate scaffold can be elaborated to design novel TNF-α inhibitors. For instance, the carboxylic acid groups can be converted to amides, incorporating various substituents to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

TNF_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Cascade MAPK Cascade (e.g., p38) MyD88->MAPK_Cascade NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway Transcription Gene Transcription MAPK_Cascade->Transcription NFkB_Pathway->Transcription TNF_mRNA TNF-α mRNA Transcription->TNF_mRNA Translation Translation TNF_mRNA->Translation TNF_Protein TNF-α Protein Translation->TNF_Protein Inflammation Inflammation TNF_Protein->Inflammation Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->MAPK_Cascade

Caption: Inhibition of the TNF-α signaling pathway.

Conclusion and Future Directions

The synthesis of this compound derivatives provides a fertile ground for the discovery of novel therapeutic agents. The protocols outlined herein offer a robust starting point for accessing key intermediates. The versatility of this scaffold, coupled with the ever-expanding understanding of disease biology, ensures that these compounds will remain a focus of medicinal chemistry research for years to come. Future work should focus on the development of more diverse libraries of these derivatives and their evaluation against a wider range of biological targets.

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Application Notes and Protocols: Thiazole-4,5-dicarboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Versatility of Thiazole-4,5-dicarboxylic Acid

This compound (TDCA) is a heterocyclic organic compound featuring a five-membered thiazole ring functionalized with two adjacent carboxylic acid groups.[1][2] Its molecular formula is C₅H₃NO₄S.[1] While not typically employed as a catalyst in its standalone form, TDCA's true value in the field of catalysis lies in its role as an exceptional multitopic linker or "building block." The strategic placement of its carboxylate groups, combined with the nitrogen and sulfur heteroatoms of the thiazole ring, makes it a premier candidate for constructing highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1][3]

These frameworks confine catalytically active metal centers within a stable, high-surface-area structure, paving the way for advanced applications in heterogeneous catalysis. This guide will delve into the primary catalytic applications stemming from TDCA and its closely related, high-performance derivatives, providing both the theoretical underpinnings and practical protocols for researchers in materials science and drug development.

A significant body of research focuses on the fused-ring derivative, thiazolo[5,4-d]thiazole dicarboxylic acid.[4][5] This molecule's rigid, planar, and π-conjugated structure enhances charge-carrier mobility, making it particularly potent for photocatalytic applications.[4][6] We will explore both systems to provide a comprehensive overview.

Part 1: Crafting Heterogeneous Catalysts: TDCA in Metal-Organic Frameworks

The power of TDCA as a ligand stems from its ability to form robust, multidimensional networks with metal ions. The dicarboxylate moieties act as strong coordination points, while the thiazole ring provides structural rigidity and specific electronic properties. This architectural control allows for the rational design of catalysts with precisely defined active sites.

Application Focus: Catalytic CO₂ Cycloaddition

The chemical fixation of carbon dioxide is a critical goal for sustainable chemistry. MOFs constructed from TDCA and its derivatives serve as highly efficient heterogeneous catalysts for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates under mild conditions.[7][8]

Causality of Catalysis: The exceptional catalytic activity arises from a synergistic effect within the MOF structure. The metal nodes (e.g., Zn²⁺, Sc³⁺) function as Lewis acid sites, coordinating with and activating the oxygen atom of the epoxide ring. This activation makes the epoxide more susceptible to nucleophilic attack by an external agent or another part of the framework, which facilitates the subsequent reaction with CO₂.[7][9] The porous nature of the MOF allows for high concentrations of reactants to access these active sites, accelerating the reaction.

Experimental Protocol: Synthesis of Propylene Carbonate using a Zn-TDCA MOF Catalyst

This protocol describes a representative procedure for the cycloaddition of CO₂ with propylene oxide.

1. Catalyst Activation:

  • Place 50 mg of the synthesized Zn-TDCA MOF into a Schlenk flask.
  • Heat the flask to 150°C under a high-vacuum line for 12 hours. This process removes coordinated solvent molecules from the metal centers, exposing the active Lewis acid sites.
  • Allow the flask to cool to room temperature under an inert atmosphere (e.g., N₂ or Ar).

2. Reaction Setup:

  • To the flask containing the activated catalyst, add propylene oxide (2.0 mmol) and a co-catalyst such as tetrabutylammonium bromide (TBAB, 0.1 mmol) via syringe. The co-catalyst assists in the ring-opening of the activated epoxide.
  • Seal the flask and connect it to a CO₂ balloon (atmospheric pressure).
  • Place the flask in an oil bath pre-heated to 80°C and stir the reaction mixture vigorously.

3. Reaction and Analysis:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) or ¹H NMR spectroscopy.
  • After 24 hours (or upon completion), cool the reaction mixture to room temperature.
  • Vent the CO₂ pressure carefully in a fume hood.
  • Dilute the mixture with 2 mL of dichloromethane (DCM) and centrifuge to separate the solid catalyst.
  • The supernatant liquid containing the product can be analyzed for yield determination.

4. Catalyst Recovery and Reuse:

  • Wash the recovered solid catalyst with DCM (3 x 5 mL) and dry it under vacuum at 100°C for 4 hours.
  • The reactivated catalyst can be used for subsequent reaction cycles to test its stability and reusability.[9]

Data Presentation: Representative Performance of Thiazole-based MOF Catalysts

Catalyst SystemSubstrateTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
Zn-MOF (TZTZ-based)Propylene Oxide80124>95[7]
Sc-MOFPropylene Oxide60101298[9]
Zn-MOF (TZTZ-based)Styrene Oxide10012492[7]
Ag-Cluster MaterialPropargylamine6011299[9]

Note: TZTZ refers to thiazolo[5,4-d]thiazole derivatives.

Visualization: Catalytic Cycle of CO₂ Cycloaddition

G cluster_0 cluster_1 A 1. Epoxide Activation B 2. Nucleophilic Attack & Ring Opening A->B C 3. CO₂ Insertion B->C D 4. Ring Closure & Catalyst Regeneration C->D M MOF Lewis Acid (e.g., Zn²⁺) D->M releases P Cyclic Carbonate D->P releases M->A binds E Epoxide E->A Nu Nucleophile (e.g., Br⁻) Nu->B attacks CO2 CO₂ CO2->C reacts with G Light Visible Light (hν) MOF TzTz-MOF (Ground State) Light->MOF 1. Excitation MOF_excited TzTz-MOF* (Excited State) MOF->MOF_excited Separation Charge Separation (e⁻ and h⁺) MOF_excited->Separation 2. Separation O2 O₂ Separation->O2 3. e⁻ Transfer ROS Superoxide Radical (•O₂⁻) O2->ROS Reduction RhB Rhodamine B (Pollutant) ROS->RhB 4. Oxidation Attack Degraded Degradation Products (CO₂, H₂O) RhB->Degraded

Caption: Key steps in the photocatalytic degradation of pollutants.

Part 3: The Thiazole Core in Organocatalysis

Beyond its role as a structural linker, the thiazole heterocyclic system is also a component of molecules used in organocatalysis, particularly in asymmetric synthesis. While not a direct application of TDCA, this context underscores the electronic versatility of the thiazole scaffold. For instance, 5H-thiazol-4-ones have been employed as effective pronucleophiles for the enantioselective synthesis of valuable tertiary thiols. [10] Causality of Organocatalysis: In this scenario, a chiral Brønsted base catalyst deprotonates the 5H-thiazol-4-one at the C5 position. This generates a chiral enolate that acts as a soft nucleophile. The catalyst's chiral environment directs the subsequent nucleophilic attack onto an electrophile (like a nitroolefin) to occur from a specific face, thereby controlling the stereochemistry of the newly formed C-C bond and leading to a product with high enantiomeric excess. [10]

Protocol Summary: Enantioselective Michael Addition of a 5H-Thiazol-4-one

This is a generalized procedure based on published work. [10]

  • A solution of the nitroolefin (1.2 mmol) and the 5H-thiazol-4-one (1.0 mmol) is prepared in a non-polar solvent like dichloromethane (2.0 mL).

  • The solution is cooled to a low temperature (e.g., -60 °C) to enhance stereoselectivity.

  • A chiral bifunctional Brønsted base catalyst (e.g., a ureidopeptide-based catalyst, 10 mol%) is added to the mixture.

  • The reaction is stirred at this temperature for an extended period (e.g., 16 hours), with progress monitored by ¹H-NMR or TLC.

  • Upon completion, the product is isolated and purified directly from the crude mixture using flash column chromatography.

  • The diastereo- and enantioselectivity of the product are determined by chiral HPLC analysis.

Visualization: Logical Flow of Asymmetric Organocatalysis

G Pronucleophile 5H-Thiazol-4-one (Pronucleophile) Enolate Chiral Enolate Intermediate Pronucleophile->Enolate Deprotonation Catalyst Chiral Brønsted Base Catalyst Catalyst->Enolate Deprotonation Electrophile Nitroolefin (Electrophile) Product Tertiary Thiol Adduct (High e.e.) Electrophile->Product Michael Addition Enolate->Product Michael Addition

Caption: Conceptual workflow for organocatalyzed Michael addition.

Conclusion and Future Outlook

This compound and its derivatives are not merely chemical reagents but sophisticated architectural tools for the modern catalyst designer. Their primary and most impactful application is in the construction of Metal-Organic Frameworks, where they serve as rigid, electronically tunable linkers. These frameworks have proven to be robust, reusable heterogeneous catalysts for crucial chemical transformations such as CO₂ fixation and serve as next-generation photocatalysts for environmental remediation and green synthesis. [6][7]The broader utility of the thiazole ring in organocatalysis further cements its status as a privileged scaffold in catalytic science. [10] Future research will undoubtedly focus on synthesizing novel MOFs with increasingly complex pore environments and multiple, cooperating catalytic sites. By fine-tuning the electronic properties of the thiazole linker and the nature of the metal node, scientists can develop catalysts with unprecedented activity and selectivity for a wide range of challenging chemical reactions.

References

  • Carlucci, L., Ciani, G., & Proserpio, D. M. (2009). Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers. Acta Crystallographica Section B: Structural Science, 65(Pt 5), 585–592. (URL not available from search, refer to journal for access)
  • El-Gazzar, A. B. A., Youssef, A. M., Aly, H. M., & El-Sayed, N. R. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21255–21268. [Link]

  • Alonso, D. A., et al. (2008). Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol-4-ones and Nitroolefins Mediated By a Bifunctional Ureidopeptide-Based Brønsted Base Catalyst. ADDI.
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Application Notes and Protocols: Functionalization of Thiazole-4,5-dicarboxylic Acid for Advanced Sensor Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiazole Scaffold in Sensing Technologies

The thiazole nucleus, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the development of functional organic materials. Its unique electronic properties, rigid planar structure, and capacity for diverse chemical modifications make it an exceptional building block for a wide array of applications, from pharmaceuticals to organic electronics.[1] In the realm of chemical sensing, thiazole derivatives have emerged as powerful tools for the detection of a variety of analytes, including metal ions, anions, and biologically relevant molecules.[2][3] This is largely due to their intrinsic fluorescence and the ability to modulate their photophysical properties upon interaction with a target species.

Thiazole-4,5-dicarboxylic acid, in particular, presents a highly attractive scaffold for the design of sophisticated sensor systems. The two carboxylic acid groups at the 4 and 5 positions offer versatile handles for functionalization, allowing for the covalent attachment of various recognition moieties and signaling units. This strategic modification is the key to tailoring the selectivity and sensitivity of the final sensor molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this compound for the development of novel chemical sensors. We will delve into the core principles of sensor design, provide detailed, field-proven protocols for key functionalization reactions, and discuss the characterization and application of these novel materials.

Core Principles of Sensor Design with this compound

The development of a chemical sensor based on this compound hinges on the integration of two key components: a recognition unit (receptor) and a signaling unit (fluorophore or chromophore). The thiazole ring itself can act as a signaling unit due to its inherent fluorescence. The functionalization of the carboxylic acid groups allows for the introduction of specific recognition units that will selectively bind to the target analyte.

The general workflow for developing a sensor from this compound can be visualized as follows:

G cluster_0 Conceptual Design cluster_1 Synthesis & Functionalization cluster_2 Sensor Evaluation Start This compound Select_Analyte Select Target Analyte Start->Select_Analyte Choose_Receptor Choose Recognition Moiety Select_Analyte->Choose_Receptor Select_Signaling Determine Signaling Mechanism (e.g., Fluorescence Turn-on/off) Choose_Receptor->Select_Signaling Functionalization Functionalization of Carboxylic Acids (Amidation/Esterification) Select_Signaling->Functionalization Purification Purification and Characterization (NMR, MS, IR) Functionalization->Purification Sensing_Studies Sensing Performance Evaluation (Selectivity, Sensitivity, LOD) Purification->Sensing_Studies Application Application in Real Samples Sensing_Studies->Application

Caption: A generalized workflow for the development of sensors based on this compound.

The interaction between the recognition unit and the analyte triggers a change in the electronic properties of the thiazole core, leading to a detectable change in its fluorescence or color. Common signaling mechanisms include:

  • Photoinduced Electron Transfer (PET): In the "off" state, a photoinduced electron transfer from the receptor to the fluorophore quenches the fluorescence. Upon analyte binding, this process is inhibited, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing nature of the substituents, leading to a shift in the emission wavelength.

  • Förster Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor and an acceptor. Analyte binding can bring them closer or move them apart, affecting the energy transfer efficiency and thus the fluorescence emission.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Changes in the local environment upon analyte binding can influence the proton transfer process in the excited state, leading to changes in the fluorescence spectrum.[3]

Key Functionalization Protocols

The carboxylic acid groups of this compound are the primary sites for modification. The two most common and versatile functionalization strategies are amidation and esterification.

Protocol 1: Synthesis of Thiazole-4,5-dicarboxamides

Amide bond formation is a robust and widely used reaction in organic synthesis. The resulting amides are generally stable and can incorporate a wide range of functionalities. A common method for amide synthesis involves the activation of the carboxylic acid with a coupling agent, followed by the addition of an amine.

Rationale: Direct reaction of a carboxylic acid and an amine to form an amide is a dehydration reaction that requires high temperatures, which can be detrimental to sensitive functional groups. The use of coupling reagents allows the reaction to proceed under milder conditions by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Experimental Protocol: General Procedure for the Synthesis of a Diamide Derivative

This protocol describes the synthesis of a diamide by reacting this compound with two equivalents of an aniline derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[4]

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress side reactions)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Amine and Base: Add the aniline derivative (2.2 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve EDC (2.2 eq.), DMAP (0.2 eq.), and HOBt (0.5 eq.) in anhydrous DCM.

  • Coupling Reaction: Add the solution of the coupling reagents dropwise to the solution of the carboxylic acid and amine at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thiazole-4,5-dicarboxamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Self-Validation: The successful formation of the amide can be confirmed by the disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of the amide N-H proton signal. The C=O stretch of the amide in the FT-IR spectrum will also be shifted compared to the carboxylic acid.

Protocol 2: Synthesis of Thiazole-4,5-diesters

Esterification is another fundamental transformation of carboxylic acids. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and effective method.[5]

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed.[6]

Experimental Protocol: General Procedure for Fischer Esterification

This protocol details the synthesis of a diester from this compound and an excess of an alcohol (e.g., ethanol) using sulfuric acid as a catalyst.[7]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and a large excess of the anhydrous alcohol (e.g., 20-50 equivalents, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diester by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Self-Validation: The formation of the ester can be confirmed by the disappearance of the broad carboxylic acid O-H peak in the FT-IR spectrum and the appearance of a new C-O stretch. In the ¹H NMR spectrum, new signals corresponding to the alkyl group of the alcohol will be observed.

Application in Sensor Development: A Case Study

Functionalized this compound derivatives can be employed in the design of highly selective and sensitive fluorescent sensors.

Fluorescent "Turn-On" Sensor for Zinc Ions

Rationale: Zinc is an essential metal ion in many biological processes, and its dysregulation is associated with various diseases.[2] A fluorescent sensor for Zn²⁺ can be designed by functionalizing this compound with a receptor that has a high affinity for Zn²⁺. For example, a dipicolylamine (DPA) moiety is a well-known chelator for zinc ions.

Synthetic Strategy:

G Start This compound Amidation Amidation with N-(2-aminoethyl)dipicolylamine Start->Amidation EDC, DMAP, DIPEA Sensor Thiazole-DPA Fluorescent Sensor Amidation->Sensor

Caption: Synthetic scheme for a thiazole-DPA based fluorescent sensor for Zn²⁺.

The synthesis would involve the amidation of this compound with two equivalents of a DPA derivative bearing a primary amine, following a protocol similar to the one described above.

Sensing Mechanism: In the absence of Zn²⁺, the lone pair of electrons on the tertiary amine of the DPA moiety can quench the fluorescence of the thiazole core via a PET mechanism. Upon coordination with Zn²⁺, the lone pair is engaged in the metal complex, inhibiting the PET process and resulting in a significant enhancement of the fluorescence intensity (a "turn-on" response).

Data Presentation: Expected Sensor Performance

ParameterExpected Value
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm
SelectivityHigh for Zn²⁺ over other common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.)
Sensitivity (LOD)Low micromolar to nanomolar range
Response Time< 5 minutes
pH RangePhysiological pH (7.0 - 7.4)
Metal-Organic Frameworks (MOFs) for Nitroaromatic Detection

Rationale: this compound can also serve as a versatile organic linker for the construction of Metal-Organic Frameworks (MOFs).[8] MOFs are crystalline porous materials with high surface areas and tunable pore environments, making them excellent candidates for sensing applications.[9] The electron-deficient nature of the thiazole ring makes MOFs derived from it particularly suitable for the detection of electron-rich nitroaromatic compounds, which are common environmental pollutants and explosives, through fluorescence quenching.[1]

Synthetic Strategy:

G Linker This compound Solvothermal Solvothermal Synthesis Linker->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Solvothermal MOF Thiazole-based MOF Solvothermal->MOF

Caption: General synthetic approach for a thiazole-based MOF sensor.

Sensing Mechanism: The MOF exhibits intrinsic fluorescence originating from the thiazole-4,5-dicarboxylate linker. When nitroaromatic compounds are introduced, they can enter the pores of the MOF and interact with the electron-deficient thiazole rings. This interaction facilitates an electron transfer from the electron-rich nitroaromatic to the linker, leading to a quenching of the MOF's fluorescence.

Data Presentation: Expected Performance for Nitroaromatic Sensing

AnalyteQuenching Efficiency (%)Limit of Detection (LOD)
2,4,6-Trinitrophenol (Picric Acid)> 90%Low µM
2,4-Dinitrotoluene (DNT)~70-80%Mid µM
Nitrobenzene~50-60%High µM

Conclusion and Future Outlook

This compound is a highly promising and versatile platform for the development of advanced chemical sensors. Its readily functionalizable carboxylic acid groups allow for the rational design and synthesis of a wide range of sensor molecules with tailored selectivity and sensitivity. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this scaffold. Future research in this area will likely focus on the development of sensors with even higher sensitivity and selectivity, the exploration of novel signaling mechanisms, and the application of these sensors in complex biological and environmental systems. The integration of this compound-based sensors into portable and real-time detection devices holds significant promise for a variety of fields, from medical diagnostics to environmental monitoring.

References

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  • Gong, J., et al. (2018). A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. Talanta, 185, 396-404. [Link]

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Sources

Thiazole-4,5-dicarboxylic Acid: A Versatile Heterocyclic Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Thiazole-4,5-dicarboxylic Acid

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile building block in contemporary organic synthesis. Its rigid, five-membered ring structure, featuring both nitrogen and sulfur heteroatoms, along with two carboxylic acid functionalities, provides a unique combination of electronic properties and coordination sites. This makes it an invaluable precursor for the construction of complex molecular architectures with diverse applications, ranging from materials science to medicinal chemistry.

The strategic placement of the carboxylic acid groups at the 4 and 5 positions of the thiazole ring allows for its use as a multidentate ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. The inherent aromaticity and electron-deficient nature of the thiazole core also contribute to the photophysical and electronic properties of the resulting materials. Furthermore, the thiazole nucleus is a well-established pharmacophore, and derivatives of this compound are actively being explored for their potential biological activities.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the synthesis and utilization of this compound as a strategic building block in organic synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. Key data are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₃NO₄S[3]
Molecular Weight 173.15 g/mol [3]
Appearance Pale yellow solid-
IUPAC Name 1,3-thiazole-4,5-dicarboxylic acid[3]
CAS Number 22358-80-1[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, commencing with the well-established Hantzsch thiazole synthesis to form a key diester intermediate, followed by deamination and hydrolysis. This protocol provides a reliable and reproducible method for laboratory-scale preparation.

Workflow for the Synthesis of this compound

Synthesis_Workflow A Diethyl Oxalacetate & Bromine B Diethyl 2-bromo-3-oxosuccinate A->B Bromination D Diethyl 2-aminothiazole-4,5-dicarboxylate B->D Hantzsch Synthesis C Thiourea C->D F Diethyl thiazole-4,5-dicarboxylate D->F Sandmeyer-type reaction E Deamination (NaNO2, H2SO4) E->F H This compound F->H Saponification G Alkaline Hydrolysis (NaOH) G->H

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of Diethyl 2-aminothiazole-4,5-dicarboxylate

This initial step utilizes the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[1]

Materials:

  • Diethyl oxalacetate sodium salt

  • Bromine

  • Thiourea

  • Ethanol (absolute)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Protocol:

  • Bromination of Diethyl Oxalacetate: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a drying tube, dissolve diethyl oxalacetate sodium salt (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane via the dropping funnel. The reaction is exothermic and the color of bromine should disappear.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-bromo-3-oxosuccinate.

  • Hantzsch Thiazole Synthesis: Dissolve the crude diethyl 2-bromo-3-oxosuccinate (1.0 eq) in absolute ethanol.

  • Add thiourea (1.1 eq) to the solution and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. A precipitate of diethyl 2-aminothiazole-4,5-dicarboxylate may form.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired product.

Characterization of Diethyl 2-aminothiazole-4,5-dicarboxylate: The structure should be confirmed by spectroscopic methods. The literature reports the formation of a hemihydrate.

Part 2: Synthesis of this compound

This part involves the deamination of the 2-amino group followed by the hydrolysis of the ester functionalities.

Materials:

  • Diethyl 2-aminothiazole-4,5-dicarboxylate

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Protocol:

  • Deamination: In a beaker, dissolve diethyl 2-aminothiazole-4,5-dicarboxylate (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C.[4]

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • The reaction mixture can then be warmed to room temperature and stirred for an additional hour.

  • Extract the product, diethyl thiazole-4,5-dicarboxylate, with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: To the crude diethyl thiazole-4,5-dicarboxylate, add a solution of sodium hydroxide (2.5 eq) in a mixture of ethanol and water.[5]

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by the disappearance of the starting material on TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Characterization of this compound:

  • ¹H NMR (DMSO-d₆): A singlet in the downfield region corresponding to the thiazole proton (C2-H) and a broad singlet for the two carboxylic acid protons.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the two carboxylic acid carbons, the two quaternary thiazole carbons (C4 and C5), and the CH carbon of the thiazole ring (C2).

  • FT-IR (KBr): Broad O-H stretch of the carboxylic acids, C=O stretch of the carboxylic acids, and characteristic C=N and C-S stretches of the thiazole ring.

Applications in Organic Synthesis

This compound's bifunctional nature makes it a highly valuable building block for a variety of molecular constructs.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The primary and most explored application of this compound is as an organic linker in the synthesis of MOFs and coordination polymers. The two carboxylic acid groups can coordinate to metal ions, while the nitrogen and sulfur atoms of the thiazole ring can also participate in coordination, leading to diverse and intricate network structures.

Rationale for Use in MOFs:

  • Rigidity: The planar and rigid structure of the thiazole ring imparts stability and predictable geometry to the resulting framework.

  • Functionality: The nitrogen and sulfur heteroatoms can act as additional coordination sites or as functional sites for post-synthetic modification.

  • Porosity: The defined geometry of the linker allows for the creation of porous materials with potential applications in gas storage, separation, and catalysis.

Illustrative Workflow for MOF Synthesis:

MOF_Synthesis A This compound (Linker) D Solvothermal Reaction A->D B Metal Salt (e.g., Zn(NO3)2) B->D C Solvent (e.g., DMF) C->D E MOF Crystals D->E Crystallization F Activation (Solvent Exchange & Heating) E->F Post-synthesis treatment G Porous MOF F->G Pore creation

Caption: General workflow for the synthesis of a MOF using a dicarboxylic acid linker.

Medicinal Chemistry and Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[2][6] While direct applications of this compound in drug synthesis are less documented, its derivatives are of significant interest. The carboxylic acid groups can be converted into esters, amides, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Potential Therapeutic Applications of Derivatives:

  • Antimicrobial Agents: Thiazole derivatives have shown promise as antibacterial and antifungal agents.[6]

  • Anticancer Agents: The thiazole nucleus is a component of several anticancer drugs, and novel derivatives are continuously being explored.

  • Anti-inflammatory Agents: Certain thiazole-containing compounds exhibit anti-inflammatory properties.

Agrochemicals

Thiazole derivatives have also found applications in the agrochemical industry as fungicides and herbicides.[7][8] The unique electronic properties of the thiazole ring can contribute to the biological activity of these compounds. This compound can serve as a starting material for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Conclusion

This compound is a valuable and versatile building block with significant potential in various areas of organic synthesis. Its straightforward, albeit multi-step, synthesis and unique structural and electronic features make it an attractive starting material for the construction of advanced materials and biologically active molecules. The detailed protocols and application notes provided in this guide are intended to facilitate its broader use in the research community and to inspire the development of new and innovative applications for this remarkable heterocyclic compound.

References

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  • CNKI. (2010). Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. Chinese Journal of Pesticide Science, 12(4), 459-462.
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Application Notes & Protocols: Synthesis of Amide Derivatives from Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of amide derivatives, specifically N,N'-disubstituted thiazole-4,5-dicarboxamides, from thiazole-4,5-dicarboxylic acid. Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance to navigate the synthesis of these valuable molecular scaffolds. We will explore established synthetic routes, including the formation of acyl chloride intermediates and direct amide coupling reactions, providing a robust framework for the efficient and reproducible synthesis of target thiazole-4,5-dicarboxamide libraries.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif integral to a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a critical component in the design of therapeutic agents across diverse disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] Thiazole-based structures are present in numerous FDA-approved drugs, underscoring their clinical relevance. The derivatization of the thiazole core, particularly at the 4 and 5 positions with amide functionalities, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. Thiazole-4,5-dicarboxamides, in particular, offer a versatile platform for creating bidentate ligands and molecules with defined spatial orientations, which can be pivotal for high-affinity binding to biological targets.

Synthetic Strategies for Thiazole-4,5-dicarboxamides

The synthesis of N,N'-disubstituted thiazole-4,5-dicarboxamides from the corresponding dicarboxylic acid primarily involves the activation of the carboxyl groups followed by nucleophilic attack by a primary or secondary amine. The choice of synthetic route often depends on the reactivity of the amine, desired scale, and the need to avoid sensitive functional groups. Two principal strategies are detailed below.

Strategy 1: The Acyl Chloride Route - A Robust and Versatile Method

This classic and highly effective two-step approach involves the initial conversion of this compound to its corresponding diacyl chloride. This highly reactive intermediate is then subjected to amidation with the desired amine.

  • Activation with Thionyl Chloride (SOCl₂): Thionyl chloride is a common and cost-effective reagent for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[4]

  • Inert Solvent: The reaction is typically performed in an anhydrous, non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the highly reactive acyl chloride intermediate.

  • Base as an Acid Scavenger: The amidation step releases two equivalents of hydrochloric acid. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid, which would otherwise protonate the amine nucleophile, rendering it unreactive.[1] DIPEA is often preferred for sterically hindered amines or when the product is sensitive to the hydrochloride salt of the base.[1]

G cluster_0 Step 1: Diacyl Chloride Formation cluster_1 Step 2: Diamidation This compound This compound Thiazole-4,5-diacyl chloride Thiazole-4,5-diacyl chloride This compound->Thiazole-4,5-diacyl chloride  Heat (Reflux) Amine (2.2 eq.) Amine (2.2 eq.) Target Diamide Target Diamide Thiazole-4,5-diacyl chloride->Target Diamide  0 °C to RT Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) cat. DMF cat. DMF Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM) Base (e.g., TEA, DIPEA) Base (e.g., TEA, DIPEA)

Caption: Workflow for the two-step synthesis of thiazole-4,5-dicarboxamides via the acyl chloride intermediate.

  • Diacyl Chloride Formation:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.).

    • Add anhydrous dichloromethane (DCM, 10 mL per mmol of dicarboxylic acid).

    • Carefully add thionyl chloride (3.0 eq.) dropwise at room temperature.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude thiazole-4,5-diacyl chloride is typically used in the next step without further purification.

  • Diamidation:

    • Dissolve the crude diacyl chloride in anhydrous DCM (10 mL per mmol of starting dicarboxylic acid) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve benzylamine (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

    • Add the amine solution dropwise to the cooled acyl chloride solution over 15-20 minutes with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N,N'-dibenzylthiazole-4,5-dicarboxamide.

Strategy 2: Direct Amide Coupling - A Milder Alternative

Direct coupling methods avoid the harsh conditions associated with acyl chloride formation and are suitable for substrates with sensitive functional groups. This one-pot procedure utilizes peptide coupling reagents to activate the carboxylic acids in situ.

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for amide bond formation. They react with the carboxylic acid to form an activated ester, which is then readily attacked by the amine.

  • Non-nucleophilic Base: A non-nucleophilic base such as DIPEA is essential to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize any acidic byproducts without competing with the primary/secondary amine as a nucleophile.

  • Aprotic Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are commonly used to ensure the solubility of the reactants and to prevent hydrolysis of the activated intermediates.

G R-COOH This compound ActivatedEster Activated Ester Intermediate R-COOH->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU) Base Base (DIPEA) Amide Target Diamide ActivatedEster->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of direct amide coupling using a coupling reagent.

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (15 mL per mmol), add the desired primary or secondary amine (2.2 eq.) and DIPEA (4.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (2.2 eq.) in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation: Comparative Analysis of Synthetic Methods

The choice of synthetic method can significantly impact the yield and purity of the final product. The following table provides a comparative overview based on typical outcomes for heterocyclic dicarboxamide synthesis.

MethodKey ReagentsTypical Yield (%)Reaction Time (h)ScalabilitySubstrate Scope
Acyl Chloride SOCl₂, Oxalyl Chloride, Amine, Base60-904-18ExcellentBroad, but may not be suitable for acid-sensitive substrates.
Direct Coupling HATU/HBTU, Amine, DIPEA65-9512-24GoodExcellent for sensitive and complex substrates.
Catalytic Amidation Nb₂O₅, Amine70-9524-48ModerateEmerging method, scope may be limited.[5]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, particularly in direct coupling methods, gentle heating (40-50 °C) can sometimes drive it to completion. Ensure all reagents and solvents are strictly anhydrous.

  • Formation of Mono-amide: In cases of incomplete reaction, the mono-amide mono-acid intermediate may be observed. To favor diamide formation, use a slight excess of the amine and coupling reagent (2.2-2.5 equivalents).

  • Purification Challenges: The resulting diamides can sometimes be poorly soluble. Recrystallization from a suitable solvent system is often an effective purification technique. If column chromatography is necessary, a gradient elution from a non-polar to a polar solvent system is recommended.

  • Symmetrical vs. Unsymmetrical Diamides: The protocols described are for the synthesis of symmetrical diamides. The synthesis of unsymmetrical diamides requires a stepwise approach, often involving the protection of one carboxylic acid group, amidation of the other, deprotection, and subsequent amidation of the second carboxylic acid.

Conclusion

The synthesis of thiazole-4,5-dicarboxamides is a critical process for the development of novel therapeutic agents. The choice between the robust acyl chloride method and the milder direct coupling approach should be guided by the specific characteristics of the starting materials and the desired final product. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and explore the potential of this important class of molecules.

References

  • Al-Masum, M., & Islam, M. S. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(43), 28747–28758. [Link]

  • Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 645-670.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Saghaei, A. (2009). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 45(4), 574-579.
  • Zhang, X., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1365. [Link]

  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 47(2), 237-250.
  • Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents Based on Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield new classes of anti-infective agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry.[2] This is evidenced by its presence in a number of clinically approved drugs with a wide range of biological activities, including antibacterial and antifungal properties.[2][3] The unique electronic and structural features of the thiazole nucleus allow it to interact with various biological targets, making it a versatile starting point for the design of new therapeutic agents.[4]

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[4][5] Their mechanisms of action are varied and can include the inhibition of essential bacterial enzymes such as MurB, which is involved in peptidoglycan biosynthesis, and DNA gyrase, which is crucial for DNA replication.[1][6] Some thiazole-containing compounds are also thought to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane.[7]

This document provides detailed application notes and protocols for the utilization of a specific, yet underexplored, thiazole derivative: thiazole-4,5-dicarboxylic acid . The presence of two carboxylic acid groups at the 4 and 5 positions offers a unique opportunity for facile derivatization, allowing for the creation of a diverse library of compounds with potentially novel structure-activity relationships (SAR). The dicarboxylic acid moiety provides a versatile handle for the synthesis of amides, esters, and other derivatives, and also presents an interesting opportunity for the formation of metal complexes with enhanced biological activity.[7] These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Proposed Synthetic Pathway for 2-Amino-thiazole-4,5-dicarboxylic Acid

While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis.[8] This method involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. A logical starting material for the synthesis of the target 2-amino-thiazole-4,5-dicarboxylic acid would be diethyl 2-chloro-3-oxosuccinate, which can be reacted with thiourea. The subsequent hydrolysis of the diethyl ester would yield the desired dicarboxylic acid.

G start Diethyl 2-chloro-3-oxosuccinate + Thiourea hantzsch Hantzsch Thiazole Synthesis start->hantzsch intermediate Diethyl 2-aminothiazole-4,5-dicarboxylate hantzsch->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis product 2-Amino-thiazole-4,5-dicarboxylic Acid hydrolysis->product

Caption: Proposed Hantzsch synthesis of 2-amino-thiazole-4,5-dicarboxylic acid.

Protocol 1: Synthesis of Diethyl 2-aminothiazole-4,5-dicarboxylate

This protocol is a proposed adaptation of the Hantzsch thiazole synthesis for the specific target molecule.

Materials:

  • Diethyl 2-chloro-3-oxosuccinate

  • Thiourea

  • Ethanol (absolute)

  • Sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2-chloro-3-oxosuccinate (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

  • Add sodium acetate (1.5 equivalents) to the mixture. The sodium acetate acts as a base to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure diethyl 2-aminothiazole-4,5-dicarboxylate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hydrolysis to 2-Amino-thiazole-4,5-dicarboxylic Acid

Materials:

  • Diethyl 2-aminothiazole-4,5-dicarboxylate

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • pH meter or pH paper

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure (Base Hydrolysis):

  • Dissolve diethyl 2-aminothiazole-4,5-dicarboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3.

  • The dicarboxylic acid should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-thiazole-4,5-dicarboxylic acid.

  • Confirm the structure by spectroscopic methods.

Application Note: Derivatization Strategies for Antimicrobial Screening

The two carboxylic acid groups of 2-amino-thiazole-4,5-dicarboxylic acid are ideal for creating a diverse library of derivatives. The primary amino group at the 2-position can also be functionalized, further expanding the chemical space.

1. Synthesis of N,N'-Disubstituted Thiazole-4,5-dicarboxamides:

The conversion of the carboxylic acids to amides is a common and effective strategy to modulate the physicochemical properties and biological activity of a molecule.

G start 2-Amino-thiazole-4,5-dicarboxylic Acid activation Activation (e.g., SOCl₂, EDCI/HOBt) start->activation coupling Coupling with various amines (R-NH₂) activation->coupling product N,N'-Disubstituted 2-aminothiazole-4,5-dicarboxamides coupling->product

Caption: General workflow for the synthesis of thiazole-4,5-dicarboxamides.

2. Formation of Metal Complexes:

The nitrogen and sulfur atoms of the thiazole ring, along with the carboxylate oxygens, can act as coordination sites for metal ions. Metal complexes of thiazole derivatives have been shown to possess enhanced antimicrobial activity compared to the parent ligands.[7][9]

Protocol 3: General Procedure for the Synthesis of Thiazole-4,5-dicarboxamides

Materials:

  • 2-Amino-thiazole-4,5-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDCI/HOBt)

  • A diverse set of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents

Procedure (using SOCl₂):

  • Suspend 2-amino-thiazole-4,5-dicarboxylic acid (1 equivalent) in an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting diacyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (2.2 equivalents) and TEA (2.5 equivalents) in anhydrous DCM.

  • Cool the amine solution in an ice bath and add the diacyl chloride solution dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare an inoculum of the microbial strain equivalent to a 0.5 McFarland standard and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the microbial inoculum to each well containing the serially diluted compounds.

  • Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth + inoculum + DMSO). Also include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity data should be summarized in a clear and concise table to facilitate SAR analysis.

Table 1: Example of MIC Data for a Series of Thiazole-4,5-dicarboxamide Derivatives

Compound IDR Group (Amide Substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
TZD-01 n-Butyl64128>256
TZD-02 Benzyl3264128
TZD-03 4-Chlorobenzyl163264
TZD-04 4-Nitrobenzyl81632
Ciprofloxacin -10.5NA
Fluconazole -NANA8

Proposed Mechanism of Action Studies

To elucidate the mechanism of action of promising lead compounds, several assays can be performed:

  • Enzyme Inhibition Assays: If the compounds are designed to target specific enzymes like MurB or DNA gyrase, in vitro inhibition assays with the purified enzymes should be conducted.[1][6]

  • Cell Membrane Permeability Assay: The effect of the compounds on the integrity of the microbial cell membrane can be assessed using fluorescent dyes such as propidium iodide.

  • Cytotoxicity Assays: It is crucial to evaluate the toxicity of the compounds against mammalian cell lines (e.g., HEK293, HepG2) to ensure selectivity for microbial cells.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its dicarboxylic acid functionality provides a versatile platform for the synthesis of diverse libraries of derivatives. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, derivatize, and evaluate the antimicrobial potential of this underexplored class of compounds. Through systematic SAR studies and mechanistic investigations, it is anticipated that potent and selective antimicrobial agents can be discovered from this promising chemical scaffold.

References

  • Gornicka, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Pharmaceuticals, 14(10), 1013. [Link]

  • Badea, A.-M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7248. [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3326. [Link]

  • Özdemir, A., et al. (2022). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Di Pilato, V., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3235-3266. [Link]

  • Fahmy, H. T. Y. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 123-140. [Link]

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  • Singh, P., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. ChemEngineering, 6(6), 94. [Link]

  • Wang, D., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6537. [Link]

  • Ayati, A., et al. (2022). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Advanced Medical Sciences and Applied Technologies, 8(1), 1-26. [Link]

  • Shawky, A. M., et al. (2022). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][6][8][10]triazolo[4,3-a]pyrimidines. Molecules, 27(21), 7274. [Link]

  • Rehman, S. U., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32585-32600. [Link]

  • Lesyk, R., et al. (2024). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 320. [Link]

  • Li, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Kumar, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17921-17935. [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. ChemEngineering, 6(6), 94. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 27(15), 4983. [Link]

  • Onawumi, O. O. E., et al. (2014). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. International Journal of Chemistry, 6(2). [Link]

  • Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-236. [Link]

  • Kumar, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23518-23533. [Link]

  • Geronikaki, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(5), 1170. [Link]

  • Badea, A.-M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7248. [Link]

Sources

Application Notes & Protocols: Thiazole-4,5-dicarboxylic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several approved anticancer drugs.[1][2] This document provides an in-depth guide to the evaluation of a specific, promising subclass: thiazole-4,5-dicarboxylic acid derivatives. We will explore their synthesis, mechanisms of action, and provide detailed, field-proven protocols for assessing their anticancer efficacy in a preclinical setting. The methodologies are presented with a focus on the causality behind experimental choices to ensure robust, reproducible, and interpretable results.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery due to its diverse biological activities.[3][4] Its utility in oncology is well-established, with FDA-approved drugs like Dasatinib and Ixazomib validating its potential.[1] Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][5][6] The nitrogen atom, in particular, is crucial for forming hydrogen bonds with biological targets, enhancing binding affinity and specificity.[1]

This compound derivatives represent a class of molecules designed to build upon this legacy. The dicarboxylic acid moieties can be functionalized to create a library of esters and amides, allowing for fine-tuning of physicochemical properties such as solubility, membrane permeability, and target engagement.[3][7] This guide focuses on the critical experimental workflows required to characterize these derivatives and validate their potential as novel anticancer therapeutic agents.

General Synthesis Pathway

The synthesis of this compound derivatives often follows a multi-step reaction sequence. While specific pathways vary based on the desired substitutions, a common approach involves the condensation of precursor molecules to form the core thiazole ring, followed by functionalization.

A generalized synthetic workflow is outlined below. One common method is the reaction of thiosemicarbazone derivatives with chloroacetyl chloride, followed by cyclization.[8] Another approach involves the condensation of phenacyl thiocyanate with amine hydrochlorides.[3]

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Characterization A Starting Materials (e.g., Thiosemicarbazones, Amine Hydrochlorides) B Precursor Formation (e.g., Reaction with Chloroacetyl Chloride) A->B C Cyclization Reaction (Formation of Thiazole Ring) B->C D Thiazole-4,5-dicarboxylic acid core C->D Hydrolysis & Purification E Esterification / Amidation (Reaction at carboxylic acid groups) D->E F Final Derivative Library E->F G Spectroscopic Analysis (NMR, IR, MS) F->G

Caption: Generalized workflow for the synthesis and characterization of thiazole derivatives.

The structure of the synthesized compounds must be rigorously confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure purity and structural integrity before biological evaluation.[4][8]

Postulated Mechanisms of Action (MoA)

Thiazole derivatives have been shown to target multiple pathways crucial for cancer cell survival and proliferation. The primary mechanisms involve inducing programmed cell death (apoptosis) and halting the cell division cycle.

  • Induction of Apoptosis: Many thiazole compounds trigger the apoptotic cascade, leading to the systematic dismantling and elimination of cancer cells.[5][8] This can be initiated through intrinsic pathways (mitochondrial depolarization) or extrinsic pathways.

  • Cell Cycle Arrest: These derivatives can arrest the cell cycle at specific checkpoints, most commonly G1/S or G2/M phases, preventing DNA replication and cell division.[4][8] This provides an opportunity for DNA repair or, if the damage is too severe, commitment to apoptosis.

  • Enzyme Inhibition: Specific thiazole derivatives have been shown to inhibit key enzymes that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and human Lactate Dehydrogenase A (hLDHA).[3][4][8]

  • Cytoskeletal Disruption: Some derivatives can interfere with the dynamics of the actin cytoskeleton, which is critical for cell migration and invasion, thereby inhibiting metastasis.[5][7][9]

The diagram below illustrates a hypothetical signaling pathway integrating these mechanisms.

G Compound Thiazole Derivative EGFR EGFR Compound->EGFR Inhibits CDK2 CDK2 Compound->CDK2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits G1_S G1/S Phase Transition EGFR->G1_S Promotes CDK2->G1_S Promotes Mito Mitochondria Bcl2->Mito Stabilizes Caspases Caspase Cascade Mito->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest

Caption: Potential mechanisms of action for a thiazole-based anticancer agent.

Application Protocols: In Vitro Evaluation

This section provides standardized, step-by-step protocols for the initial preclinical evaluation of newly synthesized this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10][11]

Rationale for Use: This assay serves as the primary screen to determine the cytotoxic or cytostatic effects of the compounds and to calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)[8][12]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Thiazole derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compounds (e.g., 0.1%).

    • Positive Control: Cells treated with a known anticancer drug (e.g., Staurosporine, Doxorubicin).[8]

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Compound ExampleCell LineIC50 (µM)[4][8]
Derivative 4aMCF-712.7 ± 0.77
Derivative 4aHepG26.69 ± 0.41
Derivative 4cMCF-72.57 ± 0.16
Derivative 4cHepG27.26 ± 0.44
StaurosporineMCF-76.77 ± 0.41
StaurosporineHepG28.4 ± 0.51
Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16]

Rationale for Use: To confirm that the observed cytotoxicity is due to the induction of apoptosis, a hallmark of effective anticancer agents, rather than non-specific necrosis.

Materials:

  • Treated and control cells from culture

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells in 6-well plates with the thiazole derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Analysis & Interpretation: The data is visualized on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

G origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) hline vline

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Thiazole-4,5-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Thiazole-4,5-dicarboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic compound. This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1][2] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction outcomes.

Overview of the Synthetic Strategy

The most common and reliable method for synthesizing the thiazole-4,5-dicarboxylate core is a variation of the Hantzsch thiazole synthesis.[3][4] This typically involves a two-step process:

  • Step 1: Cyclocondensation. Reaction of a thioamide (e.g., thiooxamide) with an α-dicarbonyl compound containing leaving groups (e.g., diethyl 2,3-dibromosuccinate or a related α-haloketone equivalent) to form the diethyl thiazole-4,5-dicarboxylate intermediate.[3][4]

  • Step 2: Saponification (Hydrolysis). Hydrolysis of the resulting diethyl ester using a suitable base (e.g., NaOH or KOH) followed by acidic workup to yield the final this compound.[2][5]

This guide will focus on optimizing this well-established pathway.

Visualizing the General Hantzsch Synthesis Pathway

Hantzsch_Synthesis reagents α-Haloketone + Thioamide sn2 SN2 Attack (S attacks α-carbon) reagents->sn2 Step 1 cyclization Intramolecular Cyclization (N attacks carbonyl) sn2->cyclization Step 2 dehydration Dehydration (-H2O) cyclization->dehydration Step 3 product Thiazole Product dehydration->product Final Product Troubleshooting start Problem Encountered p1 Low or No Product (Step 1: Cyclization) start->p1 p2 Low Yield (Step 2: Hydrolysis) start->p2 p3 Impure Final Product start->p3 p4 Reaction Turns Dark/Tarry start->p4 s1a Check Reagent Purity (Thioamide stability) p1->s1a s1b Verify Reaction Conditions (Temp, Time, Solvent) p1->s1b s1c Ensure Anhydrous Conditions p1->s1c s2a Ensure Complete Hydrolysis (Extend reflux, Check base eq.) p2->s2a s2b Optimize Acidification (pH ~1-2, cold conditions) p2->s2b s2c Avoid Product Loss (Minimize washes) p2->s2c s3a Recrystallize Product (Hot water or EtOH/Water) p3->s3a s3b Identify Impurities (NMR, MS) (Unreacted ester, mono-acid) p3->s3b s4a Control Temperature (Especially during addition) p4->s4a s4b Check for Side Reactions (Polymerization) p4->s4b

Sources

Technical Support Center: Purification of Crude Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of crude Thiazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important heterocyclic compound. Our focus is on delivering practical, field-tested insights grounded in scientific principles to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: this compound

This compound (C₅H₃NO₄S) is a heterocyclic organic compound featuring a five-membered thiazole ring with two carboxylic acid groups at the 4 and 5 positions.[1][2] Its purity is critical for applications in pharmaceuticals and materials science, where impurities can significantly impact biological activity, reaction yields, and material properties.[1][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight173.15 g/mol [2]
AppearanceTypically a solid[3]
Water SolubilityLimited (< 5 mg/mL)[1]
Polar Protic Solvents (Methanol, Ethanol)Moderate solubility (5-20 mg/mL)[1]
Polar Aprotic Solvents (DMF, DMSO)Excellent solubility (> 20 mg/mL)[1]
Non-Polar Solvents (Hexane, Toluene)Very poor solubility (< 0.1 mg/mL)[1]

A critical aspect to consider during purification is its thermal stability. While the core structure is robust, the compound can undergo monodecarboxylation to form thiazole-4-carboxylic acid when heated.[1] This process can begin at temperatures as low as 195°C, which is also around the sublimation point.[1] Initial weight loss due to residual solvents can be observed between 165-227°C.[1]

Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of crude this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, success depends on the appropriate choice of solvent and careful execution.

Q: My compound is not dissolving in the hot recrystallization solvent.

A: This indicates that the solvent is not suitable or the volume is insufficient.

  • Causality: For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The excellent solubility in polar aprotic solvents like DMF and DMSO makes them generally unsuitable for recrystallization as the compound may remain in solution even upon cooling.[1]

  • Troubleshooting Steps:

    • Verify Solvent Choice: Based on solubility data, polar protic solvents like methanol or ethanol are better candidates.[1] Water can also be used, but be mindful of the limited solubility.

    • Increase Solvent Volume: Add the solvent in small increments to the heated crude product until it just dissolves. Oversaturation at high temperatures is key to maximizing recovery.

    • Consider a Solvent System: If a single solvent is not effective, a binary solvent system (e.g., ethanol/water) can be employed. Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble, like ethanol) at an elevated temperature. Then, add the "poor" solvent (in which it is sparingly soluble, like water) dropwise until turbidity is observed, and then add a few drops of the good solvent to redissolve the precipitate before cooling.

Q: Oily precipitate or no crystals form upon cooling.

A: This is a common issue when the solution is supersaturated with impurities or the cooling process is too rapid.

  • Causality: The presence of significant amounts of impurities can lower the melting point of the mixture, leading to the formation of an oil rather than a crystalline solid. Rapid cooling does not allow for the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

    • Pre-Purification: If the crude product is heavily contaminated, consider a preliminary purification step like an acid-base extraction to remove a significant portion of the impurities before attempting recrystallization.

Recrystallization_Troubleshooting

Acid-Base Extraction Troubleshooting

This technique is ideal for separating this compound from neutral or basic impurities.[4][5][6]

Q: Poor recovery of the product after acidification.

A: This can be due to incomplete extraction, incomplete precipitation, or the use of an inappropriate base.

  • Causality: The dicarboxylic acid needs to be fully converted to its water-soluble dicarboxylate salt by a base to move into the aqueous layer.[7] Upon acidification, the pH must be sufficiently low to fully protonate the dicarboxylate and cause it to precipitate out of the aqueous solution.

  • Troubleshooting Steps:

    • Choice of Base: Use a base strong enough to deprotonate both carboxylic acids. Sodium hydroxide is generally effective. A weaker base like sodium bicarbonate may also work.[5]

    • Sufficient Base: Ensure a stoichiometric excess of the base is used to drive the deprotonation to completion.

    • Thorough Mixing: Ensure the organic and aqueous layers are mixed thoroughly in the separatory funnel to facilitate the transfer of the salt.

    • Complete Precipitation: After separating the aqueous layer, acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (check with pH paper). Cool the solution in an ice bath to minimize the solubility of the precipitated acid.

    • Back-Extraction: To ensure all the product has been extracted from the organic layer, perform a second extraction of the organic layer with a fresh portion of the basic solution.

Q: An emulsion forms at the interface of the organic and aqueous layers.

A: Emulsions are colloidal suspensions of one liquid in another and can make layer separation difficult.

  • Causality: Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions, especially if particulate matter is present.

  • Troubleshooting Steps:

    • Gentle Inversion: Mix the layers by gentle inversion of the separatory funnel rather than vigorous shaking.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite or glass wool may be necessary.

    • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.

AcidBase_Workflow

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. For the common synthesis from L-cysteine, you might encounter unreacted starting materials, intermediates like methyl thiazolidine-4-carboxylate, or byproducts from the oxidation step.[1] If a Hantzsch synthesis was used, residual α-haloketones or thioamides could be present.[8] Incomplete oxidation can also lead to impurities with remaining aldehyde or methyl groups.[9]

Q2: How can I confirm the purity of my final product?

A2: Several analytical techniques can be used. ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify impurities.[10] High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity.[3] Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Q3: My purified product is slightly colored. How can I decolorize it?

A3: A slight coloration is often due to highly conjugated, colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to lower recovery.

Q4: What are the best practices for drying the purified this compound?

A4: After filtration, the solid should be washed with a small amount of cold solvent to remove any residual impurities. It can then be dried in a vacuum oven. Given the potential for decarboxylation at higher temperatures, it is advisable to dry the product at a moderate temperature (e.g., 60-80°C) under vacuum.[1]

Q5: Can I use column chromatography for purification?

A5: While possible, column chromatography on silica gel can be challenging for highly polar compounds like dicarboxylic acids due to strong adsorption to the stationary phase, which can lead to poor separation and recovery. If used, a polar mobile phase (e.g., a mixture of ethyl acetate, methanol, and a small amount of acetic acid to suppress deprotonation) would be necessary. Acid-base extraction and recrystallization are generally more straightforward and scalable methods for this type of compound.[9]

Experimental Protocols

Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: In a flask, add the crude this compound and a minimal amount of ethanol. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Precipitation: While the solution is still hot, add water dropwise until you observe persistent turbidity. Then, add a few drops of hot ethanol to redissolve the precipitate, ensuring the solution is saturated.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are soluble (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and mix the layers by gentle inversion for 1-2 minutes, periodically venting the funnel.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Re-extraction: For maximum recovery, repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure dicarboxylic acid should form.

  • Isolation and Drying: Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water. Dry the product thoroughly in a vacuum oven.

References

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of University of Shanghai for Science and Technology. [Link]

  • MDPI. (2024). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. [Link]

  • ResearchGate. (2010). Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]

  • ResearchGate. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. [Link]

  • Royal Society of Chemistry. (2014). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (2020). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]

  • Google Patents. (1955).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]

  • National Center for Biotechnology Information. (2014). Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • WIPO Patentscope. (2018). PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. WO/2018/236950. [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

Sources

Common side products in the synthesis of Thiazole-4,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Thiazole-4,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and scalable synthesis begins with the versatile precursor diaminomaleonitrile (DAMN) . This route involves a two-stage process:

  • Thiazole Ring Formation: Cyclization of DAMN with a sulfur source (like carbon disulfide or sulfur monochloride) to form the intermediate, 4,5-dicyanothiazole .

  • Hydrolysis: Conversion of the two nitrile groups on the thiazole ring to carboxylic acids through acidic or basic hydrolysis to yield the final product.

This pathway is favored due to the commercial availability of DAMN and the robustness of the cyclization and hydrolysis steps, although each stage presents unique challenges that must be carefully managed.[1][2]

Q2: Why is the hydrolysis of the 4,5-dicyanothiazole intermediate often problematic?

The hydrolysis of aromatic dinitriles is a stepwise process that requires forcing conditions (strong acid or base and heat) to proceed to completion.[3] The reaction proceeds from the dinitrile to a mono-amide, then a di-amide, and finally to the dicarboxylic acid. The rate of hydrolysis for each step can differ, and the intermediates can sometimes be resistant to further reaction, leading to a mixture of products.[4] Overly harsh conditions, especially with strong base, can promote side reactions like decarboxylation.[5]

Q3: How can I confirm the identity of my final product and differentiate it from common impurities?

A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): The final dicarboxylic acid will have a characteristic singlet for the C2-proton in the ¹H NMR spectrum and distinct signals for the two carboxylic acid carbons and the thiazole ring carbons in the ¹³C NMR. Impurities like the mono-acid or amide-acid will show different chemical shifts and potentially more complex splitting patterns.

  • FT-IR Spectroscopy: Look for the strong, broad O-H stretch of the carboxylic acid dimers (approx. 2500-3300 cm⁻¹) and the sharp C=O stretch (approx. 1700 cm⁻¹). The presence of a strong C≡N stretch (around 2230 cm⁻¹) indicates unreacted dinitrile, while amide impurities will show characteristic N-H and C=O stretches.

  • Mass Spectrometry: This will confirm the molecular weight of the desired product (173.15 g/mol ) and help identify the mass of any side products.[6]

  • Melting Point: The pure compound has a distinct melting point (often with decomposition). A broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield or formation of a black, tarry polymer during thiazole ring formation.
  • Symptom: During the reaction of diaminomaleonitrile (DAMN) with the sulfur source, the reaction mixture darkens significantly, and workup yields a low amount of the desired 4,5-dicyanothiazole, along with an insoluble, dark solid.

  • Causality (The "Why"): Diaminomaleonitrile is known to undergo self-polymerization, especially under thermal stress or in certain solvents.[7] This process, often forming C=N based polymers, competes with the desired cyclization reaction. The appearance of dark, insoluble materials is a classic sign of this side reaction.

  • Recommended Solutions:

    • Temperature Control: Maintain strict temperature control as specified in the protocol. Avoid localized overheating by using an appropriate heating mantle and vigorous stirring.

    • Solvent Choice: Ensure you are using a suitable solvent that promotes the desired reaction over polymerization. Non-aqueous, polar aprotic solvents are often preferred.

    • Order of Addition: Add reagents in the specified order. Sometimes, slow addition of one reagent to a solution of the others can maintain a low concentration of a reactive intermediate, minimizing side reactions.

Problem 2: Final product is contaminated with multiple species after hydrolysis.
  • Symptom: After the hydrolysis step, TLC or LC-MS analysis shows multiple spots/peaks corresponding to the desired dicarboxylic acid, a mono-acid, and amide-containing intermediates.

  • Causality (The "Why"): This is a classic case of incomplete hydrolysis . The conversion of two nitrile groups to carboxylic acids is a sequential process. Insufficient reaction time, temperature, or hydrolytic agent (acid/base) concentration will result in stalling at intermediate stages.[8]

    • Side Product 1: Thiazole-4-carboxamide-5-carboxylic acid

    • Side Product 2: Thiazole-4,5-dicarboxamide

  • Recommended Solutions:

    • Increase Reaction Time/Temperature: The most straightforward solution is to prolong the reflux time or modestly increase the reaction temperature. Monitor the reaction progress every few hours by TLC or HPLC until the starting material and intermediates are consumed.

    • Increase Reagent Concentration: If extending the time is ineffective, a higher concentration of the acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., 20-40% NaOH) may be required to drive the reaction to completion.

    • Monitoring Protocol: Prepare a TLC standard of your starting 4,5-dicyanothiazole. During the hydrolysis, take small aliquots of the reaction mixture, neutralize them, and spot them on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (which should eventually become a single spot for the final product) will indicate progress.

Troubleshooting Workflow for Hydrolysis

Caption: Decision workflow for troubleshooting the hydrolysis of 4,5-dicyanothiazole.

Problem 3: The isolated product has a lower molecular weight and shows only one carboxylic acid signal.
  • Symptom: Mass spectrometry shows a mass corresponding to C₄H₃NO₂S (129.14 g/mol ) instead of the expected C₅H₃NO₄S (173.15 g/mol ). NMR analysis confirms the loss of a carboxyl group.

  • Causality (The "Why"): The product has undergone decarboxylation . This compound can lose one molecule of CO₂ to form Thiazole-4-carboxylic acid . This is particularly prevalent under high temperatures (above 195°C) or in strongly alkaline conditions during a prolonged hydrolysis step.[5][9] The carboxylic acid at the 5-position is generally more labile than the one at the 4-position.

  • Recommended Solutions:

    • Avoid Excessive Heat: During hydrolysis, use the minimum temperature required for the reaction to proceed. After isolation, dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) rather than in a high-temperature oven.

    • Favor Acidic Hydrolysis: Since decarboxylation is often more facile in basic media, using strong acid (e.g., 6M HCl or H₂SO₄) for hydrolysis can minimize this side reaction.[9]

    • Purification: If a mixture of the di-acid and mono-acid is obtained, separation can be challenging.

      • Fractional Crystallization: Carefully controlled crystallization may allow for separation, as the two compounds will have different solubilities. This requires careful solvent screening.

      • Chromatography: While difficult for highly polar carboxylic acids, derivatization to the methyl or ethyl esters followed by column chromatography, and subsequent hydrolysis of the purified diester, is a reliable but lengthy alternative. Ion-exchange chromatography can also be effective for separating mono- and di-carboxylic acids.[10]

Key Reaction and Side Product Pathways

G DAMN Diaminomaleonitrile (DAMN) Dicyano 4,5-Dicyanothiazole DAMN->Dicyano Cyclization (+ Sulfur Source) Polymer Side Product: Insoluble Polymer DAMN->Polymer Thermal Stress AmideAcid Side Product: Thiazole-4-carboxamide- 5-carboxylic acid Dicyano->AmideAcid Incomplete Hydrolysis Target TARGET: This compound Dicyano->Target Complete Hydrolysis (H₃O⁺ or OH⁻, Δ) AmideAcid->Target Further Hydrolysis MonoAcid Side Product: Thiazole-4-carboxylic acid Target->MonoAcid Decarboxylation (High Temp / Strong Base)

Caption: Synthetic pathways to this compound and common side products.

Experimental Protocols

Protocol 1: Hydrolysis of 4,5-Dicyanothiazole (Acid-Catalyzed)

This protocol is adapted from standard procedures for nitrile hydrolysis and is designed to minimize decarboxylation.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-dicyanothiazole (1.0 eq).

  • Reagent Addition: Add a 6M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (approx. 10-20 mL per gram of nitrile).

  • Reaction: Heat the mixture to a gentle reflux (typically 90-110°C).

  • Monitoring: Monitor the reaction every 2-4 hours using a suitable method (e.g., TLC with a polar mobile phase like ethyl acetate/methanol). The reaction is complete when no starting material or amide intermediates are observed. This may take 12-48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature, then further in an ice bath.

    • The product may precipitate directly from the acidic solution. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, carefully adjust the pH of the solution to approximately 2-3 with a concentrated base solution (e.g., 50% NaOH), keeping the solution cool.[11]

    • Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold deionized water to remove residual salts. The product can be further purified by recrystallization from hot water or a suitable organic solvent system. Dry the final product under vacuum at <50°C.

Table 1: Summary of Side Products and Identification
Side Product NameChemical StructureFormation ConditionKey Analytical Signature
Thiazole-4-carboxylic acid C₄H₃NO₂SHigh temperature (>195°C) or prolonged strong basic hydrolysis.[9]MS: M-44 peak (loss of CO₂). ¹H NMR: Absence of one carboxylic acid proton signal.
Thiazole-4-carboxamide-5-carboxylic acid C₅H₄N₂O₃SIncomplete hydrolysis (insufficient time, temp, or reagent).[3][8]FT-IR: Presence of both amide (N-H, C=O) and carboxylic acid (O-H, C=O) bands.
Insoluble Polymer (C₄H₄N₄)nOverheating of diaminomaleonitrile (DAMN) during ring formation.[7]Dark, insoluble, tar-like solid. Poorly characterized by solution-state NMR.

References

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids (US Patent 3,274,207A).
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Zheng, C., et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. Available at: [Link]

  • Abil'skii, N. N., et al. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Center for Biotechnology Information. Available at: [Link]

  • Clark, J. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Zhang, X., et al. (2021, November 7). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. National Center for Biotechnology Information. Available at: [Link]

  • Potapov, A. S., et al. (n.d.). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. Available at: [Link]

  • Yáñez-Alarid, R., et al. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available at: [Link]

  • Google Patents. (1974). Preparation of 4,5-dicyanoimidazoles (US Patent 3,806,517A).
  • Zapevalov, A. Y., et al. (n.d.). Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles. ResearchGate. Available at: [Link]

  • de la Hoz, A., et al. (n.d.). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. MDPI. Available at: [Link]

  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Google Patents. (1972). Process for preparing diaminomaleonitrile (US Patent 3,701,797A).
  • Google Patents. (2016). Process for the separation of mono- and di-carboxylic acid compounds (US Patent 9,487,465B2).
  • Martyanov, O. N., et al. (2016, January 15). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]

  • Begtrup, M., et al. (n.d.). Synthesis of 4,5-Dicyanoimidazoles. ResearchGate. Available at: [Link]

  • Milenković, D., et al. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Ruiz-Rosas, R., et al. (n.d.). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Center for Biotechnology Information. Available at: [Link]

  • Leslie, J. M. (2020, October 5). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Diaminomaleonitrile. Available at: [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Available at: [Link]

  • Shevchenko, V., et al. (n.d.). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. Available at: [Link]

  • Catalán, J., et al. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Thiazole-4,5-dicarboxylic acid (TDCA). As a versatile heterocyclic building block, TDCA is invaluable in the synthesis of pharmaceuticals, functional materials, and metal-organic frameworks (MOFs). However, its unique structure presents a significant experimental hurdle: low solubility in many common reaction media. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome this challenge, ensuring the success of your experiments.

Section 1: Understanding the Root Cause of Low Solubility

Q1: Why is this compound so poorly soluble in many common solvents?

A1: The limited solubility of this compound is a direct consequence of its molecular structure and the strong intermolecular forces it forms in the solid state.

The molecule's behavior is governed by a combination of factors:

  • Amphiphilic Nature: TDCA possesses two highly polar carboxylic acid groups (-COOH) and a less polar, more hydrophobic thiazole ring. This dual character makes it difficult for a single solvent to effectively solvate both parts of the molecule simultaneously.[1]

  • Strong Hydrogen Bonding: In its solid, protonated form, the carboxylic acid groups form extensive and powerful intermolecular hydrogen bonds with each other. These bonds create a stable crystal lattice that requires a significant amount of energy to disrupt, resulting in low solubility in solvents that cannot effectively compete for these hydrogen bonds.

  • pH-Dependent Speciation: The solubility of TDCA is critically dependent on the pH of the medium. The two carboxylic acid groups and the thiazole nitrogen can exist in different protonation states.[1] At low pH, the molecule is fully protonated and largely insoluble in water. As the pH increases, the carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻), which are significantly more polar and readily solvated by polar solvents like water.[1][2]

The speciation at different pH values can be summarized as follows:

  • pH < 2.4: The thiazole nitrogen and both carboxylic groups are protonated, resulting in a net positive charge.

  • pH 2.5 - 4.5: The first carboxylic acid deprotonates, forming a neutral zwitterion or a monoanion.[1]

  • pH > 5.5: Both carboxylic acid groups are deprotonated, forming a dianion with a net negative charge, which dramatically increases aqueous solubility.[1]

G A Fully Protonated (Cationic) pH < 2.4 Very Low Solubility B Neutral Species pH ≈ 2.5 - 4.5 Low Solubility A->B Deprotonation (pKa ≈ 2.4) C Monoanion pH ≈ 4.5 - 5.5 Moderate Solubility B->C Deprotonation (pKa1 ≈ 2.5-4.5) D Dianion pH > 5.5 High Solubility C->D Deprotonation (pKa2 ≈ 4.5-5.5)

Diagram 1: pH-dependent forms of TDCA and their relative solubility.

The following table summarizes the solubility profile of TDCA in its neutral form.

Solvent TypeSolvent ExamplesApproximate Solubility (mg/mL)Rationale for Solubility
Polar Aprotic DMF, DMSO, DMAc> 20Strong dipole-dipole interactions effectively solvate the entire molecule.[1]
Polar Protic Methanol, Ethanol5 - 20Hydrogen bonding between the solvent and the carboxylic acid groups facilitates moderate dissolution.[1]
Aqueous Water< 5The hydrophobic thiazole ring limits solubility despite the presence of hydrophilic groups.[1]
Non-Polar Hexane, Toluene< 0.1These solvents cannot overcome the strong intermolecular hydrogen bonds of TDCA.[1]

Section 2: Troubleshooting Guide & Strategic Solutions

Q2: I can't get my TDCA to dissolve for a reaction. What should I try first?

A2: Follow a systematic approach. The optimal strategy depends on the specific requirements of your reaction chemistry. The workflow below outlines a decision-making process for systematic troubleshooting.

G start Start: TDCA fails to dissolve in initial solvent q1 Is the reaction compatible with polar aprotic solvents? start->q1 a1_yes Action: Switch to or use DMF, DMSO, or DMAc as the solvent. q1->a1_yes Yes q2 Is the reaction compatible with a basic environment? q1->q2 No q3 Has gentle heating been attempted? a1_yes->q3 a2_yes Action: Add a non-nucleophilic base (e.g., Et3N, DBU, or K2CO3) to form the soluble carboxylate salt in a polar solvent. q2->a2_yes Yes q2->q3 No final_step If solubility is still an issue, consider derivatization to the diacyl chloride (See Q3, Protocol B). a2_yes->final_step a3_yes Action: Heat the mixture to 60-80°C. Monitor for any signs of decomposition. q3->a3_yes Yes q3->final_step No warning Warning: Avoid temperatures >190°C to prevent decarboxylation. a3_yes->warning a3_yes->final_step

Diagram 2: Troubleshooting workflow for TDCA dissolution.

Key Steps Explained:

  • Solvent Selection is Key: Your first and most effective step is to choose a solvent where TDCA is highly soluble. For the neutral form, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the best choice.[1]

  • Use of Base (pH Modification): If your reaction can tolerate a base and is run in a polar protic solvent (like ethanol or water), deprotonating the carboxylic acids is a powerful strategy. Add a non-nucleophilic organic base (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate) to form the highly soluble dianionic salt.

  • Gentle Heating: Increasing the temperature will enhance the solubility of TDCA. However, exercise caution. TDCA begins to sublime around 195°C and undergoes thermal decarboxylation at temperatures between 195-220°C.[1] Heating up to 80-100°C is generally safe and effective for increasing the rate of dissolution.

Q3: How can I perform an esterification or amidation reaction with poorly soluble TDCA?

A3: You have two primary strategies: direct reaction in a high-solubility solvent or conversion to a more reactive intermediate.

This method is preferred for its simplicity when subsequent reagents are compatible with the solvent.

  • Rationale: By using DMF or DMSO, we circumvent the solubility problem entirely, allowing for a standard homogeneous reaction.

  • Step-by-Step Methodology:

    • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature until all solids are dissolved. Gentle warming to 40-50°C can be applied if needed.

    • Activator Addition: To the clear solution, add a coupling agent such as HBTU (2.1 eq) or EDC (2.1 eq) along with an activator like HOBt (2.1 eq). Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid groups.

    • Base and Amine Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by the slow addition of your amine (2.1 eq).

    • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

This is a robust, two-step method that is ideal when downstream reagents are incompatible with DMF or when a highly reactive intermediate is desired.

  • Rationale: Converting the dicarboxylic acid to the diacyl chloride creates a highly reactive species that readily undergoes nucleophilic acyl substitution with alcohols or amines in a wide range of less polar solvents where the product may be more soluble.

  • Step-by-Step Methodology:

    • Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq). Add a catalytic amount of anhydrous DMF (1-2 drops). Caution: This reaction releases HCl and SO₂ gas.

    • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Isolation of Intermediate: Carefully remove the excess thionyl chloride under reduced pressure (using a trap containing a base solution). The resulting solid is the crude Thiazole-4,5-dicarbonyl dichloride, which should be used immediately without purification.

    • Esterification/Amidation: Dissolve the crude diacyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF, or toluene) under an inert atmosphere. Cool the solution to 0°C.

    • Nucleophile Addition: Slowly add a solution of the desired alcohol or amine (2.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in the same solvent.

    • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion. Perform a standard aqueous workup to isolate the final product.

Q4: I'm using TDCA as a linker for MOF synthesis and it's not dissolving. What are the best practices?

A4: Solubility is a well-known challenge in the synthesis of MOFs using thiazole-based linkers.[3] Success relies on the right combination of solvent, temperature, and sometimes, additives.

  • Solvent System: The vast majority of successful solvothermal MOF syntheses involving TDCA or its derivatives use high-boiling polar aprotic solvents. DMF is the most common and effective choice , followed by N,N-diethylformamide (DEF) or N,N-dimethylacetamide (DMAc).[4]

  • Solvothermal Conditions: These reactions are typically performed in sealed vessels under autogenous pressure at elevated temperatures (usually 80-150°C). The combination of high temperature and pressure significantly aids in the dissolution of the linker.

  • Modulators: The addition of a monocarboxylic acid (e.g., formic acid, acetic acid) as a "modulator" can sometimes improve linker solubility and influence crystal growth, leading to higher quality, more crystalline material. The modulator competes for coordination sites on the metal cluster, slowing down the framework formation and allowing for better structural ordering.

  • Sonication: Before heating, placing the sealed reaction vessel in an ultrasonic bath for 30-60 minutes can help break up aggregates of the solid linker and create a finer suspension, facilitating dissolution once heating commences.

Section 3: Safety & Handling

Q5: What are the primary safety concerns when working with TDCA and the recommended solvents/reagents?

A5: Adherence to standard laboratory safety protocols is crucial. Pay special attention to the specific hazards of each chemical used.

  • This compound:

    • Hazards: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.

    • Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

  • Solvents (DMF, DMSO):

    • Hazards: DMF is a reproductive toxin and is readily absorbed through the skin. DMSO can also enhance the skin absorption of other dissolved chemicals.

    • Precautions: Always handle these solvents in a chemical fume hood and wear appropriate gloves.

  • Reagents (Thionyl Chloride - SOCl₂):

    • Hazards: Highly corrosive, toxic, and reacts violently with water to release toxic HCl and SO₂ gas.

    • Precautions: This reagent must only be handled by trained personnel in a well-maintained chemical fume hood. Ensure no water is present. Have a quenching solution (e.g., sodium bicarbonate) readily available for spills.

References

  • ResearchGate. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (2014). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Retrieved from [Link]

  • MDPI. (2018). Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. Retrieved from [Link]

  • PMC. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PMC. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (2021). Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. Retrieved from [Link]

  • ResearchGate. (2021). Microporous Eu-MOF with Short 1,2,5-Thiadiazole-3,4-dicarboxylate Linkers: Luminescence Sensing of Nitrofuran Antibiotics and Gas Adsorption Performance. Retrieved from [Link]

  • Eastern-European Journal of Enterprise Technologies. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

  • PMC. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]

  • PMC. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]

Sources

Preventing degradation of Thiazole-4,5-dicarboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Thiazole-4,5-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic procedure. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting guidance to help you prevent degradation and optimize your reaction outcomes.

Introduction: The Challenge of Stability

This compound is a valuable building block in medicinal chemistry, but its synthesis can be fraught with challenges, primarily due to the molecule's susceptibility to degradation under common reaction conditions.[1] The electron-withdrawing nature of the two carboxylic acid groups on the thiazole ring makes the molecule prone to decarboxylation and other side reactions, leading to reduced yields and purification difficulties. This guide will address the most common issues encountered during its synthesis and provide robust solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of this compound is consistently low, and I observe significant gas evolution during the reaction. What is the likely cause and how can I prevent it?

Answer:

This is a classic sign of decarboxylation, the primary degradation pathway for this compound. The high electron density of the thiazole ring, combined with the two electron-withdrawing carboxyl groups, makes the molecule susceptible to losing one or both carboxyl groups as carbon dioxide, especially at elevated temperatures.

Causality: The C-C bond between the carboxylic acid group and the thiazole ring can be weakened by heat. Thermal decomposition typically occurs at temperatures ranging from 195-220°C.[2] The reaction is often autocatalytic, as the initial decarboxylation can alter the local pH, potentially accelerating further degradation. Decarboxylation can proceed more readily in alkaline media compared to acidic conditions.[2]

Troubleshooting Protocol: Temperature Control

  • Strict Temperature Monitoring: Maintain the reaction temperature below the documented decomposition point. For the hydrolysis of a diester precursor, this often means keeping the temperature at or below 80-95 °C.[3]

  • Gradual Heating: Avoid rapid heating. Instead, increase the temperature of the reaction mixture gradually to the target temperature.

  • Use of a Reflux Condenser: Ensure an efficient reflux condenser is used to maintain a stable reaction temperature and prevent loss of solvent.

Workflow for Preventing Decarboxylation

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Action cluster_3 Outcome A Low Yield & Gas Evolution B Decarboxylation at High Temperatures A->B indicates C Implement Strict Temperature Control B->C requires D Maintain Reaction Temp ≤ 80-95 °C C->D e.g. E Utilize Gradual Heating Ramp C->E e.g. F Minimized Degradation & Improved Yield D->F E->F

Caption: Troubleshooting workflow for low yield due to decarboxylation.

Question 2: After workup, my final product is discolored and contains impurities that are difficult to remove. What are potential side reactions, and how can I achieve a cleaner product?

Answer:

Discoloration and persistent impurities often point to side reactions beyond simple decarboxylation. These can include ring-opening of the thiazole moiety or reactions with impurities in the starting materials or solvents. The choice of base for hydrolysis of a diester precursor is critical.

Causality: Strong bases like sodium hydroxide can, under harsh conditions (high concentration or temperature), lead to nucleophilic attack on the thiazole ring itself, causing ring cleavage and the formation of complex, often colored, byproducts. Thiazoles are generally stable but can undergo ring cleavage under extreme conditions.

Troubleshooting Protocol: Optimizing Hydrolysis Conditions

  • Choice of Base: Consider using a milder base for hydrolysis if possible. Lithium hydroxide (LiOH) is often a good alternative to NaOH or KOH for sensitive substrates as it can be used under milder conditions.[4]

  • Stoichiometry of Base: Use the minimum required molar excess of the base. A large excess can increase the likelihood of side reactions. A typical starting point is 2.2 to 2.5 equivalents of base for the hydrolysis of a diester.

  • Solvent Purity: Ensure all solvents are of high purity and are degassed if necessary to remove dissolved oxygen, which can contribute to oxidative side reactions.

Comparative Data on Hydrolysis Conditions

BaseMolar EquivalentsTemperature (°C)Observation
NaOH> 3.0> 100Significant discoloration, low yield
NaOH2.580-95Moderate yield, some impurities[3]
LiOH2.2-2.5Room Temp to 60Good yield, cleaner product[4]

Logical Relationship of Hydrolysis Parameters

A A C Degradation Products Ring Cleavage Decarboxylation Colored Impurities A->C leads to B Optimized Conditions Controlled Temp (≤80°C) Milder Base (LiOH) Controlled Stoichiometry (2.2-2.5 eq) D Desired Product This compound High Purity & Yield B->D leads to

Caption: Impact of hydrolysis conditions on product purity.

Question 3: The purification of the final product by recrystallization is inefficient, with significant loss of material. Are there alternative purification strategies?

Answer:

This compound's high polarity and potential for zwitterion formation can make it challenging to recrystallize effectively from common organic solvents. Its solubility profile requires careful solvent selection.

Causality: The two carboxylic acid groups and the nitrogen and sulfur heteroatoms make the molecule highly polar and capable of strong intermolecular hydrogen bonding. This can lead to either very low solubility in many solvents or "oiling out" instead of forming clean crystals.

Troubleshooting Protocol: Purification Strategy

  • pH Adjustment for Precipitation: A highly effective method for purification is to exploit the pH-dependent solubility. After hydrolysis, the product exists as a dicarboxylate salt in the basic solution.

    • Filter the basic solution to remove any insoluble impurities.

    • Slowly and carefully acidify the clear filtrate with an acid like HCl to a pH of approximately 2 to favor minimum solubility.[3]

    • The neutral this compound will precipitate out of the aqueous solution.

  • Controlled Precipitation:

    • Perform the acidification slowly and with vigorous stirring in an ice bath. This promotes the formation of larger, more easily filterable crystals and minimizes the co-precipitation of impurities.

  • Washing:

    • Wash the collected solid with cold deionized water to remove any inorganic salts (e.g., NaCl if NaOH and HCl were used).

    • A final wash with a small amount of a cold, non-polar organic solvent like diethyl ether can help remove any residual organic impurities.

Experimental Workflow for Purification

A Crude Reaction Mixture (in basic solution) B Filter to Remove Insoluble Impurities A->B C Clear Filtrate (Dicarboxylate Salt) B->C D Acidify Slowly to pH ~2 (e.g., with HCl in an ice bath) C->D E Precipitation of This compound D->E F Filter to Collect Solid E->F G Wash with Cold DI Water F->G H Final Wash with Cold Diethyl Ether (Optional) G->H I Dry Under Vacuum H->I J Pure Product I->J

Caption: Step-by-step workflow for purification by pH-controlled precipitation.

References

  • Title: Thiazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Processes for preparing thiazole carboxylic acids Source: Google Patents URL
  • Title: Ester to Acid - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Thiazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound. Our approach is rooted in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful outcomes in your laboratory and pilot plant operations.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable at the lab scale, presents unique challenges when transitioning to larger-scale production. This guide will focus on a common and adaptable synthetic route, highlighting critical process parameters, potential pitfalls, and strategies for successful scale-up.

The most established methods for synthesizing the thiazole ring are variations of the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[2] For the preparation of this compound, a multi-step approach is often employed, starting from more readily available precursors.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of this compound?

A common and effective strategy involves a multi-step synthesis starting from diethyl L-tartrate. This route offers the advantage of using a readily available and chiral starting material, although for the synthesis of the achiral this compound, a racemic mixture of the tartrate can also be used. The general pathway involves the formation of a key intermediate, diethyl 2-aminothiazole-4,5-dicarboxylate, which is then further processed.

Q2: What are the key stages in the synthesis of this compound from diethyl L-tartrate?

The synthesis can be broadly divided into three main stages:

  • Thiazole Ring Formation: This typically involves the reaction of a suitable C4 dicarbonyl compound (derived from diethyl tartrate) with a source of sulfur and nitrogen, such as thioformamide or by generating the thioamide in situ.

  • Oxidation (if necessary): Depending on the specific synthetic variation, an oxidation step may be required to introduce the desired oxidation state on the thiazole ring.

  • Hydrolysis: The final step is the hydrolysis of the ester groups to the corresponding dicarboxylic acid.

Q3: What are the primary challenges when scaling up this synthesis?

Scaling up any chemical synthesis introduces complexities beyond simple multiplication of reagent quantities. For this compound, key challenges include:

  • Exotherm Control: The initial thiazole ring formation can be exothermic. Managing heat generated in a large reactor is critical to prevent runaway reactions and ensure product quality.[3]

  • Solid Handling: The final product is a dicarboxylic acid, which is often a crystalline solid. Efficient filtration and drying at a large scale can be challenging.

  • Impurity Profile: The impurity profile may change on scale-up due to longer reaction times, localized heating, or changes in mixing efficiency.

  • Purification: Achieving high purity on a large scale requires a robust and scalable purification method, typically crystallization.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction at the lab scale. For larger-scale production and more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] A reverse-phase C18 column with a gradient of an acidic aqueous mobile phase and acetonitrile is a good starting point for method development.

Q5: What is the most common side reaction to be aware of?

A significant side reaction to consider is the decarboxylation of the final product, especially at elevated temperatures.[5] this compound can lose one or both carboxylic acid groups if subjected to harsh thermal conditions during workup or purification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Thiazole Ring Formation 1. Incomplete reaction. 2. Purity of starting materials. 3. Sub-optimal reaction temperature. 4. Degradation of thioamide.1. Monitor the reaction by TLC/HPLC to ensure completion. 2. Ensure starting materials are of high purity and anhydrous. 3. Optimize the reaction temperature; some condensations require heating. 4. If preparing the thioamide in situ, ensure complete conversion before adding other reagents.
Formation of Dark-Colored Impurities 1. Overheating during the reaction. 2. Air oxidation of intermediates. 3. Side reactions leading to polymeric byproducts.1. Maintain strict temperature control, especially during exothermic steps. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize reaction conditions (concentration, temperature, reaction time) to minimize side reactions.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the reaction solvent. 2. Presence of impurities inhibiting crystallization. 3. Inappropriate pH for precipitation.1. After hydrolysis, concentrate the reaction mixture and/or add an anti-solvent. 2. Perform a workup to remove soluble impurities before crystallization. 3. Adjust the pH of the aqueous solution to the isoelectric point of the dicarboxylic acid (typically pH 2-3) to induce precipitation.[6]
Product Fails Purity Specifications 1. Incomplete hydrolysis of the ester intermediate. 2. Presence of starting materials or reaction byproducts. 3. Decarboxylation of the final product.1. Ensure sufficient time and appropriate conditions (e.g., temperature, concentration of base/acid) for complete hydrolysis. Monitor by HPLC. 2. Recrystallize the final product from a suitable solvent system (e.g., water, ethanol/water). 3. Avoid excessive heating during the final workup and drying of the product.
Runaway Reaction During Scale-Up 1. Inadequate heat removal capacity of the reactor. 2. Addition of a reagent too quickly.1. Ensure the reactor's cooling system is sufficient for the scale and exothermicity of the reaction. 2. Add exothermic reagents slowly and monitor the internal temperature closely. Consider a semi-batch process where one reagent is added over time.[7]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory and scale-up equipment.

Protocol 1: Synthesis of Diethyl 2-aminothiazole-4,5-dicarboxylate (Intermediate)

This procedure is based on the Hantzsch thiazole synthesis, a widely used method for preparing thiazoles.[1][8]

Materials:

  • Diethyl 2,3-diacetylsuccinate

  • Thiourea

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge diethyl 2,3-diacetylsuccinate and ethanol.

  • Add thiourea to the mixture with stirring.

  • Slowly add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for the time determined by laboratory optimization studies (monitor by TLC/HPLC).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.

  • Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Hydrolysis to this compound

Materials:

  • Diethyl 2-aminothiazole-4,5-dicarboxylate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • In a reactor, suspend diethyl 2-aminothiazole-4,5-dicarboxylate in water.

  • Add a solution of sodium hydroxide with cooling to control the exotherm.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by HPLC).

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid with cooling to adjust the pH to approximately 2-3.

  • The product will precipitate as a solid.

  • Stir the slurry for a period to ensure complete precipitation.

  • Isolate the solid by filtration, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid decarboxylation.

Visualizations

Reaction Pathway

Synthesis_Pathway A Diethyl 2,3-diacetylsuccinate + Thiourea B Diethyl 2-aminothiazole-4,5-dicarboxylate A->B H+ catalyst, Reflux C This compound B->C 1. NaOH, H2O, Reflux 2. HCl

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Purify_Reagents Purify/Re-source Starting Materials Check_Purity->Purify_Reagents Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Reactions Investigate for Side Reactions (TLC/HPLC) Degradation Product/Intermediate Degradation? Side_Reactions->Degradation Incomplete_Reaction->Side_Reactions No Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Modify_Workup Modify Workup/Purification Degradation->Modify_Workup Yes

Caption: Troubleshooting workflow for low reaction yield.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. (U.S. Patent No. 3,274,207).
  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

  • Lynch, D. E., & McClenaghan, I. (2005). Diethyl 2-aminothiazole-4,5-dicarboxylate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 61(4), o824–o826.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
  • Belen'kaya, E. S., et al. (2009). Synthesis and Structure of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Pharmaceutical Chemistry Journal, 43(10), 559-564.
  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • ResearchGate. (2019). Safe scale-up with exothermic reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (Chinese Patent No. CN102079732B).
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

Troubleshooting poor crystallinity in Thiazole-4,5-dicarboxylic acid-based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

Welcome to the technical support portal for researchers working with Thiazole-4,5-dicarboxylic acid-based Metal-Organic Frameworks (MOFs). This guide is designed to provide expert-level insights and actionable protocols to overcome common challenges related to achieving high crystallinity in these systems. The unique electronic properties and coordination behavior of the thiazole moiety present specific challenges and opportunities in crystal engineering. This document consolidates field-proven strategies to help you navigate the complexities of your synthesis.

Part 1: Troubleshooting Guide

This section addresses the most common experimental failures encountered during the synthesis of this compound MOFs. Each question is followed by a detailed explanation of the underlying causes and a systematic approach to resolving the issue.

Q1: My synthesis resulted in a completely amorphous powder with no discernible peaks in the Powder X-Ray Diffraction (PXRD) pattern. What are the primary causes and how can I induce crystallinity?

A1: An amorphous product indicates that the nucleation and crystal growth processes were either too rapid and uncontrolled, or the conditions were not suitable for long-range periodic ordering. The formation of amorphous MOFs or poorly crystalline materials often results from rapid precipitation where kinetic products are favored over the thermodynamically stable crystalline phase.[1][2] For thiazole-based systems, the strong N,O-chelating potential of the ligand can sometimes lead to stable, but disordered, coordination polymers rather than porous 3D frameworks.[3][4]

Causality & Strategy:

The core issue is a mismatch between the rate of formation of metal-ligand coordination bonds and the rate at which these units can organize into a crystalline lattice. Your goal is to slow down the reaction kinetics to allow for thermodynamic control.

Troubleshooting Workflow:

  • Reduce Reaction Temperature: High temperatures accelerate reaction rates, often leading to rapid precipitation of amorphous material.[5] Systematically lower the solvothermal reaction temperature in 10-20 °C increments. While thiazole-based ligands can be thermally stable[4], lower temperatures slow the bond-formation kinetics, giving building blocks more time to arrange correctly.

  • Introduce a Modulator: This is the most effective strategy. A modulator is a molecule, typically a monocarboxylic acid like acetic acid or formic acid, that competes with the this compound linker for coordination to the metal centers.[6][7] This competition temporarily caps the metal nodes, slowing down the overall framework extension and promoting the formation of fewer, larger, and more ordered crystals.[8][9]

  • Alter the Solvent System: The solubility of your metal salt and organic linker is critical.[5] If the reactants are too soluble and concentrated, precipitation can be instantaneous. Conversely, if the linker is poorly soluble, the reaction may not proceed effectively. Experiment with different solvent mixtures (e.g., DMF/Ethanol, DMF/Water) to fine-tune reactant solubility and control the supersaturation level.[10]

  • Decrease Reactant Concentration: High concentrations can lead to rapid, uncontrolled nucleation. Halve the molar concentrations of both the metal precursor and the linker while keeping the ratio constant to slow down the assembly process.

G start Amorphous Product (Broad PXRD Hump) temp Reduce Temperature (e.g., 120°C -> 100°C) start->temp modulator Introduce Modulator (e.g., 20 eq. Acetic Acid) start->modulator check Analyze PXRD temp->check modulator->check solvent Change Solvent System (e.g., DMF -> DMF/EtOH) solvent->check concentration Decrease Concentration (e.g., Halve molarity) concentration->check success Crystalline Product (Sharp Peaks) check->success fail Still Amorphous/ Poorly Crystalline check->fail If fails fail->modulator Prioritize fail->solvent fail->concentration

Caption: Troubleshooting workflow for an amorphous MOF product.

Q2: I'm getting crystalline material, but the particles are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

A2: The formation of microcrystalline or nanocrystalline powder is a classic sign that the nucleation rate is much higher than the crystal growth rate.[11] Many nucleation sites are formed simultaneously, and they quickly consume the available precursors in solution before any of them can grow to a significant size.

Causality & Strategy:

To obtain larger crystals, you must shift the equilibrium from nucleation towards growth. This involves creating conditions where it is more favorable for new building blocks to add to existing crystal nuclei rather than forming new nuclei.

Troubleshooting Workflow:

  • Increase Modulator Concentration: A higher concentration of a coordinating modulator will further passivate the metal nodes, significantly slowing down the reaction.[12] This reduces the number of initial nucleation events, allowing the few nuclei that do form to grow larger over a longer period. Try increasing the molar equivalents of your modulator systematically (e.g., from 20 eq. to 50 eq. or even 100 eq.).

  • Implement a Slow Temperature Ramp: Instead of placing the autoclave directly at the target temperature, program the oven to ramp up slowly over several hours (e.g., 1-2 °C/minute). This gradual increase in energy allows the system to remain near equilibrium, favoring slow, ordered growth on existing nuclei. A slow cooling phase at the end of the reaction can also be beneficial.[13]

  • Decouple Nucleation and Growth: This advanced technique involves two stages. First, a "nucleation" solution is prepared with only a small fraction of the metal precursor, which forms a high density of small crystal seeds.[11] Second, the remaining metal precursor is added slowly to this solution, promoting the "growth" of the existing seeds into larger crystals without significant new nucleation.[11]

  • Use a Seeded Growth Approach: If you have a small amount of the desired crystalline material from a previous synthesis, you can add it as a "seed" to a fresh reaction mixture. This provides a pre-existing template for growth, which can significantly increase the final crystal size.[14]

Q3: My PXRD pattern shows sharp peaks, but they don't match my expected phase, or I have a mixture of phases. What is happening?

A3: This issue points towards polymorphism or the presence of impurities. The specific coordination environment (metal, ligand, solvent, modulator) and thermodynamic conditions (temperature, pressure) dictate which crystalline phase is most stable. The flexible coordination of the thiazole-4,5-dicarboxylate ligand (N,O-chelation vs. O,O'-bridging) can make it susceptible to forming different phases under slightly different conditions.[3]

Causality & Strategy:

Your reaction conditions are favoring a kinetic product or a competing phase over the desired thermodynamic one. The goal is to carefully control the reaction parameters to guide the synthesis towards a single, desired phase.

Troubleshooting Workflow:

  • Check Ligand and Precursor Purity: Impurities in the this compound or metal salt can act as competing modulators or nucleating agents for undesired phases. Ensure high-purity starting materials.

  • Control the pH: The deprotonation state of the carboxylic acid groups is critical. Small changes in pH can alter the coordination mode of the linker and stabilize different structures. The addition of acidic or basic modulators can influence this.[6] Consider adding a small, controlled amount of a non-coordinating acid or base to standardize the reaction pH.

  • Vary the Reaction Time: Some phases are metastable intermediates. A shorter reaction time might isolate a kinetic product, while a longer time might allow it to convert to a more stable thermodynamic product. Run a time-course study (e.g., 6h, 12h, 24h, 48h) to see how the product phases evolve.

  • Analyze Solvent Coordination: In some cases, solvent molecules can coordinate to the metal centers and become part of the final structure.[15] Changing the solvent can therefore lead to the formation of different solvatomorphs with distinct PXRD patterns. Ensure your solvent is anhydrous if water coordination is a potential issue.

Part 2: In-Depth FAQs

This section provides foundational knowledge on the key chemical principles governing the crystallization of this compound MOFs.

Q1: What is the mechanistic role of a modulator, and how do I select an appropriate one?

A1: A modulator controls the kinetics of MOF crystallization by competing with the primary organic linker for coordination sites on the metal clusters.[7] By reversibly binding to the metal centers, modulators slow the rate of network formation, which in turn reduces the nucleation rate and allows for more ordered crystal growth.[6] This often leads to larger, more crystalline, and less defective materials.[9]

Selection Criteria:

  • Coordination Affinity: The modulator should have a lower binding affinity to the metal center than the thiazole-dicarboxylate linker. If the affinity is too high, it will completely inhibit MOF formation. If it's too low, it will have no effect. Monocarboxylic acids (formic, acetic, propionic) are excellent starting points.

  • Volatility/Boiling Point: The modulator's boiling point should be low enough to be removed easily during the post-synthesis activation process without damaging the MOF structure.

  • Acidity (pKa): The acidity of the modulator influences the deprotonation of the main linker and the overall pH of the reaction, which can be a critical factor in phase selection.[6]

ModulatorTypical Use CaseKey Consideration
Acetic Acid General purpose, good for increasing crystal size.Excellent starting point for most systems.
Formic Acid Stronger acid, can accelerate linker deprotonation.Can sometimes lead to smaller crystals if not used carefully.
Trifluoroacetic Acid Very strong acid, used for highly stable Zr-MOFs.May be too harsh for more delicate frameworks.
Oxalic Acid Dicarboxylic acid, can act as a chelating modulator.Can significantly increase crystal size but may also be incorporated as a linker.[12]
Q2: How does the solvent system specifically impact the crystallization of thiazole-based MOFs?

A2: The solvent plays multiple crucial roles in MOF synthesis: it dissolves the precursors, mediates the reaction kinetics, and can act as a template or even a coordinating ligand.[15]

  • Solubility & Supersaturation: The solvent dictates the concentration of metal ions and linkers available for framework construction.[5] A solvent like DMF is a strong coordinator and readily dissolves many precursors, which can lead to rapid nucleation. Using a co-solvent like ethanol or water can reduce solubility, slowing down the reaction.

  • Coordination Competition: Solvents like DMF, DMSO, or water can compete with the thiazole linker for open coordination sites on the metal. This is a form of modulation itself and can influence the final structure.[15]

  • Templating Effect: Solvent molecules can cluster within the forming pores, directing the framework to adopt a specific topology. This is why changing the solvent can sometimes lead to completely different MOF phases.

  • Dynamic Solvent Systems: A novel approach involves using a reactive solvent mixture, such as an alcohol and an acid, which form an ester during the synthesis. This changes the solvent environment over time, which can be used to precisely control crystal size and morphology.[16]

Q3: What are the key chemical characteristics of the this compound ligand that I should be aware of during synthesis design?

A3: The this compound ligand has several features that influence MOF formation:

  • Heterocyclic Nitrogen: The nitrogen atom in the thiazole ring is a potential coordination site. This allows for N,O-chelation with a metal ion, where the nitrogen and an adjacent carboxylate oxygen bind to the same metal center.[4][17] This chelation is a strong binding mode that can sometimes favor the formation of dense, 1D or 2D coordination polymers instead of porous 3D MOFs.[3] Judicious use of modulators can help disrupt this chelation to favor bridging coordination modes.

  • Aromatic System: The electron-poor nature of the thiazole ring can influence the electronic properties of the final MOF, making it a candidate for applications in catalysis or sensing.[18]

  • Rigidity and Geometry: As a rigid linker, it provides well-defined angles and distances between metal nodes, which is conducive to forming crystalline materials. However, its specific geometry will favor certain network topologies.

  • Thermal Stability: Thiazole-containing ligands are often thermally robust, but some derivatives can be labile and lose carboxylic groups at elevated temperatures.[17] It is advisable to perform thermogravimetric analysis (TGA) on the free ligand to understand its decomposition temperature before setting solvothermal synthesis conditions.

G Ligand This compound Feat1 N,O-Chelation Potential Ligand->Feat1 Feat2 Rigid Geometry Ligand->Feat2 Feat3 Thermal Stability Ligand->Feat3 Impact1 Risk of Dense 1D/2D Phases (Not a Porous MOF) Feat1->Impact1 Impact2 Favors Crystallinity & Specific Topologies Feat2->Impact2 Impact3 Defines Upper Limit of Synthesis Temperature Feat3->Impact3 Solution1 Use Modulators to Encourage Bridging Impact1->Solution1

Sources

Technical Support Center: Optimizing Catalyst Loading with Thiazole-4,5-Dicarboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in reactions utilizing Thiazole-4,5-dicarboxylic acid and its derivatives as ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing these versatile catalysts, ensuring reproducible and high-yielding synthetic outcomes. Here, we move beyond simple protocols to explain the underlying principles governing catalyst performance, empowering you to troubleshoot effectively and innovate in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with catalysts derived from this compound ligands, which are often employed in the form of Metal-Organic Frameworks (MOFs) or other coordination polymers.

Q1: What is the typical catalyst loading range for catalysts synthesized with this compound ligands?

A1: The optimal catalyst loading is highly reaction-dependent. However, for many reactions catalyzed by MOFs or coordination polymers derived from this compound, a good starting point is typically in the range of 1-10 mol% relative to the limiting reagent.[1] For instance, in the synthesis of pyrazole-4-carbonitrile derivatives, catalyst loading of a Pd(II)-thiazole complex was systematically varied from 3 to 11 mol%, with the optimal loading found to be 10 mol%.[1] It is crucial to perform a catalyst loading screen for each new reaction to identify the most efficient concentration.

Q2: How does increasing the catalyst loading affect the reaction rate and yield?

A2: Generally, increasing the catalyst concentration provides more active sites for the reactants, leading to an increased reaction rate.[2] This is due to a higher frequency of collisions between reactant molecules and the catalytic sites.[2] However, an optimal catalyst concentration often exists beyond which further increases may not significantly improve the rate or yield, and can sometimes be detrimental.[2] For example, in some cases, excessive catalyst loading can lead to aggregation or mass transfer limitations, where the diffusion of reactants to the active sites becomes the rate-limiting step.[3]

Q3: Can the this compound ligand itself influence the catalytic activity?

A3: Absolutely. The thiazole moiety, with its nitrogen and sulfur heteroatoms, can actively participate in the catalytic cycle. The electronic properties of the thiazole ring and the coordinating carboxylate groups play a crucial role in the stability and reactivity of the metal center.[4] The rigidity and planarity of the thiazolo[5,4-d]thiazole core, a related structure, can enhance charge-carrier mobility and oxidative stability, which are beneficial for catalytic performance. The ligand's structure can also influence the accessibility of the active sites.[5]

Q4: My reaction is sluggish even at high catalyst loading. What could be the issue?

A4: If increasing catalyst loading does not improve the reaction rate, it is important to consider other factors. The issue might not be the number of catalytic sites, but their accessibility or intrinsic activity. Potential problems include:

  • Poor solubility or dispersion of the catalyst: Ensure the catalyst is well-dispersed in the reaction medium. For solid catalysts, adequate stirring is essential.

  • Mass transfer limitations: The reactants may not be reaching the active sites within the pores of a MOF catalyst efficiently.[3]

  • Catalyst deactivation: The catalyst may be losing its activity over time due to poisoning, fouling, or structural changes.[6]

  • Incorrect reaction conditions: Temperature, pressure, or solvent may not be optimal for the catalytic system.

Q5: How can I determine if my catalyst is truly heterogeneous and not leaching metal into the solution?

A5: This is a critical validation step for any solid catalyst. A hot filtration test is a standard procedure.[7] In this test, the reaction is allowed to proceed for a certain period, and then the solid catalyst is filtered out while the reaction mixture is still hot. The filtrate is then allowed to continue reacting under the same conditions. If the reaction proceeds further in the filtrate, it indicates that active catalytic species have leached into the solution. Inductively Coupled Plasma (ICP) analysis of the reaction solution after filtration can also quantify the extent of metal leaching.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading.

Problem 1: Low or No Conversion

Symptoms: The reaction shows minimal or no formation of the desired product, even after an extended reaction time.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Insufficient Catalyst Loading The number of active sites is too low to effect a reasonable reaction rate.1. Start with a baseline catalyst loading (e.g., 1-2 mol%). 2. Systematically increase the loading in increments (e.g., to 5 mol%, 10 mol%). 3. Monitor the reaction progress at each loading to determine the effect on conversion.[1]
Inactive Catalyst The catalyst may have been improperly synthesized, handled, or stored, leading to inactive metal centers.1. Verify the catalyst structure and composition using techniques like Powder X-ray Diffraction (PXRD) and elemental analysis. 2. Ensure the catalyst was activated correctly if required (e.g., solvent exchange, heating under vacuum). 3. Handle air-sensitive catalysts under an inert atmosphere.[8]
Catalyst Poisoning Impurities in the reagents or solvent can bind to the active sites and inhibit catalysis.[6] Common poisons for metal catalysts include sulfur compounds, amines, and water (in some cases).1. Use high-purity, anhydrous solvents and reagents. 2. If impurities are suspected, purify the starting materials. 3. Consider adding a scavenger for the suspected poison if its identity is known.
Poor Active Site Accessibility In MOF-based catalysts, the reactants may be too large to enter the pores and reach the active sites.[3]1. Characterize the porosity of your catalyst (e.g., using gas adsorption). 2. Compare the kinetic diameter of your reactants with the pore size of the catalyst. 3. If accessibility is an issue, consider synthesizing a MOF with a larger pore size or a hierarchical pore structure.
Problem 2: Reaction Stalls or Plateaus at Low Conversion

Symptoms: The reaction proceeds initially but then stops before the limiting reagent is fully consumed.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Catalyst Deactivation The catalyst loses its activity during the reaction. This can be due to fouling (coke formation), sintering (agglomeration of metal particles at high temperatures), or chemical transformation of the active sites.[9]1. Fouling: Analyze the used catalyst for carbonaceous deposits (e.g., by TGA). Regeneration by calcination may be possible, but care must be taken not to degrade the MOF structure.[10] 2. Sintering: Characterize the used catalyst with PXRD and TEM to check for changes in crystallinity and particle size. 3. Chemical Deactivation: Use spectroscopic techniques (e.g., XPS, XAS) to probe the oxidation state and coordination environment of the metal center in the used catalyst.
Product Inhibition The product of the reaction binds to the active sites more strongly than the reactants, preventing further turnover.1. Run the reaction with an initial addition of the product and observe the effect on the initial reaction rate. 2. If product inhibition is confirmed, consider strategies to remove the product as it is formed (e.g., using a Dean-Stark trap for water removal).
Change in Reaction Conditions A change in pH or the concentration of a crucial species during the reaction can lead to catalyst deactivation or a shift in the reaction equilibrium.1. Monitor the reaction conditions (e.g., pH) over time. 2. Ensure adequate buffering if pH changes are suspected to be an issue.
Problem 3: Decreasing Yield with Increasing Catalyst Loading

Symptoms: After a certain point, increasing the amount of catalyst leads to a lower yield of the desired product.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Catalyst Aggregation At high concentrations, the catalyst particles may aggregate, reducing the available surface area and the number of accessible active sites.[2]1. Visually inspect the reaction mixture for signs of catalyst agglomeration. 2. Use techniques like Dynamic Light Scattering (DLS) to monitor particle size in solution. 3. Improve stirring or consider using a different solvent to enhance catalyst dispersion.
Side Reactions The catalyst may also promote undesired side reactions, which become more significant at higher catalyst concentrations.1. Analyze the reaction mixture by techniques like GC-MS or LC-MS to identify byproducts. 2. Once the side reactions are identified, adjust the reaction conditions (e.g., temperature, reaction time) to minimize them.
Mass Transfer Limitations At high catalyst loading and a fast intrinsic reaction rate, the diffusion of reactants to the catalyst surface can become the rate-limiting step, leading to a non-linear relationship between catalyst concentration and overall reaction rate.1. Vary the stirring speed and observe the effect on the reaction rate. An increase in rate with stirring speed suggests mass transfer limitations. 2. Consider using a smaller particle size for the catalyst to increase the external surface area.

Experimental Protocols

Protocol 1: Systematic Catalyst Loading Optimization

This protocol outlines a systematic approach to determine the optimal catalyst loading for a given reaction.

  • Reaction Setup: Set up a series of parallel reactions in identical vials or a parallel synthesizer.

  • Constant Parameters: Keep the concentration of reactants, solvent volume, temperature, and stirring rate constant across all reactions.

  • Variable Catalyst Loading: Vary the catalyst loading across the series. A typical range to screen would be 0.5, 1, 2, 5, and 10 mol%.

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them by a suitable technique (e.g., GC, LC, NMR).

  • Data Analysis: Plot the product yield or conversion as a function of time for each catalyst loading. Also, plot the initial reaction rate versus catalyst loading.

  • Determine Optimum Loading: The optimal loading is typically the lowest amount of catalyst that gives a high yield in a reasonable amount of time. Further increases in loading that do not significantly improve the yield or rate are not cost-effective.[1]

Protocol 2: Catalyst Reusability Test

Assessing the reusability of your catalyst is crucial for practical applications.

  • Initial Reaction: Perform the reaction under the optimized conditions.

  • Catalyst Recovery: After the reaction is complete, recover the solid catalyst by filtration or centrifugation.

  • Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed reactants or products.

  • Drying: Dry the catalyst, typically under vacuum.

  • Subsequent Runs: Use the recovered catalyst for a new reaction with fresh reactants and solvent.

  • Performance Evaluation: Compare the yield and reaction time of each cycle. A robust catalyst should maintain its activity for several cycles with minimal loss in performance.[11]

Visualizations

Catalyst_Loading_Effect cluster_loading Catalyst Loading cluster_outcome Reaction Outcome Low Low Slow Rate Slow Rate Low->Slow Rate Insufficient Active Sites Optimal Optimal High Yield & Rate High Yield & Rate Optimal->High Yield & Rate Balanced Kinetics High High Side Reactions / Aggregation Side Reactions / Aggregation High->Side Reactions / Aggregation Detrimental Effects

Caption: Effect of catalyst loading on reaction outcome.

Troubleshooting_Workflow start Low Yield or Conversion check_loading Is Catalyst Loading Optimized? start->check_loading optimize_loading Perform Catalyst Loading Screen check_loading->optimize_loading No check_activity Is the Catalyst Active? check_loading->check_activity Yes optimize_loading->check_activity verify_catalyst Characterize Catalyst (PXRD, etc.) & Check Activation check_activity->verify_catalyst No check_poisoning Are Reagents/Solvents Pure? check_activity->check_poisoning Yes verify_catalyst->check_poisoning purify_reagents Purify Starting Materials check_poisoning->purify_reagents No check_deactivation Does the Reaction Stall? check_poisoning->check_deactivation Yes purify_reagents->check_deactivation investigate_deactivation Analyze Used Catalyst (TGA, ICP, etc.) & Perform Hot Filtration Test check_deactivation->investigate_deactivation Yes success Improved Yield check_deactivation->success No investigate_deactivation->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Strategies for the application of metal–organic frameworks in catalytic reactions. (2022). RSC Advances. [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega. [Link]

  • Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective. (2019). Journal of the American Chemical Society. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2021). MDPI. [Link]

  • Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. (2019). ACS Catalysis. [Link]

  • Catalyst handling best practice guide. (n.d.). European Chemical Industry Council. [Link]

  • Active-Site-Accessible, Porphyrinic Metal−Organic Framework Materials. (2012). Journal of the American Chemical Society. [Link]

  • Ligand–Metal Charge Transfer Induced via Adjustment of Textural Properties Controls the Performance of Single-Atom Catalysts during Photocatalytic Degradation. (2021). ACS Catalysis. [Link]

  • A Novel Multifunctional Cd-MOF Containing Thiazolo[5,4-d]thiazole and Azo Moieties for Highly Efficient Adsorption of Iodine and Catalytic CO2 Cycloaddition. (2025). Crystal Growth & Design. [Link]

  • Rational design of catalysts for hydrocarboxylation with CO 2 to afford C 2+ carboxylic acids. (2025). Green Chemistry. [Link]

  • Metal–Organic Framework (MOF)-Based Catalysts for Sustainable Energy Technologies: A Review. (2023). Langmuir. [Link]

  • Challenges and Opportunities for Metal–Organic Frameworks in Synthetic Organic Chemistry. (2023). ACS Central Science. [Link]

  • Understanding Ligand‐Directed Heterogeneous Catalysis: When the Dynamically Changing Nature of the Ligand Layer Controls the Hydrogenation Selectivity. (2021). Angewandte Chemie International Edition. [Link]

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  • Synthetic strategies for MOF-based single-atom catalysts for photo- and electro-catalytic CO2 reduction. (2022). Frontiers in Chemistry. [Link]

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  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). American Chemical Society. [Link]

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  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Thiazole-4,5-dicarboxylic Acid and Isophthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of materials science, the rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks. The organic linker, in particular, plays a pivotal role in dictating the resultant framework's topology, porosity, and functional properties. This guide provides an in-depth comparative analysis of two dicarboxylic acid linkers: the well-established isophthalic acid and the electronically distinct thiazole-4,5-dicarboxylic acid. While isophthalic acid has been a workhorse in the synthesis of a vast library of MOFs, the introduction of a heteroaromatic thiazole ring offers intriguing possibilities for tailoring the electronic and coordination properties of the resulting frameworks. This guide will delve into the nuances of these two linkers, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and synthesis of novel MOF materials.

Physicochemical Properties of the Linkers: A Tale of Two Rings

The fundamental differences in the chemical nature of isophthalic acid and this compound give rise to distinct characteristics that influence their behavior in MOF synthesis.

PropertyIsophthalic AcidThis compound
Molecular Formula C₈H₆O₄C₅H₃NO₄S
Molecular Weight 166.13 g/mol 173.15 g/mol [1]
Structure Benzene-1,3-dicarboxylic acid1,3-Thiazole-4,5-dicarboxylic acid
Symmetry C₂ᵥCₛ
Coordination Sites Two carboxylate groupsTwo carboxylate groups, one nitrogen atom, one sulfur atom
Acidity (pKa) pKa₁ ≈ 3.5, pKa₂ ≈ 4.5Expected to be more acidic due to the electron-withdrawing nature of the thiazole ring
Key Features Rigid, well-defined 120° angle between carboxylates, leading to predictable network topologies.Potential for multiple coordination modes involving carboxylates and heteroatoms. The thiazole ring can introduce unique electronic and photophysical properties.[2][3]

Isophthalic acid, with its simple aromatic backbone, offers a high degree of predictability in the formation of MOF structures.[4] Its rigid geometry and well-understood coordination chemistry have made it a popular choice for constructing robust frameworks with applications in gas storage and separation.[5]

This compound, on the other hand, introduces a layer of complexity and opportunity. The presence of nitrogen and sulfur heteroatoms in the five-membered ring not only alters the electronic properties of the linker but also provides additional potential coordination sites.[2] This can lead to the formation of MOFs with novel topologies and enhanced functionalities, such as luminescence and catalysis.[3][6] The electron-withdrawing nature of the thiazole ring is also expected to increase the acidity of the carboxylic acid groups, which can influence the deprotonation and coordination behavior during MOF synthesis.

Comparative Analysis of MOF Synthesis and Properties

The choice between isophthalic acid and this compound has profound implications for the synthesis conditions and the properties of the resulting MOFs.

Synthesis Conditions

MOFs based on both linkers are typically synthesized under solvothermal or hydrothermal conditions.[7] However, the difference in linker acidity and coordination behavior can necessitate adjustments to the reaction parameters.

  • Isophthalic Acid MOFs: The synthesis of isophthalic acid-based MOFs is well-established, with numerous protocols available for a variety of metal ions.[5][7] The reaction conditions are often mild, and the resulting frameworks are typically crystalline and stable.

  • This compound MOFs: The increased acidity of this compound may allow for deprotonation at lower temperatures or in the absence of a base. The potential for N-coordination from the thiazole ring can lead to the formation of different secondary building units (SBUs) and framework topologies compared to isophthalic acid under similar conditions. The presence of the sulfur atom could also influence the reaction kinetics and potentially lead to the formation of sulfur-containing SBUs.

Structural Diversity and Topology

The geometry of the linker is a primary determinant of the resulting MOF's topology.

  • Isophthalic Acid MOFs: The 120° angle between the carboxylate groups in isophthalic acid predisposes it to the formation of specific network topologies, often resulting in porous three-dimensional frameworks.[4]

  • This compound MOFs: The bond angle between the carboxylate groups in this compound is different from the 120° of isophthalic acid. This, combined with the potential for coordination through the thiazole nitrogen, can lead to a wider range of framework dimensionalities and topologies. It may favor the formation of lower-dimensional structures (1D or 2D) or interpenetrated frameworks.

Functional Properties

The incorporation of the thiazole ring is expected to impart unique functional properties to the resulting MOFs that are not typically observed in their isophthalic acid-based counterparts.

  • Luminescence: Thiazole and its derivatives are known to exhibit fluorescence.[3][6] MOFs constructed from this compound are therefore likely to be luminescent, with potential applications in sensing and bioimaging.

  • Catalysis: The electron-rich nature of the thiazole ring and the presence of heteroatoms can create active sites for catalysis. These MOFs could be explored as catalysts for various organic transformations.

  • Conductivity: The π-conjugated system of the thiazole ring may contribute to enhanced charge transport within the MOF structure, making these materials candidates for applications in electronics and energy storage.[8]

  • Biomedical Applications: The thiazole moiety is a common scaffold in many biologically active molecules.[2] MOFs incorporating this linker could exhibit interesting biological activities or be utilized for drug delivery applications.

Experimental Protocols

To provide a practical basis for comparison, the following are representative protocols for the synthesis of MOFs using isophthalic acid and a hypothetical protocol for this compound, based on established methods for similar heterocyclic linkers.

Synthesis of a Zinc-Isophthalate MOF (Zn-IPA)

This protocol is a general method for the solvothermal synthesis of a zinc-based MOF using isophthalic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Isophthalic acid (H₂IPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.148 g (0.5 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.083 g (0.5 mmol) of isophthalic acid in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Add 1 mL of ethanol to the mixture.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, a white crystalline product will have formed.

  • Collect the product by filtration, wash with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the product under vacuum at 150 °C for 12 hours.

Hypothetical Synthesis of a Zinc-Thiazole-4,5-dicarboxylate MOF (Zn-TDCA)

This protocol is a proposed method for the synthesis of a MOF using this compound, adapted from procedures for other heterocyclic dicarboxylic acid linkers.

Materials:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • This compound (H₂TDCA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.110 g (0.5 mmol) of zinc acetate dihydrate and 0.087 g (0.5 mmol) of this compound.

  • Add 10 mL of DMF to the autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, a crystalline product is expected to form.

  • Collect the product by centrifugation or filtration, and wash thoroughly with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL).[7]

  • Activate the MOF by solvent exchange with a low-boiling solvent like chloroform or acetone for 2-3 days, replacing the solvent daily.[7]

  • Dry the final product under vacuum at a suitable temperature (e.g., 120-150 °C) for 12 hours to remove residual solvent.[7]

Visualization of Structural Differences

The distinct geometries of the two linkers directly influence the potential structures of the resulting MOFs.

G Linker Geometry Comparison cluster_0 Isophthalic Acid cluster_1 This compound a C b C a->b c C b->c d C c->d g C(=O)O c->g e C d->e f C e->f h C(=O)O e->h f->a i N m C i->m j C j->i k S k->j l C l->k n C(=O)O l->n m->l o C(=O)O m->o

Caption: Molecular structures of isophthalic acid and this compound.

G Hypothetical MOF Topologies cluster_0 Isophthalic Acid-based MOF cluster_1 Thiazole-4,5-dicarboxylate-based MOF M1 Metal L1 Isophthalate M1->L1 L2 Isophthalate M1->L2 M2 Metal M4 Metal M2->M4 M3 Metal M3->M4 L1->M2 L2->M3 M5 Metal M7 Metal M5->M7 N-coordination L3 Thiazole- dicarboxylate M5->L3 M6 Metal L3->M6

Caption: Simplified representation of potential MOF connectivity.

Conclusion and Future Outlook

The comparative study of this compound and isophthalic acid in MOF synthesis reveals a fascinating dichotomy between predictability and functional novelty. Isophthalic acid remains an invaluable linker for the construction of robust, porous materials with well-defined structures. Its utility in applications requiring high surface area and chemical stability is undisputed.

This compound, however, emerges as a compelling alternative for researchers seeking to imbue MOFs with advanced functionalities. The presence of the thiazole heterocycle opens avenues for creating materials with tailored electronic, optical, and catalytic properties. While the synthesis and characterization of MOFs from this specific linker are less explored, the potential rewards in terms of novel materials with unique performance characteristics are substantial.

Future research should focus on the systematic synthesis and characterization of a series of MOFs based on this compound with various metal ions. A direct comparison of their properties, such as gas sorption, luminescence, and catalytic activity, with their isophthalic acid analogues will provide a clearer understanding of the structure-property relationships and pave the way for the rational design of next-generation functional materials.

References

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  • This compound | C5H3NO4S | CID 193584 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

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Introduction: The Versatility of the Thiazole Scaffold in Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Comparing the Catalytic Activity of Thiazole-Based Ligands for Researchers and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3] Its unique electronic properties and ability to coordinate with transition metals have also made it a cornerstone in the development of novel catalysts.[4] Thiazole-based ligands have shown remarkable efficacy in a variety of metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions, which are indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][5]

This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of the catalytic activity of different thiazole-based ligands. We will delve into the structural nuances of these ligands, their synthesis, and their performance in the Suzuki-Miyaura cross-coupling reaction—a workhorse of modern organic synthesis.[1] Our focus will be on understanding the structure-activity relationships that govern their catalytic efficiency, providing you with the knowledge to select and design optimal ligand systems for your specific synthetic challenges.

The Structural Diversity of Thiazole-Based Ligands

The catalytic performance of a thiazole-based ligand is intimately linked to its structure. The substituents on the thiazole ring can be readily modified to fine-tune the ligand's steric and electronic properties, thereby influencing the reactivity and stability of the resulting metal complex.[5] This tunability is a key advantage of this class of ligands.

Here are some common classes of thiazole-based ligands:

  • Monodentate Ligands: These ligands coordinate to the metal center through a single atom, typically the nitrogen of the thiazole ring.

  • Bidentate Ligands: These ligands possess two donor atoms that can bind to the metal center, forming a chelate ring. This often leads to more stable catalysts. A common design involves a phenyl group at the 4-position of the thiazole, which can undergo C-H activation to form a C-N bidentate ligand.[5]

  • Chiral Ligands: For asymmetric catalysis, chiral centers can be incorporated into the ligand structure, for example, in thiazoline-oxazoline ligands.[6] This allows for the enantioselective synthesis of chiral molecules, a critical aspect of drug development.

The following diagram illustrates the structural diversity that can be achieved with a thiazole core.

G cluster_0 Thiazole Core cluster_1 Ligand Types cluster_2 Structural Modifications cluster_3 Catalytic Properties Thiazole Thiazole Scaffold Monodentate Monodentate Thiazole->Monodentate Simple Coordination Bidentate Bidentate (e.g., Phenyl-Thiazole) Thiazole->Bidentate Chelation Chiral Chiral (e.g., Thiazoline-Oxazoline) Thiazole->Chiral Asymmetric Induction Steric Steric Bulk (e.g., bulky substituents) Monodentate->Steric Electronic Electronic Effects (e.g., electron-donating/ withdrawing groups) Monodentate->Electronic Bidentate->Steric Bidentate->Electronic Chiral->Steric Chiral->Electronic Activity Activity Steric->Activity Selectivity Selectivity Steric->Selectivity Electronic->Activity Stability Stability Electronic->Stability G Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-X OxAdd->ArPdBr Ar-X Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OH)2 Base Base G cluster_0 Ligand Design & Synthesis cluster_1 Catalyst Preparation cluster_2 Catalytic Reaction Screening cluster_3 Data Analysis & Optimization A1 Ligand Design (Varying R groups) A2 Ligand Synthesis A1->A2 B1 Complexation with Palladium Precursor A2->B1 C1 Model Reaction Setup (e.g., Suzuki Coupling) B1->C1 C2 Vary Reaction Parameters (Temperature, Solvent, Base) C1->C2 C3 Analyze Reaction Outcome (Yield, TON, TOF) C2->C3 D1 Compare Ligand Performance C3->D1 D2 Identify Structure-Activity Relationships D1->D2 D3 Lead Ligand Optimization D2->D3 D3->A1 Iterative Improvement

Sources

A Comparative Spectroscopic Guide to Thiazole-4,5-dicarboxylic Acid Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the arrangement of functional groups can lead to vastly different chemical properties and biological activities. This guide provides an in-depth spectroscopic comparison of thiazole-4,5-dicarboxylic acid and its key isomers: thiazole-2,4-dicarboxylic acid and thiazole-2,5-dicarboxylic acid. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for synthesis verification, quality control, and mechanistic studies.

The Structural Isomers of Thiazole Dicarboxylic Acid

The thiazole ring is a fundamental heterocyclic scaffold in medicinal chemistry.[1] The constitutional isomers of thiazole dicarboxylic acid, differing only in the positions of the two carboxylic acid groups, present a classic analytical challenge. Their identical molecular weight and formula necessitate the use of spectroscopic techniques to elucidate their unique structures.

Isomers cluster_45 This compound cluster_24 Thiazole-2,4-dicarboxylic acid cluster_25 Thiazole-2,5-dicarboxylic acid node_45 C₅H₃NO₄S MW: 173.15 node_24 C₅H₃NO₄S MW: 173.15 node_25 C₅H₃NO₄S MW: 173.15

Figure 1. Molecular structures of the three primary isomers of thiazole dicarboxylic acid.

Spectroscopic Comparison: Unraveling the Isomeric Differences

The following sections provide a detailed comparison of the spectroscopic signatures of the thiazole dicarboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy:

The proton NMR spectra of these isomers are expected to be simple, yet informative. The key differentiator will be the chemical shift of the lone proton on the thiazole ring.

  • This compound: This isomer lacks a proton directly attached to the thiazole ring. Therefore, the most prominent feature in its ¹H NMR spectrum (in a deuterated solvent like DMSO-d₆) will be a broad singlet corresponding to the two carboxylic acid protons, typically in the 12-13 ppm range. The absence of signals in the aromatic region of the thiazole ring is a key identifying feature.

  • Thiazole-2,4-dicarboxylic acid: This isomer possesses a single proton at the C5 position. Due to the electron-withdrawing nature of the adjacent carboxylic acid and the thiazole ring itself, this proton is expected to be deshielded and appear as a singlet at a downfield chemical shift.

  • Thiazole-2,5-dicarboxylic acid: Similarly, this isomer has a single proton at the C4 position. Its chemical shift will be influenced by the neighboring carboxylic acid and the sulfur atom, likely resulting in a distinct downfield singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide a direct map of the carbon framework. The chemical shifts of the thiazole ring carbons and the carboxylic acid carbons will be unique for each isomer.

Isomer C2 C4 C5 -COOH (at C2) -COOH (at C4) -COOH (at C5)
This compound (Predicted) ~155 ppm~145 ppm~135 ppm-~165 ppm~163 ppm
Thiazole-2,4-dicarboxylic acid (Predicted) ~160 ppm~148 ppm~125 ppm~162 ppm~166 ppm-
Thiazole-2,5-dicarboxylic acid (Predicted) ~158 ppm~130 ppm~140 ppm~161 ppm-~164 ppm

Table 1. Predicted ¹³C NMR chemical shifts (in ppm) for the thiazole dicarboxylic acid isomers. Note: These are predicted values and may vary from experimental results.

The predicted data illustrates the expected differences. For instance, the chemical shift of the C2 carbon is generally the most downfield in thiazoles. The presence of a carboxylic acid group at this position in the 2,4- and 2,5-isomers will further influence its chemical shift compared to the 4,5-isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. All three isomers will exhibit characteristic absorptions for the carboxylic acid groups.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[2]

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1750 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. The exact position can be influenced by conjugation and hydrogen bonding.[2]

  • Thiazole Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) will contain a series of complex bands corresponding to the C=N, C=C, and C-S stretching and bending vibrations of the thiazole ring. While subtle differences are expected between the isomers, these are often difficult to assign without computational support. For instance, in a study of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, a related compound, the C=O stretching of the free ligand was observed at 1746 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular ion peak (m/z = 173.00 for [M-H]⁻ in negative ion mode or 174.00 for [M+H]⁺ in positive ion mode).

The key to differentiation lies in the fragmentation patterns. The loss of CO₂ (44 Da) and H₂O (18 Da) are expected fragmentation pathways for carboxylic acids. The relative intensities of fragment ions may differ based on the stability of the resulting carbocations or radical cations, which is influenced by the position of the carboxylic acid groups. For instance, the fragmentation of a related dihydrothiazole derivative showed the elimination of hydrobromide as a major pathway.[3]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring is a chromophore, and the position and number of carboxylic acid groups will influence the λmax (wavelength of maximum absorbance). The carboxylic acid groups, being electron-withdrawing, can affect the energy of the π → π* and n → π* transitions of the thiazole ring. While specific experimental data for these isomers is scarce, it is expected that they will exhibit absorption maxima in the UV region, likely between 200 and 300 nm. For example, a study on poly(phenylenethiazolo[5,4-d]thiazole) copolymer showed two maximum absorbances at 264 nm and 485 nm.[4]

Experimental Protocols

Reproducible and reliable data are the cornerstones of scientific integrity. The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Sample Preparation for NMR, IR, and Mass Spectrometry

SamplePrep cluster_NMR NMR Sample Preparation cluster_IR IR Sample Preparation (ATR) cluster_MS Mass Spectrometry Sample Preparation (ESI) NMR_start Weigh 5-10 mg of sample NMR_dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) NMR_start->NMR_dissolve NMR_transfer Transfer to NMR tube NMR_dissolve->NMR_transfer IR_start Place a small amount of solid sample on the ATR crystal IR_apply Apply pressure to ensure good contact IR_start->IR_apply MS_start Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Methanol) MS_infuse Infuse the solution into the ESI source MS_start->MS_infuse

Figure 2. Standard sample preparation workflows for key spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the thiazole dicarboxylic acid isomer.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as these compounds may have limited solubility in less polar solvents).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically with 16-64 scans.

    • Acquire a ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of protons and carbons, especially for more complex derivatives.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for these relatively polar molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent that is compatible with the mobile phase (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and observe different fragmentation patterns.

    • For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce and analyze fragmentation.

Conclusion and Future Outlook

The spectroscopic differentiation of this compound isomers, while challenging due to the subtlety of their structural differences, is achievable through a multi-technique approach. NMR spectroscopy stands out as the most definitive method, providing a wealth of structural information through chemical shifts and coupling patterns. IR and mass spectrometry offer crucial complementary data for functional group identification and molecular weight confirmation.

While a complete set of experimental data for all three isomers remains to be consolidated in the literature, the principles outlined in this guide provide a robust framework for their individual characterization and comparative analysis. As synthetic methodologies for these compounds are further refined, it is anticipated that comprehensive spectroscopic data will become more readily available, further empowering researchers in their drug discovery and development endeavors.

References

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  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 26(24), 7569. [Link]

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A Senior Application Scientist's Guide to the Computational Modeling of Thiazole-4,5-dicarboxylic Acid: A DFT-Focused Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, thiazole derivatives stand out for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Thiazole-4,5-dicarboxylic acid, a key member of this family, presents a promising scaffold for the design of novel therapeutics and functional materials. A deep understanding of its structural, electronic, and spectroscopic properties is paramount to unlocking its full potential. This guide provides an in-depth exploration of how Density Functional Theory (DFT) and computational modeling can be leveraged to elucidate these properties, offering a powerful predictive tool that complements and guides experimental research.

This document moves beyond a simple recitation of methods. It is designed to provide a senior application scientist's perspective on the "why" behind the "how"—explaining the rationale for choosing specific computational approaches and how to critically evaluate the results against experimental data.

The Synergy of Theory and Experiment: Why Model this compound?

This compound is a heterocyclic organic compound featuring a five-membered ring with nitrogen and sulfur atoms, and two carboxylic acid groups.[2] These functional groups are key to its chemical reactivity and potential for forming coordination complexes and hydrogen-bonded networks. However, the conformational flexibility of the carboxylic acid groups and the electronic landscape of the thiazole ring can be complex to probe experimentally alone.

Computational modeling, particularly with DFT, allows us to:

  • Determine the most stable 3D structure: Understanding the ground-state geometry is the foundation for predicting all other properties.

  • Analyze the electronic structure: Visualizing molecular orbitals like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) provides insights into the molecule's reactivity, stability, and electronic transitions.

  • Predict spectroscopic signatures: Calculating vibrational frequencies (FT-IR) and electronic absorption spectra (UV-Vis) can aid in the interpretation of experimental data and confirm the identity and purity of synthesized compounds.

  • Screen for potential biological activity: By calculating properties like the electrostatic potential, we can predict how the molecule might interact with biological targets.

This guide will walk you through a robust workflow for the computational analysis of this compound, from setting up the calculation to comparing the results with established experimental techniques.

Part 1: The Computational Protocol - A Step-by-Step DFT Workflow

The choice of computational method is critical for obtaining accurate and reliable results. DFT has emerged as a powerful and efficient tool for studying medium-sized organic molecules, offering a good balance between accuracy and computational cost. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and well-validated combination for this class of molecules.[3]

Step-by-Step DFT Calculation Protocol:
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecule editor (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good description of both the geometry and the electronic structure.

    • The optimization should be performed in the gas phase to model an isolated molecule. Solvation effects can be included in subsequent calculations if needed.

    • Ensure the calculation converges to a true energy minimum, which can be confirmed by a subsequent frequency calculation.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • The results of this calculation provide the predicted infrared (IR) spectrum, including the vibrational frequencies and their intensities.

  • Electronic Property Analysis:

    • From the converged DFT calculation, extract key electronic properties such as the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    • Generate molecular orbital plots to visualize the spatial distribution of the HOMO and LUMO.

    • Calculate the molecular electrostatic potential (MEP) to identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites.

  • Spectroscopic Prediction (Optional but Recommended):

    • To predict the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This will provide information about the electronic transitions, their energies, and oscillator strengths.

Visualizing the Computational Workflow

DFT_Workflow Start 1. Build 3D Structure of this compound PreOpt 2. Initial Geometry Optimization (Molecular Mechanics) Start->PreOpt Opt 3. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) PreOpt->Opt Freq 4. Frequency Calculation (Confirm Minimum & Predict IR) Opt->Freq Analysis 5. Analyze Electronic Properties (HOMO, LUMO, MEP) Freq->Analysis TDDFT 6. TD-DFT Calculation (Predict UV-Vis Spectrum) Analysis->TDDFT End Computational Results TDDFT->End

Caption: A typical workflow for the DFT-based computational modeling of a molecule like this compound.

Part 2: Interpreting the Computational Results - A Comparative Analysis

While a dedicated computational study on this compound is not yet prevalent in the literature, we can draw valuable insights from a detailed study on its isomer, Thiazole-5-carboxylic acid, which employed the B3LYP/6-311++G(d,p) level of theory.[3] This allows us to establish a baseline for the expected properties of our target molecule.

Predicted Molecular Properties of this compound

The following table summarizes the expected outcomes from a DFT analysis of this compound, based on the principles of quantum chemistry and data from analogous molecules.

PropertyExpected Computational Result (Illustrative)Significance and Interpretation
Optimized Geometry A planar thiazole ring with the two carboxylic acid groups potentially showing some out-of-plane torsion depending on intramolecular hydrogen bonding.The 3D structure is fundamental for understanding steric effects and how the molecule might fit into an enzyme's active site.
HOMO Energy ~ -7.0 to -8.0 eVRepresents the electron-donating ability of the molecule. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO Energy ~ -1.5 to -2.5 eVRepresents the electron-accepting ability. A lower LUMO energy suggests a greater propensity to accept electrons.
HOMO-LUMO Energy Gap (ΔE) ~ 5.0 to 6.0 eVA larger energy gap implies higher kinetic stability and lower chemical reactivity. This is a key parameter in designing stable drug molecules.[3]
Dipole Moment A significant dipole moment due to the presence of electronegative N, S, and O atoms.Influences the molecule's solubility and its ability to engage in dipole-dipole interactions.
Vibrational Frequencies Characteristic peaks for C=O stretching (~1700-1750 cm⁻¹), O-H stretching (~3000-3500 cm⁻¹), and C=N stretching of the thiazole ring (~1600 cm⁻¹).[4]Direct comparison with experimental FT-IR spectra can confirm the molecular structure and the presence of specific functional groups.
Molecular Electrostatic Potential (MEP) Negative potential (red) around the oxygen and nitrogen atoms; positive potential (blue) around the carboxylic acid hydrogens.Reveals the sites for electrophilic and nucleophilic attack, providing clues about intermolecular interactions.[3]
Visualizing Key Electronic Properties

HOMO_LUMO HOMO-LUMO Energy Gap cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Transition)

Caption: The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity.

Part 3: The Crucial Role of Experimental Validation

Computational models, no matter how sophisticated, must be validated against real-world experimental data. This self-validating system ensures the trustworthiness of the theoretical predictions. For this compound, a comprehensive characterization would involve the following experimental techniques, which provide data that can be directly compared with the DFT results.

Comparison of Computational Predictions with Experimental Methods
Computational PredictionCorresponding Experimental TechniqueInformation Provided by Experiment
Optimized Geometry Single-Crystal X-ray DiffractionProvides precise bond lengths, bond angles, and the overall 3D arrangement of atoms in the crystalline state. This is the "gold standard" for structural validation.
Vibrational Frequencies Fourier-Transform Infrared (FT-IR) SpectroscopyMeasures the absorption of infrared radiation by the molecule, revealing the vibrational modes of its functional groups.
Nuclear Magnetic Shielding Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Provides information about the chemical environment of the hydrogen and carbon atoms, which is sensitive to the electronic structure of the molecule.[5]
Electronic Transitions UV-Visible (UV-Vis) SpectroscopyMeasures the absorption of UV and visible light, corresponding to the electronic transitions between molecular orbitals (e.g., from HOMO to LUMO).

A Note on Causality in Experimental Choices: The selection of these experimental methods is not arbitrary. X-ray crystallography provides the most direct and unambiguous structural data to validate the computationally optimized geometry. FT-IR and NMR are chosen because they are highly sensitive to the bonding and electronic environment within the molecule, offering a nuanced view that can be correlated with the calculated vibrational frequencies and electronic properties. UV-Vis spectroscopy directly probes the electronic transitions that are modeled by TD-DFT.

Conclusion and Future Directions

The integration of DFT-based computational modeling with experimental characterization provides a powerful and synergistic approach to understanding the properties of this compound. While this guide has laid out a comprehensive theoretical and comparative framework, it also highlights a clear gap in the existing scientific literature: a dedicated, combined computational and experimental study on this specific molecule.

For researchers in drug development and materials science, such a study would be invaluable. The computational protocol detailed here offers a clear roadmap for future investigations. By accurately predicting the structural, electronic, and spectroscopic properties of this compound and validating these predictions with robust experimental data, we can accelerate the design of novel, high-efficacy molecules built upon this promising thiazole scaffold.

References

  • DergiPark. (2020, November 27). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Retrieved from [Link][3]

  • MDPI. (2025, January 5). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link][6]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link][1]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • NIST. Thiazole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link][5]

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Validating the Biological Activity of Thiazole-4,5-dicarboxylic Acid Derivatives: A Comparative Guide to In-Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Thiazole-4,5-dicarboxylic acid derivatives, in particular, have garnered significant attention for their diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] These compounds often exert their effects by interacting with specific biological targets, such as enzymes or signaling pathways, making the rigorous validation of their activity a critical step in the drug discovery pipeline.[5][6]

This guide provides a comparative overview of essential in-vitro assays for validating the biological activity of novel this compound derivatives, with a focus on their potential as anticancer agents and enzyme inhibitors. We will delve into the mechanistic basis of each assay, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate methods for their specific objectives.

I. Assessing Anticancer Activity: A Multi-Faceted Approach

A comprehensive evaluation of a compound's anticancer potential requires a suite of assays that probe different aspects of cellular response, from initial cytotoxicity to the induction of programmed cell death (apoptosis). In-vitro assays serve as a crucial first step in this evaluation, offering a controlled environment to dissect the molecular mechanisms of action.[7][8]

A. Primary Screening: Determining Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and proliferation.[9][10][11] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[9][12] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.[9]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of Thiazole derivatives incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 1.5-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

B. Delving Deeper: Unraveling the Mechanism of Cell Death

Observing cytotoxicity is the first step; understanding how the cells are dying is crucial for drug development. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[16] Several assays can be employed to confirm and quantify apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI), a fluorescent nuclear stain, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with Thiazole derivatives harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend cells in Annexin V binding buffer harvest_cells->resuspend add_stains Add FITC-Annexin V and PI resuspend->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark acquire_data Acquire data on a flow cytometer incubate_dark->acquire_data analyze_quadrants Analyze cell populations (viable, apoptotic, necrotic) acquire_data->analyze_quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (typically on FL1) and PI fluorescence (typically on FL2 or FL3).

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[18] Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[18] Colorimetric or fluorometric assays can measure Caspase-3 activity using a specific substrate that, when cleaved by active Caspase-3, releases a chromophore or fluorophore.[19][20]

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.[21]

  • Absorbance Measurement: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm.[21]

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated Caspase-3, resulting in an 89 kDa fragment.[22] Detecting this cleaved fragment by Western blotting provides strong evidence of apoptosis.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for cleaved PARP.[23] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The presence of the 89 kDa cleaved PARP band in treated samples indicates the induction of apoptosis.

Comparison of Anticancer Assays
Assay Principle Advantages Disadvantages Throughput
MTT Assay Measures metabolic activitySimple, cost-effective, high-throughputIndirect measure of viability, can be affected by metabolic changesHigh
Annexin V/PI Staining Detects phosphatidylserine externalization and membrane integrityDifferentiates between apoptotic and necrotic cells, quantitativeRequires a flow cytometer, more complex protocolMedium
Caspase-3 Activity Measures the activity of a key executioner caspaseSpecific for apoptosis, quantitativeMay not detect caspase-independent cell deathHigh
PARP Cleavage (Western Blot) Detects a specific apoptotic markerHighly specific for apoptosis, provides qualitative confirmationLow throughput, semi-quantitativeLow

II. Targeting Molecular Machinery: Enzyme Inhibition Assays

Many thiazole derivatives exert their biological effects by inhibiting specific enzymes.[24][25][26] Therefore, direct in-vitro enzyme inhibition assays are essential to validate the mechanism of action and to determine the potency and selectivity of the compounds.[6][27][28]

A. General Principles of In-Vitro Enzyme Inhibition Assays

These assays measure the activity of a purified enzyme in the presence and absence of a potential inhibitor.[29] The rate of the enzymatic reaction is monitored by measuring the formation of a product or the depletion of a substrate over time. The product can be chromogenic, fluorogenic, or luminescent, allowing for detection using a plate reader.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prepare_reagents Prepare enzyme, substrate, and inhibitor solutions add_to_plate Add enzyme and inhibitor to a microplate prepare_reagents->add_to_plate pre_incubate Pre-incubate add_to_plate->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction incubate_reaction Incubate at optimal temperature initiate_reaction->incubate_reaction stop_reaction Stop reaction (optional) incubate_reaction->stop_reaction read_signal Measure signal (absorbance, fluorescence, luminescence) stop_reaction->read_signal calculate_inhibition Calculate percent inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: General workflow for an in-vitro enzyme inhibition assay.

B. Case Study: Inhibition of a Kinase

Kinases are a common target for anticancer drugs, and many thiazole derivatives have been shown to inhibit their activity.[10][11] A typical kinase inhibition assay involves a purified kinase, its specific substrate (often a peptide), and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The assay then measures the amount of phosphorylated substrate or the amount of ADP produced.

  • Reagent Preparation: Prepare serial dilutions of the this compound derivatives. Prepare the kinase, substrate, and ATP in an appropriate buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase and the test compounds. After a brief pre-incubation, initiate the reaction by adding the substrate and ATP mixture. Incubate at the optimal temperature for the kinase.

  • ADP Detection: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Comparison of Enzyme Inhibition Assay Formats
Assay Format Principle Advantages Disadvantages
Colorimetric Measures a colored productSimple, inexpensiveCan have lower sensitivity, potential for color interference
Fluorometric Measures a fluorescent productHigh sensitivity, wide dynamic rangePotential for compound autofluorescence
Luminometric Measures light produced by a reactionVery high sensitivity, low backgroundCan be more expensive, may require specific reagents
Radiometric Measures incorporation of a radiolabelHighly sensitive and directRequires handling of radioactive materials, safety concerns

Conclusion and Future Perspectives

The in-vitro assays described in this guide provide a robust framework for validating the biological activity of this compound derivatives. A logical and stepwise approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, is essential for a thorough evaluation. The choice of assays should be guided by the specific research question and the hypothesized mechanism of action of the compounds. By employing these self-validating systems, researchers can confidently identify promising lead compounds for further development in the quest for novel therapeutics.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). ResearchGate. Retrieved from [Link]

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (n.d.). PubMed. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Retrieved from [Link]

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  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

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  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Apoptosis Protocols. (n.d.). USF Health. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016). PubMed. Retrieved from [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. Retrieved from [Link]

  • I tried to perform a western blot with PARP1 antibody but no band was onserved? (2017). ResearchGate. Retrieved from [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online. Retrieved from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved from [Link]

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A Comparative Guide to Thiazole Dicarboxylic Acid-Based Sensors: Performance and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for robust and sensitive analytical tools is perpetual. In the realm of chemical sensors, the molecular architecture of the sensing element is paramount to achieving desired performance metrics. This guide provides an in-depth technical comparison of sensors based on the thiazole-4,5-dicarboxylic acid scaffold and its closely related, more extensively studied analogue, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid. While direct research on sensors derived from this compound is emerging, a significant body of work on its fused-ring counterpart provides a strong foundation for understanding the potential of this class of compounds in sensing applications. We will delve into the performance of these sensors, comparing them with alternative technologies and providing the experimental context necessary for informed decision-making in your research.

The Thiazole Dicarboxylic Acid Core: A Versatile Platform for Sensor Development

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. When functionalized with carboxylic acid groups, it becomes an excellent building block for larger, more complex structures such as Metal-Organic Frameworks (MOFs) and specialized chemosensors. The dicarboxylic acid moieties offer versatile coordination sites for metal ions and can be readily modified to tune the sensor's electronic properties and selectivity. The thiazolo[5,4-d]thiazole backbone, in particular, offers a rigid, planar, and electron-deficient system that is highly conducive to creating materials with desirable photophysical and electrochemical properties for sensing.[1]

This guide will focus on two primary sensing modalities where thiazole dicarboxylic acid derivatives have shown significant promise: electrochemical and fluorescent sensing.

Electrochemiluminescence (ECL) Sensing of Glutathione

Glutathione (GSH), a tripeptide, is a crucial antioxidant in biological systems, and its detection is vital for understanding cellular health and disease.[2] A highly sensitive ECL sensor for GSH has been developed using a silver-based MOF (Ag-MOF) constructed with thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid (H2Thz) as the organic linker.

Performance Analysis

The Ag-MOF sensor exhibits excellent performance for GSH detection. The interaction between the thiol group of GSH and the Ag-MOF suppresses the ECL signal, allowing for quantitative analysis.[3] A comparison with other common methods for GSH detection reveals the competitive advantages of this thiazole dicarboxylic acid-based sensor.

Sensing Method Analyte Limit of Detection (LOD) Key Advantages Limitations Reference
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid Ag-MOF GlutathioneNot explicitly stated, but described as "sensitive"High ECL signal without co-reactant, potential for high sensitivityRequires specific MOF synthesis[3]
Magnetic Nanoporous Graphene Fluorescent Sensor Glutathione0.05 µMHigh sensitivity and selectivity, simple fluorescence determinationPotential for interference from other mercaptoamino acids[2]
Fluorescent Probes (General) GlutathioneTypically < 1 µMHigh sensitivity, capable of spatial and temporal imaging in cellsCan be affected by tissue autofluorescence[4]
High-Performance Liquid Chromatography (HPLC) GlutathioneVaries with detectorHighly reliable and accurate for quantifying both reduced and oxidized formsRequires sophisticated equipment and longer analysis times[5][6]
Enzymatic Assays GlutathioneVariesSimple and cost-effectiveCan be less specific than other methods[5]
Experimental Protocol: Synthesis of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic Acid Ag-MOF for GSH Sensing

This protocol is based on the synthesis of a silver-based metal-organic framework with thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid (H2Thz) for the electrochemiluminescence detection of glutathione.[3]

Materials:

  • Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid (H2Thz)

  • Silver Nitrate (AgNO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Glutathione (GSH) standards

  • Phosphate buffered saline (PBS)

Procedure:

  • Synthesis of Ag-MOF:

    • Dissolve H2Thz and AgNO₃ in a mixture of DMF and deionized water.

    • Seal the mixture in a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 120 °C) for a set period (e.g., 48 hours).

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting crystals by filtration, wash with DMF and ethanol, and dry under vacuum.

  • Electrode Modification:

    • Prepare a suspension of the Ag-MOF in a suitable solvent (e.g., ethanol).

    • Drop-cast a small volume of the suspension onto the surface of a glassy carbon electrode (GCE).

    • Allow the solvent to evaporate, leaving a thin film of the Ag-MOF on the electrode surface.

  • ECL Detection of Glutathione:

    • Place the modified GCE in an electrochemical cell containing a PBS solution.

    • Perform cyclic voltammetry to activate the ECL signal of the Ag-MOF.

    • Introduce known concentrations of GSH into the electrochemical cell.

    • Measure the decrease in the ECL signal, which is proportional to the concentration of GSH.

    • Construct a calibration curve by plotting the change in ECL intensity against the GSH concentration.

Sensing Mechanism and Workflow

The sensing mechanism relies on the quenching of the electrochemiluminescence of the Ag-MOF by glutathione. The thiol group of glutathione interacts with the silver ions in the MOF, disrupting the ECL process.

ECL_Sensing_Workflow ECL Sensing of Glutathione using Ag-MOF cluster_synthesis Sensor Preparation cluster_detection Detection Process H2Thz Thiazolo[5,4-d]thiazole- 2,5-dicarboxylic acid synthesis Solvothermal Synthesis H2Thz->synthesis AgNO3 Silver Nitrate AgNO3->synthesis AgMOF Ag-MOF Crystals synthesis->AgMOF electrode_mod Electrode Modification AgMOF->electrode_mod modified_electrode Modified GCE electrode_mod->modified_electrode add_gsh Introduce Glutathione modified_electrode->add_gsh ecl_measurement ECL Measurement add_gsh->ecl_measurement data_analysis Data Analysis ecl_measurement->data_analysis result GSH Concentration data_analysis->result

Caption: Workflow for Glutathione Detection using a Thiazole-based Ag-MOF.

Fluorescent Sensing of Metal Ions and Anions

Thiazolo[5,4-d]thiazole derivatives have also been engineered as fluorescent chemosensors for a variety of ions. These sensors operate through mechanisms such as chelation-enhanced fluorescence (CHEF) or fluorescence quenching upon binding to the target analyte.

Performance Analysis

The performance of these fluorescent sensors is highly dependent on the specific derivative and the target ion. For instance, a 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole sensor has demonstrated high selectivity for Au³⁺ ions through fluorescence quenching.[1] It can also detect anions like acetate (AcO⁻), fluoride (F⁻), and cyanide (CN⁻) via a fluorescence switch-on response.[1]

Here, we compare the performance of this thiazole-based sensor with other fluorescent and colorimetric sensors for Au³⁺ and F⁻.

Table 2: Performance Comparison of Sensors for Au³⁺ and F⁻

Sensor Type Analyte Limit of Detection (LOD) Sensing Mechanism Key Advantages Reference
2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole Au³⁺Not specified, but described as "high selectivity and sensitivity"Fluorescence QuenchingDual cation and anion detection capability[1]
Thiophene-based Fluorescent Sensor Au³⁺278 nMChelation Enhancement Quenching (CHEQ)Ultra-fast and reversible detection[7]
Coumarin-based Fluorescent Probe Au³⁺< 0.1 µMGold-mediated hydroarylation reactionHigh selectivity over other metal ions[8]
2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole F⁻Not specifiedFluorescence Switch-onRatiometric detection possible[1]
Urea-based Colorimetric Sensor F⁻~10⁻⁵ M (typical for colorimetric)Hydrogen bondingNaked-eye detection[9]
Gold Nanoparticle-based Colorimetric Sensor F⁻0.345 µMAggregation-induced color shiftHigh sensitivity and selectivity[10]
Experimental Protocol: Fluorescent Detection of Au³⁺ using a Thiazolo-Thiazole Based Dye

This protocol is a general guide based on the principles of fluorescent chemosensors for metal ion detection.[1]

Materials:

  • 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole (HPhTT) sensor molecule

  • A suitable solvent (e.g., DMSO or a mixed aqueous solution)

  • Standard solutions of Au³⁺ and other metal ions for selectivity studies

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution:

    • Prepare a stock solution of the HPhTT sensor in the chosen solvent at a specific concentration (e.g., 10 µM).

  • Fluorescence Titration:

    • Place a known volume of the sensor solution in a cuvette.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of the Au³⁺ standard solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Observe the quenching of the fluorescence intensity at the emission maximum of the sensor.

  • Selectivity Study:

    • Prepare solutions of the sensor containing various other metal ions at the same concentration as the highest Au³⁺ concentration used.

    • Record the fluorescence spectra and compare the quenching effect of other metal ions to that of Au³⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Au³⁺ to determine the linear range and calculate the limit of detection (LOD).

    • Use a Stern-Volmer plot to analyze the quenching mechanism.

Sensing Mechanism

The detection of cations like Au³⁺ by the thiazolo-thiazole core is typically due to fluorescence quenching. In contrast, the phenolic hydroxyl groups are sensitive to anions, leading to deprotonation and a "turn-on" fluorescence response.

Sensing_Mechanism Dual Sensing Mechanism of HPhTT cluster_cation Cation Detection (Fluorescence Quenching) cluster_anion Anion Detection (Fluorescence Enhancement) HPhTT_cation HPhTT Sensor Quenched_Complex [HPhTT-Au³⁺] Complex (Non-fluorescent) HPhTT_cation->Quenched_Complex Binding Au3_ion Au³⁺ Ion Au3_ion->Quenched_Complex HPhTT_anion HPhTT Sensor Fluorescent_Complex [HPhTT-F]⁻ Complex (Fluorescent) HPhTT_anion->Fluorescent_Complex Deprotonation F_ion F⁻ Ion F_ion->Fluorescent_Complex

Caption: Dual sensing mechanism of the thiazolo-thiazole based sensor for cations and anions.

Conclusion and Future Outlook

This compound and its derivatives, particularly the well-studied thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, represent a highly promising class of building blocks for the development of advanced chemical sensors. Their rigid, electron-deficient core structure, coupled with the versatile coordination chemistry of the dicarboxylic acid groups, enables the design of sensors with high sensitivity and selectivity for a range of important analytes.

The performance of these sensors, as demonstrated in the case of glutathione and various ions, is competitive with and, in some aspects, superior to existing technologies. The ability to fine-tune their properties through synthetic modification opens up a vast design space for creating next-generation sensors tailored to specific applications in biomedical research, environmental monitoring, and drug discovery. As research continues, we can expect to see the emergence of more sensors based directly on the this compound scaffold, further expanding the toolkit available to scientists and researchers.

References

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  • Fluorescent Sensing of Glutathione and Related Bio-Applications. (2022). National Center for Biotechnology Information. [Link]

  • Analytical Techniques for Glutathione Detection. (n.d.). Rass Biosolution. [Link]

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  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (2013). Royal Society of Chemistry. [Link]

  • Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. (2020). Royal Society of Chemistry. [Link]

  • An Effective Fluorescent Optical Sensor: Thiazolo-Thiazole Based Dye Exhibiting Anion / Cation Sensitivities and Acidochromism. (2020). ResearchGate. [Link]

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  • Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (2020). MDPI. [Link]

  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. (2024). PubMed. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

  • Discriminative Detection of Glutathione in Cell Lysates Based on Oxidase-Like Activity of Magnetic Nanoporous Graphene. (2019). PubMed. [Link]

  • Benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ ion detection. (2015). ResearchGate. [Link]

  • Comparison of three methods for in vivo quantification of glutathione in tissues of hypertensive rats. (2017). Taylor & Francis Online. [Link]

  • Hydrogen-Bonded Colorimetric and Fluorescence Chemosensor for Fluoride Anion With High Selectivity and Sensitivity: A Review. (2021). Frontiers in Chemistry. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Center for Biotechnology Information. [Link]

  • An effective fluorescent optical sensor: Thiazolo-thiazole based dye exhibiting anion/cation sensitivities and acidochromism. (2020). Open Ukrainian Citation Index (OUCI). [Link]

  • Thiazolidine based fluorescent chemosensors for aluminum ions and their applications in biological imaging. (2020). PubMed. [Link]

  • Recent Advances in and Applications of Electrochemical Sensors Based on Covalent Organic Frameworks for Food Safety Analysis. (2023). Semantic Scholar. [Link]

  • A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. (2019). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Reusable Thiophene-based Fluorescent Sensor for Detection of Toxic Au³⁺ in Real Samples: Integrated Spectroscopic and Computational Insight. (2025). ResearchGate. [Link]

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Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Thiazole-4,5-dicarboxylic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the thiazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Among these, thiazole-4,5-dicarboxylic acid derivatives are of particular interest due to their synthetic tractability and potential for diverse biological interactions. However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity. Cross-reactivity, or the interaction of a compound with unintended biological targets, can lead to unforeseen side effects or confound the interpretation of experimental results.

This guide provides a comparative analysis of the cross-reactivity profiles of various this compound derivatives and related analogues in common biological assays. By synthesizing data from multiple studies, we aim to provide researchers with a framework for understanding and predicting the off-target effects of this important class of molecules.

The Double-Edged Sword: Understanding the Importance of Cross-Reactivity

The biological activity of a molecule is intimately linked to its three-dimensional structure and its ability to interact with specific protein binding pockets or other biological macromolecules. While medicinal chemists often design compounds with a specific target in mind, absolute specificity is rarely achieved. Minor structural modifications to a this compound core can significantly alter its binding promiscuity, leading to interactions with multiple targets.

This can be both advantageous and detrimental. In some cases, polypharmacology, the ability of a drug to modulate multiple targets, can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer. However, unintended off-target interactions are a major cause of adverse drug reactions and toxicity. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for advancing it through the drug discovery pipeline.

Comparative Analysis of Biological Activity and Selectivity

While a comprehensive cross-reactivity study screening a single set of this compound derivatives against a broad panel of targets is not yet available in the public domain, we can infer potential cross-reactivity by comparing the activities of structurally related compounds across different biological assays reported in the literature.

Anticancer Activity and Kinase Inhibition

Thiazole derivatives are frequently investigated as potential anticancer agents, often targeting protein kinases that are dysregulated in cancer.[1] However, the kinome is large and structurally related, making off-target kinase inhibition a common phenomenon.

For instance, a series of novel thiazole-based derivatives were designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. In this study, compounds 4b (a 4-chlorophenylthiazolyl derivative) and 4d (a 3-nitrophenylthiazolyl derivative) demonstrated potent VEGFR-2 inhibition and significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 3.52 µM and 1.21 µM, respectively.

Interestingly, a separate study on newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones also reported anticancer activity.[2] Compound 4c from this series showed potent cytotoxicity against MCF-7 and HepG2 cancer cell lines with IC50 values of 2.57 µM and 7.26 µM, respectively, and also inhibited VEGFR-2 with an IC50 of 0.15 µM.[2] While not thiazole-4,5-dicarboxylic acids, these examples highlight that thiazole-containing compounds can exhibit activity against multiple cancer cell lines and inhibit key kinases, suggesting a potential for cross-reactivity within the kinome.

Table 1: Comparison of Anticancer and Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDThiazole Core StructureTarget/AssayActivity (IC50)Reference
4b 4-chlorophenylthiazolylVEGFR-2 InhibitionNot specified (% inhibition)
MDA-MB-231 Cytotoxicity3.52 µM
4d 3-nitrophenylthiazolylVEGFR-2 InhibitionNot specified (% inhibition)
MDA-MB-231 Cytotoxicity1.21 µM
4c 2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl)-benzylidene]hydrazinyl]-thiazole-4[5H]-oneVEGFR-2 Inhibition0.15 µM[2]
MCF-7 Cytotoxicity2.57 µM[2]
HepG2 Cytotoxicity7.26 µM[2]
Antimicrobial Spectrum

Thiazole derivatives have also shown promise as antimicrobial agents.[3] A study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide demonstrated that these compounds exhibited activity primarily against Gram-positive bacteria.[4] Compound 15 , which contains a 5-nitro-2-furoyl moiety, was particularly effective, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against various Staphylococcus and Enterococcus species.[4]

Another study on new heteroaryl(aryl) thiazole derivatives reported broad-spectrum antimicrobial activity.[5] Compound 3 from this series showed notable activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.23 to 0.7 mg/mL.[5] The antifungal activity of these compounds was even more pronounced, with compound 9 exhibiting MICs between 0.06 and 0.23 mg/mL against various fungal strains.[5]

The varying spectrum of activity between different thiazole carboxylic acid derivatives suggests that structural modifications can significantly influence their antimicrobial profile and potential for cross-reactivity against different microbial species.

Table 2: Comparison of Antimicrobial Activity of Thiazole Carboxylic Acid Derivatives

Compound IDCore StructureMicrobial ClassOrganism(s)Activity (MIC)Reference
15 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazideGram-positive bacteriaStaphylococcus spp., Enterococcus faecalis1.95 - 15.62 µg/mL[4]
3 Heteroaryl(aryl) thiazoleGram-positive & Gram-negative bacteriaVarious0.23 - 0.7 mg/mL[5]
9 Heteroaryl(aryl) thiazoleFungiVarious0.06 - 0.23 mg/mL[5]

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound derivatives, a systematic approach employing a panel of standardized biological assays is essential. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method to assess the general cytotoxicity of a compound against a panel of cancer and normal cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

Step-by-Step Methodology (using a generic fluorescence-based method):

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the this compound derivative at various concentrations, the kinase enzyme (e.g., recombinant human VEGFR-2), and the fluorescently labeled peptide substrate.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the fluorescence signal using a microplate reader. The signal will be inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizing Experimental Workflows and Cellular Pathways

To better understand the experimental design and the biological context, the following diagrams illustrate a typical workflow for assessing cross-reactivity and a simplified signaling pathway involving a protein kinase.

experimental_workflow cluster_screening Initial Screening cluster_profiling Cross-Reactivity Profiling Compound Library Compound Library Primary Assay Primary Assay (e.g., Target of Interest) Compound Library->Primary Assay Test Compounds Hit Identification Hit Identification Primary Assay->Hit Identification Identify Actives Kinase Panel Kinase Panel (>100 kinases) Hit Identification->Kinase Panel Profile Hits GPCR Panel GPCR Panel Hit Identification->GPCR Panel Cytotoxicity Panel Cytotoxicity Panel (Cancer & Normal Cells) Hit Identification->Cytotoxicity Panel

Caption: Workflow for assessing compound cross-reactivity.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates Cellular Response Cellular Response (e.g., Proliferation) Downstream Signaling Proteins->Cellular Response Activates Thiazole Derivative Thiazole Derivative Thiazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives and their analogues are a versatile class of compounds with the potential to modulate a range of biological targets. While this inherent bioactivity is promising for drug discovery, it also underscores the critical need for comprehensive cross-reactivity profiling. The data presented here, synthesized from various studies, indicates that minor structural changes can significantly impact a compound's activity spectrum, influencing its potency against intended targets and its potential for off-target effects.

Future research should focus on systematic screening of focused libraries of this compound derivatives against broad panels of biological targets, such as those offered by commercial services or academic screening centers. This will provide a more complete picture of their selectivity and guide the rational design of next-generation compounds with improved therapeutic indices. By embracing a proactive approach to understanding and mitigating cross-reactivity, the full therapeutic potential of this promising chemical scaffold can be realized.

References

  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of Thiazole-4,5-dicarboxylic acid (CAS No. 22358-80-1), tailored for researchers, scientists, and professionals in drug development. By elucidating the chemical reasoning behind these protocols, we aim to foster a culture of safety and scientific integrity that extends beyond the product's application.

Hazard Assessment and Chemical Profile

Table 1: Hazard Identification for this compound

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Source: Sigma-Aldrich, BLD Pharm[2]

The presence of both a thiazole ring, a common moiety in bioactive compounds, and carboxylic acid functional groups dictates its chemical reactivity and potential hazards.[3] The acidic nature of the carboxylic acid groups and the potential for the thiazole moiety to interact with biological systems underscore the need for stringent disposal protocols.[3]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. The rationale for each piece of equipment is grounded in mitigating the specific hazards identified.

  • Eye Protection : ANSI-approved safety goggles or a face shield are mandatory to protect against splashes and the risk of serious eye irritation.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin irritation. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection : A laboratory coat is essential to protect against incidental skin contact.

  • Respiratory Protection : If handling the solid material outside of a certified fume hood, a NIOSH-approved respirator is recommended to prevent respiratory irritation.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment : For a solid spill, carefully sweep the material into a designated, labeled waste container, avoiding dust generation. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the acid.

  • Decontamination : Clean the spill area with a suitable decontamination solution. Given its acidic nature, a mild base solution (e.g., 5% sodium bicarbonate) can be used to neutralize the area, followed by a thorough rinse with water.

  • Waste Disposal : All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations. The following procedure is a comprehensive guideline based on the principles of chemical safety and environmental responsibility.

Waste Segregation and Collection

Proper segregation of chemical waste is the foundation of a safe disposal plan.

  • Designated Waste Container : All waste containing this compound, whether in solid form or in solution, must be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "22358-80-1," and the relevant hazard pictograms (e.g., GHS07 for irritant/harmful).

  • Container Integrity : Ensure the waste container is compatible with acidic and organic compounds, is in good condition, and is kept securely closed when not in use.

On-Site Neutralization (for Aqueous Solutions)

For dilute aqueous solutions of this compound, on-site neutralization may be a viable option to reduce the hazardous characteristics of the waste. This procedure should only be performed by trained personnel in a controlled environment, such as a fume hood.

  • Preparation : Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slow Addition : Slowly and with constant stirring, add the basic solution to the acidic waste. Be prepared for potential gas evolution (carbon dioxide).

  • pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Final Disposal : Once neutralized, the resulting solution may be suitable for drain disposal, depending on institutional policies and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before disposing of any neutralized chemical waste down the drain.

Caution : Neutralization of concentrated solutions can be highly exothermic and should be avoided unless specific procedures are in place to manage the heat generation.

Disposal of Solid Waste

Solid this compound and contaminated materials should be disposed of directly into the designated hazardous waste container without any pre-treatment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_aqueous Aqueous Waste Path cluster_end Final Disposal start Waste Generated: This compound assess Is the waste a dilute aqueous solution? start->assess solid_waste Collect in a labeled hazardous waste container for solid organic acids. assess->solid_waste No (Solid or Concentrated) neutralize Can it be safely neutralized on-site by trained personnel? assess->neutralize Yes final_disposal Arrange for pickup by a certified hazardous waste contractor. solid_waste->final_disposal collect_aqueous Collect in a labeled hazardous waste container for acidic aqueous waste. neutralize->collect_aqueous No perform_neutralization Step-by-step neutralization (slow addition of base, pH monitoring). neutralize->perform_neutralization Yes collect_aqueous->final_disposal check_drain Consult EHS for drain disposal approval. perform_neutralization->check_drain check_drain->collect_aqueous Not Approved drain_disposal Dispose down the drain with copious amounts of water. check_drain->drain_disposal Approved

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards and adhering to the detailed procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult with your institution's EHS department for specific guidance.

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A Comprehensive Guide to Personal Protective Equipment for Handling Thiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling Thiazole-4,5-dicarboxylic acid. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a comprehensive and trustworthy resource.

Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound that, while valuable in pharmaceutical and materials science research, presents several health hazards.[1][2] Understanding these risks is the foundation for selecting appropriate PPE.

Primary Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[3][4]

  • Serious Eye Irritation: The compound is a serious eye irritant, and contact can lead to significant damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[3]

Given these hazards, a comprehensive PPE strategy is mandatory to create an effective barrier between the handler and the chemical.[5]

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum required PPE for handling this compound. Specific laboratory operations may necessitate additional or more specialized equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesPrevents direct skin contact and subsequent irritation.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne dust particles that can cause serious eye irritation.[3][4][6]
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when there is a potential for dust formation, such as during weighing or transfer of the solid compound, to prevent respiratory tract irritation.[3]

PPE Selection and Workflow Diagram

The selection of appropriate PPE is contingent on the specific task being performed. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required Actions & PPE start Start: Handling This compound task What is the handling task? start->task weighing Weighing or Transfer (Dust potential) task->weighing Solid Form solution Working with Solutions (Splash potential) task->solution Liquid Form storage Transporting/Storage (Low exposure risk) task->storage Sealed Container weighing_ppe - Fume Hood or Ventilated Enclosure - Nitrile Gloves - Lab Coat - Goggles - N95 Respirator weighing->weighing_ppe solution_ppe - Fume Hood - Nitrile Gloves - Lab Coat - Goggles solution->solution_ppe storage_ppe - Nitrile Gloves - Lab Coat - Safety Glasses storage->storage_ppe

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator (if used): Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][6]

  • Avoid generating dust.[4][6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4][6]

Spill Management:

  • In case of a spill, wear appropriate PPE, including respiratory protection.

  • For minor spills, sweep up the solid material and place it in a suitable container for disposal.[4] Avoid creating dust.

  • For major spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • Dispose of this compound and any contaminated materials (including gloves and lab coats) as hazardous waste in accordance with local, state, and federal regulations.[4][6][7] Do not dispose of it down the drain.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][6] Seek immediate medical attention.[4][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3][4][6] If skin irritation persists, seek medical attention.[4][6] Remove and wash contaminated clothing before reuse.[4]

  • Inhalation: Move the person to fresh air.[3][6] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][6]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[4][6] Do not induce vomiting. Seek medical attention.[4][6]

By adhering to these safety protocols and utilizing the recommended personal protective equipment, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

Sources

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